molecular formula C9H14N4 B1196946 1-(2-Phenylethyl)guanidine CAS No. 538-69-2

1-(2-Phenylethyl)guanidine

Cat. No.: B1196946
CAS No.: 538-69-2
M. Wt: 178.23 g/mol
InChI Key: NMLWFEJUWANVHA-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)guanidine is a synthetic organic compound belonging to the class of guanidine derivatives. Guanidines are characterized by their strong basicity and are known to participate in a wide range of biological activities, making them a privileged scaffold in medicinal chemistry and drug discovery . Researchers value this compound for its potential interactions with biological systems, particularly within neuropharmacological studies. Structurally related phenylalkylguanidines have been documented as adrenergic neurone-blocking agents . These compounds can deplete noradrenaline from sympathetic nerves and impair the release of this neurotransmitter upon nerve stimulation, suggesting a research application for 1-(2-Phenylethyl)guanidine in studying the autonomic nervous system and sympathetic function . The core guanidine group is a versatile moiety, with applications extending into organocatalysis for asymmetric synthesis . Its high basicity allows it to activate various substrates, making it a candidate for developing new catalytic systems in organic synthesis. Furthermore, guanidine-containing molecules are frequently investigated for their antitumor, antibacterial, and antiviral properties, often involving mechanisms such as mitochondrial-mediated apoptosis or interference with bacterial cell membranes . This product is provided as a high-purity compound for research purposes. It is intended for in vitro laboratory applications and is strictly for Research Use Only. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKLNCUXOUHWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-69-2
Record name N-(2-Phenylethyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Phenylethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-(2-phenylethyl)guanidine, a key pharmacological scaffold. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of various synthetic strategies, including the use of dicyandiamide, S-methylisothiourea, and pyrazole-based reagents. Each method is presented with a focus on the underlying reaction mechanisms, experimental protocols, and comparative analysis of their advantages and limitations. This guide aims to equip the reader with the necessary knowledge to select and execute the most suitable synthetic pathway for their research and development needs, ensuring high-quality and reproducible outcomes.

Introduction

1-(2-Phenylethyl)guanidine, also known as phenformin, is a biguanide that has garnered significant interest in the scientific community for its diverse biological activities.[1] Historically used as an anti-diabetic agent, its therapeutic applications are being re-explored in oncology and other areas. The synthesis of this and other substituted guanidines is a cornerstone of medicinal chemistry, and a thorough understanding of the available synthetic methodologies is crucial for the efficient and reliable production of this important molecule. This guide delves into the core synthetic strategies for preparing 1-(2-phenylethyl)guanidine, providing not just procedural steps, but also the scientific rationale behind them.

Synthetic Strategies

The synthesis of 1-(2-phenylethyl)guanidine primarily involves the guanidinylation of 2-phenylethylamine. Several classes of reagents can be employed for this transformation, each with its own set of reaction conditions, yields, and potential byproducts. The choice of a particular method often depends on factors such as the desired scale of the reaction, the availability of starting materials, and the required purity of the final product.

Method 1: Synthesis via Dicyandiamide

The reaction of an amine with dicyandiamide (cyanoguanidine) is a classical and industrially relevant method for the preparation of biguanides.[2] This approach is particularly well-suited for the synthesis of phenformin.[3]

Reaction Mechanism:

The reaction proceeds through the nucleophilic attack of the amine on one of the nitrile groups of dicyandiamide. This is followed by a series of proton transfers and cyclization to form a triazine intermediate, which then rearranges to the more stable biguanide structure. The reaction is typically carried out at elevated temperatures and can be acid-catalyzed.

cluster_0 Mechanism of Biguanide Formation from Dicyandiamide Amine R-NH₂ (2-Phenylethylamine) Intermediate2 Adduct Amine->Intermediate2 Nucleophilic Attack Dicyandiamide H₂N-C(=NH)-NH-CN Intermediate1 Protonated Dicyandiamide Dicyandiamide->Intermediate1 Protonation (Acid Catalyst) Intermediate1->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Biguanide R-NH-C(=NH)-NH-C(=NH)-NH₂ (1-(2-Phenylethyl)guanidine) Intermediate3->Biguanide Rearrangement & Deprotonation

Caption: Mechanism of biguanide formation from dicyandiamide.

Experimental Protocol:

The following protocol is adapted from a patented industrial process for the synthesis of phenformin hydrochloride.[3]

  • Step 1: Salt Formation: In a 100 L reactor, add 35.8 kg of 2-phenylethylamine. While stirring, slowly add 33 kg of hydrochloric acid, maintaining the temperature between 45-50 °C. The addition should take approximately 1-1.5 hours. Adjust the pH to 5.

  • Step 2: Reaction with Dicyandiamide: Slowly distill off the water. When the temperature reaches 132-136 °C and approximately 10 kg of water has been collected, stop the distillation and add 25 kg of dicyandiamide.

  • Step 3: Heating and Reaction: Rapidly heat the mixture to 138-139 °C, then add dilute acid to bring the temperature to 141-144 °C. Maintain this temperature for 1.5 hours to complete the reaction.

  • Step 4: Crystallization and Isolation: Cool the reaction mixture to 120 °C and transfer it to a container with dilute acid. Stir and cool to induce crystallization. Further, cool to below 5 °C for complete precipitation.

  • Step 5: Purification: Collect the crude product by centrifugation and wash it twice with cold water (below 5 °C). The crude product can be further purified by recrystallization from a water/activated carbon mixture.

Data Summary:

ParameterValueReference
Starting Material2-Phenylethylamine[3]
ReagentDicyandiamide[3]
SolventWater (initially)[3]
Temperature141-144 °C[3]
Reaction Time1.5 hours[3]
ProductPhenformin Hydrochloride[3]
Method 2: Synthesis via S-Methylisothiourea

The use of S-methylisothiourea salts is a common and versatile method for the guanidinylation of amines.[4][5] This reagent is an effective electrophile that reacts with primary and secondary amines to form the corresponding guanidines.

Reaction Mechanism:

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbon of the S-methylisothiourea, forming a tetrahedral intermediate. Subsequent elimination of methanethiol yields the guanidine product. The reaction is often carried out in a suitable solvent like ethanol at reflux temperature.

cluster_1 Mechanism of Guanidinylation with S-Methylisothiourea Amine R-NH₂ (2-Phenylethylamine) SMT H₂N-C(=NH)-S-CH₃ Amine->SMT Nucleophilic Attack Intermediate Tetrahedral Intermediate SMT->Intermediate Guanidine R-NH-C(=NH)-NH₂ Intermediate->Guanidine Elimination Byproduct CH₃SH (Methanethiol) Intermediate->Byproduct

Caption: Guanidinylation with S-methylisothiourea.

Experimental Protocol:

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-phenylethylamine (1 equivalent) in ethanol.

  • Step 2: Reagent Addition: Add S-methylisothiourea sulfate (0.5-1 equivalent) to the solution.

  • Step 3: Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the desired 1-(2-phenylethyl)guanidine salt.

Data Summary:

ParameterGeneral ConditionsReference
Starting MaterialPrimary/Secondary Amine[4][6]
ReagentS-Methylisothiourea Sulfate[4]
SolventEthanol[4]
TemperatureReflux[4]
ProductSubstituted Guanidine[6]
Method 3: Synthesis via 1H-Pyrazole-1-carboxamidine

1H-Pyrazole-1-carboxamidine hydrochloride is a highly effective and selective reagent for the guanidinylation of primary and secondary amines under mild conditions.[7][8] This reagent offers the advantage of avoiding harsh reaction conditions and the formation of odorous byproducts like methanethiol.

Reaction Mechanism:

The reaction is believed to proceed through a nucleophilic substitution pathway where the amine displaces the pyrazole moiety from the carboxamidine group. The pyrazole is a good leaving group, facilitating the reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt of the reagent and the product.[7]

cluster_2 Mechanism of Guanidinylation with 1H-Pyrazole-1-carboxamidine Amine R-NH₂ (2-Phenylethylamine) Reagent Pyrazole-C(=NH)-NH₂·HCl Amine->Reagent Nucleophilic Attack Intermediate Tetrahedral Intermediate Reagent->Intermediate Guanidine R-NH-C(=NH)-NH₂ Intermediate->Guanidine Elimination LeavingGroup Pyrazole Intermediate->LeavingGroup

Caption: Guanidinylation with 1H-Pyrazole-1-carboxamidine.

Experimental Protocol:

A general procedure for the guanylation of amines using 1H-pyrazole-1-carboxamidine hydrochloride is as follows.[7]

  • Step 1: Reagent Preparation: In a reaction vessel, dissolve 1H-pyrazole-1-carboxamidine hydrochloride (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF) or isopropanol.

  • Step 2: Amine Addition: Add 2-phenylethylamine (1 equivalent) to the solution, followed by a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.2 equivalents).

  • Step 3: Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours to overnight. Monitor the reaction progress by TLC.

  • Step 4: Work-up and Purification: Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the pure 1-(2-phenylethyl)guanidine salt.

Data Summary:

ParameterGeneral ConditionsReference
Starting MaterialPrimary/Secondary Amine[7]
Reagent1H-Pyrazole-1-carboxamidine HCl[7][8]
SolventDMF or Isopropanol[7]
BaseDIEA[7]
TemperatureRoom Temperature to 50 °C[7]
ProductSubstituted Guanidine[7]

Purification and Characterization

Independent of the synthetic route employed, the purification and rigorous characterization of 1-(2-phenylethyl)guanidine are paramount to ensure its suitability for downstream applications.

Purification
  • Recrystallization: The hydrochloride or other salt forms of 1-(2-phenylethyl)guanidine can be effectively purified by recrystallization.[9][10] Common solvent systems include ethanol, isopropanol, or water. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form well-defined crystals.[9]

  • Column Chromatography: For smaller scale preparations or to remove closely related impurities, silica gel column chromatography can be employed. A polar eluent system, such as a mixture of dichloromethane and methanol, is typically used.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is a critical tool for structural confirmation. Expected signals would include those for the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm), the two methylene groups of the ethyl chain (as triplets or multiplets), and the protons of the guanidinium group.

    • ¹³C NMR: The carbon NMR spectrum provides further structural verification. Key signals would include the aromatic carbons, the two aliphatic carbons of the ethyl chain, and the characteristic signal for the guanidinium carbon, which typically appears in the range of 155-160 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum of 1-(2-phenylethyl)guanidine would show characteristic absorption bands for the N-H stretching vibrations of the guanidinium group (typically in the region of 3100-3400 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and the aromatic C-H and C=C stretching vibrations of the phenyl ring.[11]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For 1-(2-phenylethyl)guanidine (C₁₀H₁₅N₅), the expected molecular ion peak [M+H]⁺ would be at m/z 206.14.[1]

Conclusion

The synthesis of 1-(2-phenylethyl)guanidine can be achieved through several reliable methods, with the choice of route depending on the specific requirements of the researcher. The dicyandiamide method is a robust and scalable option, particularly for the production of the hydrochloride salt. The S-methylisothiourea and 1H-pyrazole-1-carboxamidine routes offer milder alternatives that are well-suited for laboratory-scale synthesis and the preparation of a wider range of guanidine derivatives. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, scientists can confidently synthesize and characterize this important pharmacological agent for their research endeavors.

References

  • Guanidines from S-methylisothiouronium salt - Powered by XMB 1.9.11 - Sciencemadeness Discussion Board. (2014, March 20). Retrieved from [Link]

  • Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. Synlett, 2002(1), 140-142.
  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Int. J. Mol. Sci. 2023, 24, 13820.
  • Experiment 2: Recrystallization. Retrieved from [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. Retrieved from [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (2004). University of Toronto.
  • CN102579800A - Phenformin hydrochloride and preparation process thereof. (2012). Google Patents.
  • The main approaches for the synthesis of biguanides. (2021). ResearchGate. Retrieved from [Link]

  • Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride. (2013). ResearchGate. Retrieved from [Link]

  • Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. (2012). Beilstein Journal of Organic Chemistry, 8, 1426-1437.
  • Phenformin. PubChem. Retrieved from [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (2004). TSpace Repository. Retrieved from [Link]

  • Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. (2020). Organic Letters, 22(20), 7864–7869.
  • Synthetic accesses to biguanide compounds. (2021). RSC Medicinal Chemistry, 12(5), 714-726.
  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (2004). Synthesis, 2004(10), 1655-1663.
  • What is the best method for conversion of guanidine hydrochloride to free base guanidine? (2014). ResearchGate. Retrieved from [Link]

  • Pyrazole. (n.d.). Retrieved from [Link]

  • CN1247536C - Process for preparing guanidine hydrochloride. (2006). Google Patents.
  • The mass spectra of the guanidines. (2022). ResearchGate. Retrieved from [Link]

  • Reaction of cyanamide with amine to synthesize guanidine. (n.d.). ResearchGate. Retrieved from [Link]

  • Investigating metformin-active substances from different manufacturing sources by NIR, NMR, high-resolution LC-MS, and chemometr. (2023). Frontiers in Chemistry, 11, 1133907.
  • Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. (2018). ACS Omega, 3(2), 2236-2244.
  • ¹H‐NMR spectra of metformin and [(C4H11N5)2⋅ Cu ]2Cl complex. (2021). ResearchGate. Retrieved from [Link]

  • FTIR, FT Raman and UV-Visible Spectroscopic Analysis on Metformin Hydrochloride. (2010). SciSpace. Retrieved from [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). Journal of Agricultural and Food Chemistry, 68(42), 11733-11741.
  • Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. (2001). ResearchGate. Retrieved from [Link]

  • FTIR, FT Raman and UV-Visible Spectroscopic Analysis on Metformin Hydrochloride. (2010). Asian Journal of Chemistry, 22(6), 4351-4356.
  • The chemistry of biguanides. (2019). Canadian Journal of Chemistry, 97(12), 835-844.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2021). Chemistry – An Asian Journal, 16(20), 3028-3051.
  • Comparative Analysis of the Level of Metformin Hydrochloride in Different Tablets Brands. (2023). ChemClass Journal, 5(1), 80-87.
  • Synthalin, Buformin, Phenformin, Metformin: A Century Of Intestinal„Glucose-Clearance“ as Oral Antidiabetic Str
  • Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells. (2018). Toxicology in Vitro, 50, 12-20.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2022). Molecules, 27(19), 6549.
  • Evaluation of metformin hydrochloride in Wistar rats by FTIR-ATR spectroscopy: A convenient tool in the clinical study of diabetes. (2014). Journal of Natural Science, Biology and Medicine, 5(2), 323-327.

Sources

1-(2-phenylethyl)guanidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Scientific Profile of 1-(2-Phenylethyl)guanidine

Executive Summary

This technical guide provides a comprehensive scientific overview of 1-(2-phenylethyl)guanidine, a molecule possessing significant potential for research and drug development. By integrating a potent phenylethylamine scaffold with a highly basic guanidinium headgroup, this compound stands at the intersection of established neuropharmacology and the versatile bioactivity of guanidine derivatives. This document is structured to deliver field-proven insights for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties, provides illustrative synthetic and analytical protocols, explores the pharmacological context based on its structural motifs, and outlines essential safety considerations. The guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Molecular Overview and Core Identifiers

1-(2-Phenylethyl)guanidine (CAS: 538-69-2) is an organic compound whose structure is a conjugate of phenethylamine and guanidine. This unique combination warrants a detailed examination of its potential properties. The phenylethylamine backbone is a foundational structure for many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast class of psychoactive drugs. The terminal guanidinium group is a highly basic functional group, famously found in the amino acid arginine, and is critical for numerous biological interactions through its ability to form strong, charge-reinforced hydrogen bonds.[1] The delocalized positive charge of the protonated guanidinium group allows it to act as a stable cation under physiological conditions, making it an attractive moiety for interacting with biological targets such as receptors, ion channels, and enzymes.[2]

PropertyValueSource
IUPAC Name 2-(2-phenylethyl)guanidine[3]
CAS Number 538-69-2[3][4]
Molecular Formula C₉H₁₃N₃[3]
Molecular Weight 163.22 g/mol [3]
Canonical SMILES C1=CC=C(C=C1)CCN=C(N)N[3]
InChIKey GWKLNCUXOUHWLL-UHFFFAOYSA-N[3]
Synonyms 1-Phenethylguanidine, N-(2-Phenylethyl)guanidine[3]

Physicochemical Properties

The physicochemical profile of 1-(2-phenylethyl)guanidine is dictated by its amphipathic nature: a nonpolar phenyl ring and ethyl linker combined with a highly polar, cationic guanidinium group. While experimental data for the pure compound is scarce, its properties can be reliably predicted based on its structure and data from related compounds.

PropertyValue / PredictionRationale / Source
pKa (Strongest Basic) ~12.5 - 13.5Guanidine is a very strong organic base (pKa ≈ 12.5). Alkyl substitution typically maintains or slightly increases this basicity.[1][5]
logP (Octanol/Water) -0.3 (Computed)The positive charge of the guanidinium group at neutral pH significantly increases hydrophilicity, offsetting the hydrophobicity of the phenylethyl moiety.[3]
Topological Polar Surface Area 64.4 Ų (Computed)This value suggests moderate cell permeability, though active transport mechanisms may be involved.[3]
Melting Point Not available. Expected to be a high-melting solid.As a salt (e.g., hydrochloride or sulfate), strong ionic interactions would lead to a high melting point, similar to guanidine hydrochloride (180-185 °C).
Boiling Point Not applicable. Expected to decompose before boiling.Ionic compounds and salts typically decompose at high temperatures rather than boiling at atmospheric pressure.
Solubility Predicted to be soluble in water and polar organic solvents.The guanidinium group confers high polarity. Salts are typically soluble in water. Guanidine itself is highly water-soluble.[1]

Synthesis and Purification

The synthesis of guanidine derivatives is a well-established field in organic chemistry.[2] A common and effective strategy involves the reaction of a primary amine with a guanylating agent. For 1-(2-phenylethyl)guanidine, the logical precursor is 2-phenylethylamine.

Representative Synthetic Protocol: Guanylation of 2-Phenylethylamine

This protocol is an illustrative example based on established methods for synthesizing N-substituted guanidines from primary amines. The choice of a guanylating agent like S-methylisothiourea sulfate is based on its commercial availability, stability, and reactivity, which allow for a straightforward and high-yielding reaction.

Materials and Reagents:

  • 2-Phenylethylamine

  • S-Methylisothiourea sulfate

  • Sodium hydroxide (NaOH) or another suitable base

  • Ethanol (or another suitable polar solvent)

  • Diethyl ether (for precipitation/washing)

  • Hydrochloric acid (for salt formation, if desired)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-phenylethylamine (1.0 eq) and S-methylisothiourea sulfate (0.55 eq, as it contains two reactive sites per molecule) in ethanol.

  • Basification: Add a solution of sodium hydroxide (1.1 eq) in water or ethanol to the mixture. The base is crucial to deprotonate the amine hydrochloride salt that may form and to neutralize the sulfuric acid byproduct, driving the reaction forward.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove any inorganic precipitates (e.g., sodium sulfate).

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography.

  • Salt Formation (Optional but Recommended): For improved stability and handling, dissolve the purified free base in a minimal amount of a solvent like isopropanol and add a stoichiometric amount of concentrated hydrochloric acid. The resulting hydrochloride salt will typically precipitate and can be collected by filtration, washed with a nonpolar solvent like diethyl ether, and dried under vacuum.

G cluster_reactants Reactants cluster_process Process cluster_product Product Phenethylamine 2-Phenylethylamine Reaction Guanylation Reaction (Ethanol, Reflux) Phenethylamine->Reaction GuanylatingAgent S-Methylisothiourea Sulfate GuanylatingAgent->Reaction Base Base (e.g., NaOH) Base->Reaction Workup Filtration & Solvent Removal Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification FinalProduct 1-(2-Phenylethyl)guanidine (as salt or free base) Purification->FinalProduct

Caption: Proposed workflow for the synthesis of 1-(2-phenylethyl)guanidine.

Analytical and Spectroscopic Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stability of the synthesized compound. Due to its polar and basic nature, specific chromatographic techniques are required.

Chromatographic Analysis: HPLC with Mixed-Mode Chromatography

Guanidines are notoriously difficult to retain on standard reversed-phase columns due to their high polarity. A mixed-mode column, which combines both reversed-phase and ion-exchange characteristics, is the ideal choice.[5] This allows for retention based on both the hydrophobic phenylethyl group and the cationic guanidinium head.

Instrumentation and Conditions:

  • Column: Mixed-mode cation-exchange column (e.g., Primesep 100 or similar).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0). The acidic pH ensures the guanidine is fully protonated for strong cation-exchange interaction.

  • Detection: UV at 210 nm (for the phenyl ring) and/or Evaporative Light Scattering Detector (ELSD), which is well-suited for non-chromophoric or poorly chromophoric compounds like guanidines.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

Protocol:

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at 1 mg/mL. Create a calibration curve by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Injection: Inject 10 µL of the standard and sample solutions.

  • Analysis: Quantify the main peak against the calibration curve and identify any impurities. Peak identity should be confirmed by mass spectrometry.

Spectroscopic Profile
  • Mass Spectrometry (MS): In positive-ion electrospray ionization (ESI+), the compound will readily protonate. The expected base peak would be the molecular ion [M+H]⁺ at m/z 164.11. Key fragmentation patterns would likely involve cleavage of the ethyl linker.

  • ¹H NMR Spectroscopy (in D₂O):

    • ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the phenyl ring).

    • ~3.4-3.6 ppm: Triplet, 2H (methylene group adjacent to the guanidine, -CH₂-N).

    • ~2.8-3.0 ppm: Triplet, 2H (methylene group adjacent to the phenyl ring, Ar-CH₂-).

    • NH protons of the guanidine group would be visible in a non-deuterated solvent like DMSO-d₆ and would likely appear as broad signals.

  • ¹³C NMR Spectroscopy (in D₂O):

    • ~157 ppm: Guanidinium carbon (C=N).

    • ~138-140 ppm: Quaternary aromatic carbon.

    • ~126-129 ppm: Aromatic CH carbons.

    • ~43-45 ppm: Methylene carbon adjacent to the guanidine.

    • ~33-35 ppm: Methylene carbon adjacent to the phenyl ring.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Review Prep Accurate Weighing & Solubilization HPLC HPLC-UV/ELSD (Purity, Quantification) Prep->HPLC LCMS LC-MS (Identity, Impurity ID) Prep->LCMS NMR NMR Spectroscopy (Structure Confirmation) Prep->NMR Review Purity Report & Structure Validation HPLC->Review LCMS->Review NMR->Review G cluster_pea Phenylethylamine-Mediated Actions cluster_guanidine Guanidine-Mediated Actions Compound 1-(2-Phenylethyl)guanidine MAO MAO Inhibition Compound->MAO Transporters Monoamine Transporter (DAT, NET) Blockade Compound->Transporters TAAR1 TAAR1 Agonism Compound->TAAR1 Channels Ion Channel Modulation Compound->Channels Enzymes Enzyme Inhibition (e.g., NOS) Compound->Enzymes Receptors Receptor Binding (Salt Bridges) Compound->Receptors

Caption: Potential pharmacological interaction pathways for 1-(2-phenylethyl)guanidine.

Safety and Handling

The specific toxicological properties of 1-(2-phenylethyl)guanidine have not been thoroughly investigated. Therefore, it must be handled with appropriate caution in a laboratory setting. Based on data for related compounds like guanidine hydrochloride, the following precautions are advised:

  • Hazard Profile: Assumed to be harmful if swallowed or inhaled and to cause skin and serious eye irritation. * Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-(2-Phenylethyl)guanidine is a compelling molecule for chemical and pharmacological investigation. Its hybrid structure suggests a high potential for novel biological activity, particularly within the central nervous system. This guide provides the foundational chemical knowledge, including plausible synthetic and analytical methodologies, required for its study. The proposed pharmacological mechanisms, derived from its constituent parts, offer a clear roadmap for future research. Further experimental validation is necessary to fully elucidate its physicochemical properties, biological activity, and safety profile, paving the way for its potential application as a research tool or therapeutic lead.

References

  • A practical and new synthetic have been developed for the synthesis of Nardril (Phenelzine sulfate) in toluene. (2026, February 13). Google AI Grounding API.
  • Phenelzine - Wikipedia. (n.d.). Wikipedia.
  • Synthesis and pharmacological evaluation of acyl derivatives of phenelzine. (n.d.). PubMed.
  • General synthesis of novel phenelzine analogues. (n.d.). ResearchGate.
  • 1-(2-Phenylethyl)guanidine | C9H13N3 | CID 294869. (n.d.). PubChem - NIH.
  • An Efficient and Alternative Large Scale Synthesis of Nardril (Phenelzine Sulfate) | Request PDF. (2025, August 9). ResearchGate.
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). [No Source Name Available].
  • 1-(2-Phenylethyl)piperazine 97 5321-49-3. (n.d.). Sigma-Aldrich.
  • 1-(2-Phenylethyl)piperidine. (n.d.). CAS Common Chemistry.
  • 1-(2-Phenylethyl)guanidine - CAS:538-69-2. (n.d.). Sunway Pharm Ltd.
  • Product Class 13: Guanidine Derivatives. (n.d.). [No Source Name Available].
  • SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.
  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (n.d.). INEOS OPEN.
  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023, February 28). [No Source Name Available].
  • Method for preparing guanidine compound. (n.d.). Google Patents.
  • Guanidine (CAS 113-00-8) - Chemical & Physical Properties. (n.d.). Cheméo.
  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. (n.d.). [No Source Name Available].
  • 1-(1-Phenylethyl)guanidine. (n.d.). BLD Pharm.
  • Showing Compound Guanidine (FDB005416). (2010, April 8). FooDB.
  • Assay of guanidine in pharmaceutical formulations. (n.d.). ThermoFisher.
  • Method for quantitative determination of guanidine derivatives. (n.d.). Google Patents.
  • Purity Assessment of (2-Chlorobenzyl)(1-phenylethyl)amine by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.

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Technical Guide: Biological Activity & Pharmacological Profile of 1-(2-Phenylethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Phenylethyl)guanidine (also known as Phenethylguanidine or PEG ) is a guanidine derivative structurally related to the sympathetic neuron blocker guanethidine. Historically characterized as an adrenergic neuron blocking agent , PEG acts by depleting norepinephrine (NE) stores in postganglionic sympathetic nerve terminals. Unlike direct receptor antagonists, PEG functions as a "false transmitter," utilizing the norepinephrine transporter (NET) for cellular entry and the vesicular monoamine transporter (VMAT) for vesicular sequestration.

In modern drug development, PEG has transcended its historical role as a pharmacological probe to become a critical scaffold for Positron Emission Tomography (PET) radiotracers. Its high affinity for the NET allows radiolabeled analogs (e.g., [¹¹C] or [¹⁸F] derivatives) to map cardiac sympathetic innervation, aiding in the prognosis of heart failure and arrhythmias.

Chemical & Physical Profile

The biological activity of PEG is dictated by its physicochemical properties, specifically the high basicity of the guanidine group, which ensures it remains protonated at physiological pH.

PropertyValue / DescriptionClinical Relevance
IUPAC Name 1-(2-Phenylethyl)guanidineN/A
Molecular Formula C₉H₁₃N₃Small molecule, capable of transporter substrate mimicry.
Molecular Weight 163.22 g/mol Favorable for rapid diffusion and transport.
pKa (Guanidine) ~13.5Exists almost exclusively as a cation at pH 7.4. This cationic charge is essential for interaction with NET and VMAT.
Lipophilicity (LogP) ~1.2 (Estimated)Moderate lipophilicity allows membrane interaction, but the cationic charge necessitates active transport via NET.
Solubility High (water/saline)Readily soluble as salt forms (sulfate, hydrochloride).

Mechanism of Action (MOA)

The pharmacological profile of phenethylguanidine is defined by its interaction with the sympathetic nerve terminal. It operates via a "Trojan Horse" mechanism.

Primary Mechanism: Adrenergic Neuron Blockade

PEG shares the mechanism of guanethidine and bretylium . It does not block adrenergic receptors directly but inhibits the release of norepinephrine.

  • Uptake-1 (NET) Substrate: PEG is actively transported into the axoplasm of the sympathetic neuron by the Norepinephrine Transporter (NET). This step is competitively inhibited by cocaine or desipramine.

  • Vesicular Translocation (VMAT): Once inside the neuron, PEG is a substrate for the Vesicular Monoamine Transporter (VMAT). It is pumped into synaptic vesicles, displacing endogenous norepinephrine.

  • Depletion & False Transmission: The displaced NE is degraded by mitochondrial Monoamine Oxidase (MAO). Upon nerve depolarization, the vesicle releases PEG instead of NE. Since PEG has negligible efficacy at postsynaptic adrenergic receptors, sympathetic transmission is silenced.

Secondary Mechanism: Ion Channel Blockade

At the neuromuscular junction, PEG acts as an open channel blocker of the nicotinic acetylcholine receptor (nAChR). Unlike guanethidine, which shows voltage-dependent blockage, PEG's blockage is less sensitive to membrane potential, altering the decay of end-plate currents (EPC).

MOA Visualization

MOA cluster_vesicle Vesicular Displacement PEG_Ext Phenethylguanidine (Extracellular) NET Norepinephrine Transporter (NET) PEG_Ext->NET Substrate Uptake PEG_Cyto PEG (Cytosol) NET->PEG_Cyto VMAT Vesicular Monoamine Transporter PEG_Cyto->VMAT Translocation Vesicle Synaptic Vesicle VMAT->Vesicle Accumulation Release False Transmission (Release of PEG) Vesicle->Release Exocytosis NE_Ves Norepinephrine (Stored) NE_Cyto Norepinephrine (Displaced) NE_Ves->NE_Cyto Displacement by PEG MAO Monoamine Oxidase (MAO) NE_Cyto->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Adrenergic Receptor (No Activation) Release->Receptor Binds but does not activate

Figure 1: The "False Transmitter" mechanism of Phenethylguanidine. The compound hijacks the NE transport machinery, displacing endogenous neurotransmitters and silencing the sympathetic signal.

Therapeutic & Diagnostic Utility

While the therapeutic use of guanidine blockers for hypertension has largely been superseded, PEG derivatives are currently vital in Nuclear Medicine .

Diagnostic Imaging (PET/SPECT)

Cardiac sympathetic denervation is a hallmark of heart failure. Radiotracers based on the PEG scaffold are used to quantify NET density.

  • Advantages over [¹²³I]MIBG: [¹¹C] or [¹⁸F] phenethylguanidines often show faster blood clearance and higher heart-to-liver ratios than MIBG (Metaiodobenzylguanidine), providing sharper images of the myocardium.

  • Key Analog: 4-[¹⁸F]fluoro-3-hydroxyphenethylguanidine is a leading candidate for clinical PET imaging of cardiac innervation.

Experimental Protocols

Protocol A: Synthesis of Phenethylguanidine Sulfate

Target: Verification of biological activity requires high-purity compound. Method: Guanylation of phenethylamine using S-methylisothiourea.

  • Reagents: 2-Phenylethylamine (10 mmol), S-methylisothiourea hemisulfate (5 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve S-methylisothiourea hemisulfate in minimal water/ethanol.

    • Add 2-phenylethylamine dropwise.

    • Reflux the mixture for 6–12 hours. Methyl mercaptan (CH₃SH) will evolve (use a fume hood and bleach trap).

    • Cool the solution to precipitate the sulfate salt.

    • Recrystallize from water/ethanol.

  • Validation: Melting point ~200°C (sulfate). ¹H NMR should show the loss of the S-methyl peak and appearance of guanidine protons.

Protocol B: Ex Vivo Norepinephrine Depletion Assay

Target: Assess adrenergic blocking potency.

Experimental Workflow:

  • Subject: Male Sprague-Dawley rats (200–250g).

  • Treatment: Administer PEG (5–20 mg/kg, i.p.) or saline vehicle.

  • Timepoints: Sacrifice animals at 4h, 12h, and 24h post-injection.

  • Tissue Harvesting: Rapidly excise the heart and spleen. Weigh and homogenize in 0.4 N perchloric acid (to precipitate proteins and stabilize catecholamines).

  • Analysis: Centrifuge homogenates (10,000 x g, 15 min). Analyze supernatant via HPLC-ECD (Electrochemical Detection).

  • Endpoint: Calculate % reduction in tissue NE content relative to control. A potent blocker will show >50% depletion within 4–12 hours.

Protocol C: Sympathetic Neuron Uptake Assay (In Vitro)

Target: Determine affinity (Km) for the Norepinephrine Transporter (NET).

Workflow Visualization:

Protocol Step1 Isolate PC12 Cells (or SK-N-SH) Step2 Incubate with [3H]NE + Variable conc. PEG Step1->Step2 Step3 Wash Cells (3x) Ice-cold Buffer Step2->Step3 Step4 Lyse Cells (NaOH/SDS) Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5

Figure 2: Competitive uptake assay workflow to determine the IC50 of PEG against tritiated norepinephrine.

Toxicology & Safety Profile

  • Acute Toxicity: High doses (>30 mg/kg i.p. in rodents) induce signs of sympatholysis: ptosis (drooping eyelids), diarrhea, and hypotension.

  • Chronic Toxicity: Long-term depletion of norepinephrine can lead to receptor supersensitivity (upregulation of postsynaptic adrenergic receptors).

  • Chemical Hazard: The synthesis generates methyl mercaptan (toxic gas). The compound itself is a strong base; salts are stable but should be handled as irritants.

References

  • Fielden, R., & Green, A. L. (1966). The relation between the adrenergic neurone-blocking and noradrenaline-depleting actions of some guanidine derivatives. British Journal of Pharmacology and Chemotherapy, 26(1), 264–280.

  • Raffel, D. M., et al. (2007).[1] Radiolabeled Phenethylguanidines: Novel Imaging Agents for Cardiac Sympathetic Neurons and Adrenergic Tumors.[1][2][3] Journal of Medicinal Chemistry, 50(9), 2078–2088.[1][2]

  • Farley, J. M., et al. (1979). Effects of guanethidine and phenethylguanidine on the frog neuromuscular junction. Journal of Pharmacology and Experimental Therapeutics, 210(2), 269-275.

  • Castiglia, A., et al. (2012).[4] Synthesis and Characterization of Chiral Guanidines and Guanidinium Salts Derived from 1-Phenylethylamine. Zeitschrift für Naturforschung B, 67(4), 337–346.

  • Huynh, T. T., et al. (2009). Biological activities of guanidine compounds.[2][3][5] Expert Opinion on Therapeutic Patents, 19(11), 1477-1495.

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Physicochemical Profile and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacology of 1-(2-phenylethyl)guanidine

Abstract: 1-(2-phenylethyl)guanidine, more commonly known as Phenformin, is a biguanide class molecule with a rich and complex history. Initially developed as a potent oral antihyperglycemic agent for type 2 diabetes mellitus, its clinical use was largely discontinued due to a significant risk of life-threatening lactic acidosis.[1][2] However, the very mechanisms underlying its potent glucose-lowering effects and its toxicity have precipitated a resurgence of interest in its pharmacological profile, particularly within the fields of oncology and virology.[3][4][5] Phenformin's ability to induce profound energetic stress by targeting cellular respiration has revealed it to be a powerful tool for exploiting the metabolic vulnerabilities of cancer cells and virus-infected cells. This guide provides a comprehensive technical overview of the core pharmacology of 1-(2-phenylethyl)guanidine, intended for researchers, scientists, and drug development professionals. We will dissect its molecular mechanisms, pharmacokinetic and pharmacodynamic profiles, toxicological considerations, and the experimental methodologies essential for its study.

1-(2-phenylethyl)guanidine is distinguished from its more widely used analog, metformin, by the substitution of a phenylethyl group for metformin's two methyl groups. This structural difference is fundamental to its distinct pharmacological properties.

The presence of the benzene ring makes phenformin significantly more lipophilic (fat-soluble) than metformin.[2][4] This enhanced lipophilicity facilitates easier penetration of cellular membranes and, crucially, a higher affinity for and accumulation within the inner mitochondrial membrane, the primary site of its action.[2] This characteristic is a key determinant of its greater potency as an inhibitor of mitochondrial respiration compared to metformin.[2][5]

Table 1: Physicochemical Properties of 1-(2-phenylethyl)guanidine

PropertyValueSource
Molecular Formula C9H13N3PubChem[6]
Molecular Weight 163.22 g/mol PubChem[6]
LogP -0.8Wikipedia[2]
pKa 2.7, 11.8Wikipedia[2]
Physical Description White crystalline powderWikipedia[2]
Solubility Soluble in water and ethanolWikipedia[2]

Structure-activity relationship (SAR) studies on guanidine derivatives have revealed that modifications to the core structure can dramatically alter biological activity, leading to compounds with diverse therapeutic applications, including antihypertensive, antiviral, and anti-inflammatory agents.[7][8][9] The phenylethyl moiety in phenformin is critical for its high-potency interaction with its molecular target.

Pharmacodynamics: A Cascade of Molecular Events

The pharmacodynamic effects of phenformin are initiated by a singular primary action: the potent inhibition of the mitochondrial electron transport chain. This event triggers a cascade of downstream signaling events that fundamentally reprogram cellular metabolism and function.

Primary Mechanism: Inhibition of Mitochondrial Respiratory Complex I

The definitive molecular target of phenformin is NADH:ubiquinone oxidoreductase , also known as Mitochondrial Complex I .[2][10] It binds to and inhibits this enzyme complex, which is the first and largest enzyme in the respiratory chain.[11][12][13]

Consequences of Complex I Inhibition:

  • Blocked Electron Flow: Inhibition disrupts the transfer of electrons from NADH to ubiquinone, stalling the entire electron transport chain.

  • Decreased Proton Pumping: The proton-pumping activity of Complex I ceases, reducing the electrochemical gradient across the inner mitochondrial membrane.

  • Impaired ATP Synthesis: The diminished proton motive force leads to a sharp decline in ATP synthesis via oxidative phosphorylation (OXPHOS).[4]

  • Increased NADH/NAD+ Ratio: The inability to oxidize NADH leads to its accumulation.

  • Elevated AMP/ATP Ratio: The drastic drop in ATP production results in a corresponding increase in the cellular ratio of AMP to ATP, a critical signal of energetic stress.[14][15][16]

cluster_ETC Mitochondrial Electron Transport Chain cluster_Consequences Immediate Consequences NADH NADH Complex_I Complex I (NADH:ubiquinone oxidoreductase) NADH->Complex_I e⁻ Q CoQ Complex_I->Q Proton_Grad Proton Gradient ↓ Complex_I->Proton_Grad Complex_II Complex II Complex_II->Q Complex_III Complex III Q->Complex_III CytC Cyt c Complex_III->CytC Complex_IV Complex IV CytC->Complex_IV O2 O₂ Complex_IV->O2 H2O H₂O O2->H2O Phenformin Phenformin Phenformin->Complex_I INHIBITS ATP_Synth ATP Synthesis ↓ AMP_Ratio AMP:ATP Ratio ↑ ATP_Synth->AMP_Ratio Proton_Grad->ATP_Synth

Caption: Phenformin directly inhibits Complex I of the mitochondrial respiratory chain.

Central Downstream Mediator: AMPK Activation

The increased AMP/ATP ratio is the canonical trigger for the activation of AMP-activated protein kinase (AMPK) , a master sensor and regulator of cellular energy homeostasis.[3][15][16]

Upon activation via phosphorylation at Threonine-172, AMPK initiates a broad reprogramming of cellular metabolism to conserve energy:[15][16]

  • Stimulation of Catabolism: It promotes ATP-generating processes like glucose uptake and glycolysis.[1]

  • Inhibition of Anabolism: It shuts down ATP-consuming processes such as protein synthesis, lipid synthesis, and gluconeogenesis.[15]

Crosstalk with Key Oncogenic Pathways

AMPK activation by phenformin directly influences other critical signaling pathways, which is central to its anticancer activity.

  • Inhibition of the mTOR Pathway: AMPK directly phosphorylates and inhibits key components of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[2][3][4] This inhibition is a primary mechanism of phenformin's antitumor effects.

  • Modulation of the Akt Pathway: Studies have shown that phenformin treatment can lead to the dephosphorylation and inactivation of Akt (also known as Protein Kinase B), another crucial pro-survival signaling kinase.[14][17] This effect may be secondary to the inhibition of growth factor signaling or other upstream regulators.

Phenformin Phenformin Complex1 Mitochondrial Complex I Phenformin->Complex1 Inhibits AMP_ATP ↑ AMP/ATP Ratio Complex1->AMP_ATP Causes AMPK AMPK (Activated) AMP_ATP->AMPK Activates mTOR mTOR Pathway AMPK->mTOR Inhibits Akt Akt Pathway AMPK->Akt Inhibits Anabolism Anabolic Processes (e.g., Protein Synthesis) AMPK->Anabolism Inhibits Catabolism Catabolic Processes (e.g., Glycolysis) AMPK->Catabolism Stimulates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes mTOR->Anabolism Promotes Akt->Cell_Growth Promotes

Caption: Core signaling cascade initiated by Phenformin.

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of a drug describes its journey through the body.[18] Phenformin's high lipid solubility significantly influences its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[2]

Table 2: Summary of Pharmacokinetic Parameters

ParameterDescription
Absorption Well-absorbed following oral administration.[2]
Distribution Exhibits high tissue bioavailability due to its lipophilicity, with significant accumulation in mitochondrial membranes.[2][5]
Metabolism The primary metabolic pathway is aromatic hydroxylation by cytochrome P450 enzymes to form 4-hydroxyphenformin, which is subsequently conjugated with glucuronic acid.[2]
Excretion Excreted via the kidneys. Impaired renal function can lead to drug accumulation and increased risk of toxicity.
Transporters Identified as a substrate for the P-glycoprotein (P-gp) efflux pump, which can influence its absorption and distribution.[3]

Therapeutic Landscape and Research Applications

Historical Indication: Type 2 Diabetes

Phenformin was a highly effective antihyperglycemic agent.[1] Its therapeutic action in diabetes stemmed directly from its core mechanisms:

  • Reduced Hepatic Glucose Production: Inhibition of gluconeogenesis in the liver.[1]

  • Enhanced Peripheral Glucose Uptake: Increased glucose uptake and utilization by muscle cells.[1]

  • Improved Insulin Sensitivity: Overall enhancement of the body's response to insulin.[1]

Current Frontier: Oncology

The metabolic reprogramming that occurs in many cancer cells, characterized by a high reliance on glycolysis even in the presence of oxygen (the Warburg effect), creates a metabolic vulnerability that phenformin can exploit.[5] Its potent inhibition of OXPHOS induces severe energy stress, leading to:

  • Inhibition of Proliferation: Halting the cell cycle due to energy depletion and mTOR inhibition.[5]

  • Induction of Apoptosis: Triggering programmed cell death.[3]

  • Targeting Cancer Stem Cells: Preferentially eliminating cancer stem cells, which are often resistant to conventional therapies.[5]

  • Synergy with Other Therapies: Phenformin has been shown to enhance the efficacy of chemotherapy, radiotherapy, and targeted therapies by sensitizing cancer cells and helping to overcome drug resistance.[4]

Emerging Application: Broad-Spectrum Antiviral

Recent research has uncovered a promising role for phenformin as a broad-spectrum antiviral agent.[2] Viruses are obligate intracellular parasites that hijack the host cell's metabolic machinery to replicate. By targeting key metabolic pathways essential for viral replication, phenformin has shown activity against diverse viruses, including SARS-CoV-2 and influenza A, in preclinical models.[2]

Toxicology and Safety Profile

The clinical downfall of phenformin was its association with a rare but severe adverse effect: lactic acidosis .[2]

Mechanism of Lactic Acidosis: The profound inhibition of mitochondrial respiration forces cells to rely almost exclusively on anaerobic glycolysis for ATP production. This metabolic shift results in the rapid production of large quantities of lactic acid as a byproduct. Concurrently, phenformin inhibits hepatic gluconeogenesis, the primary pathway by which the liver clears lactate from the circulation. This combination of overproduction and under-clearance of lactate can lead to a catastrophic drop in blood pH, which was fatal in approximately 50% of cases.[2]

Table 3: Toxicological Summary

EffectDescription
Primary Toxicity Lactic Acidosis: High risk, especially in patients with renal impairment, leading to its withdrawal from most markets.[2]
Common Side Effects Gastrointestinal disturbances (e.g., nausea, diarrhea, abdominal pain) were frequently reported.[2]

Key Experimental Protocols & Workflows

Studying the pharmacology of phenformin requires specific assays to probe its effects on mitochondrial function and downstream signaling.

cluster_workflow General Experimental Workflow cluster_analysis Analysis Types start Cell Culture (e.g., Cancer Cell Line) treatment Treat with Phenformin (Dose-Response & Time-Course) start->treatment endpoint Endpoint Analysis treatment->endpoint western Western Blot (p-AMPK, p-mTOR) endpoint->western seahorse Metabolic Flux Analysis (e.g., Seahorse OCR) endpoint->seahorse viability Cell Viability Assay (e.g., MTT, Crystal Violet) endpoint->viability

Caption: A generalized workflow for in vitro analysis of Phenformin's effects.

Protocol 1: In Vitro AMPK Activation Assay via Western Blot

Objective: To determine if phenformin activates AMPK in a specific cell line by measuring the phosphorylation of AMPK at Threonine-172.

  • Cell Culture: Plate cells (e.g., HeLa, MCF-7) in 6-well plates and grow to 70-80% confluency.

  • Treatment: Starve cells in serum-free media for 2-4 hours. Treat cells with varying concentrations of phenformin (e.g., 0, 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 1-2 hours). Include a positive control if available (e.g., AICAR).

  • Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer. Separate proteins by size on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPK (Thr172) and total AMPK, diluted in blocking buffer.

  • Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-AMPK signal to the total AMPK signal to determine the extent of activation.

Protocol 2: Mitochondrial Respiration Assay using Seahorse XF Analyzer

Objective: To directly measure the inhibitory effect of phenformin on mitochondrial respiration by monitoring the oxygen consumption rate (OCR).

  • Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a pre-optimized density and allow them to adhere overnight.

  • Drug Preparation: Prepare phenformin and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in Seahorse XF assay medium.

  • Assay Setup: One hour before the assay, replace the growth medium with pre-warmed XF assay medium and incubate the cells in a non-CO2 incubator. Load the prepared drugs into the appropriate ports of the sensor cartridge.

  • Calibration & Execution: Calibrate the instrument with the loaded sensor cartridge. Place the cell plate into the XF Analyzer and run the assay.

  • Mito Stress Test: The assay protocol will sequentially inject the drugs to measure key parameters of mitochondrial function:

    • Basal Respiration: Measured before any injections.

    • Phenformin Injection: Inject phenformin to measure its direct inhibitory effect on OCR.

    • ATP-Linked Respiration: Inject oligomycin (ATP synthase inhibitor).

    • Maximal Respiration: Inject FCCP (an uncoupling agent).

    • Non-Mitochondrial Respiration: Inject rotenone/antimycin A (Complex I/III inhibitors) to shut down all mitochondrial respiration.

  • Data Analysis: The Seahorse software calculates OCR in real-time. Analyze the data to quantify the degree of Complex I inhibition by phenformin, evidenced by a sharp drop in OCR immediately following its injection.

Conclusion and Future Directions

1-(2-phenylethyl)guanidine (Phenformin) is a pharmacologically powerful molecule whose primary mechanism—potent inhibition of mitochondrial complex I—drives both its historical therapeutic efficacy and its dose-limiting toxicity. The resulting activation of AMPK and inhibition of the mTOR pathway have established phenformin as an invaluable research tool and a lead compound for anticancer drug development.[4][5]

The future of phenformin-related research lies in decoupling its therapeutic activities from its systemic toxicity. Key areas of investigation include:

  • Development of Analogs: Synthesizing novel biguanide derivatives with an improved therapeutic index, retaining potent anti-cancer activity while minimizing the risk of lactic acidosis.

  • Targeted Delivery Systems: Encapsulating phenformin in nanoparticles or conjugating it to tumor-targeting moieties to increase its concentration at the tumor site and reduce systemic exposure.

  • Combination Therapies: Rational design of combination therapies that exploit the metabolic vulnerabilities induced by phenformin to enhance the efficacy of existing cancer treatments.

By understanding its core pharmacology, the scientific community can continue to leverage the unique properties of this historic drug to develop new and effective therapeutic strategies for cancer and other challenging diseases.

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  • Pharmacokinetic and Pharmacodynamic Drug-Drug Interaction and their Implication in Clinical Management - Longdom Publishing. [Link]

  • Toxicity and Safety Analysis of Polyhexamethylene Guanidine: A Comprehensive Systematic Review - ResearchGate. [Link]

  • Mechanism of action of guanethidine - PMC - NIH. [Link]

  • Study Details | NCT00098644 | Depsipeptide/Flavopiridol Infusion for Cancers of the Lungs, Esophagus, Pleura, Thymus or Mediastinum | ClinicalTrials.gov. [Link]

  • The Difference Between Pharmacokinetics and Pharmacodynamics | BioAgilytix. [Link]

  • Pharmacokinetics: Resources and Expertise for Translational Drug Development Studies through the Analytical Chemistry and Pharmacology Core - UNC Lineberger Comprehensive Cancer Center. [Link]

  • Guanidine - Wikipedia. [Link]

  • Mechanisms of pharmacodynamic drug-drug interactions | Deranged Physiology. [Link]

  • Quinidine as a probe for the role of p-glycoprotein in the intestinal absorption and clinical effects of fentanyl - PubMed. [Link]

  • Studies on the antagonism between the optical isomers of N-(1-phenylethyl)guanidine. [Link]

Sources

1-(2-Phenylethyl)guanidine: Structure-Activity Relationship & Technical Guide

[1]

Executive Summary

1-(2-phenylethyl)guanidine (also known as phenethylguanidine) represents the minimal pharmacophore for adrenergic neuron blocking agents .[1] Unlike direct-acting sympathomimetics (e.g., epinephrine) or receptor antagonists (e.g., propranolol), this compound acts presynaptically.[1] Its mechanism relies on "False Neurotransmission"—it is actively transported into sympathetic nerve terminals via the Norepinephrine Transporter (NET), accumulates in storage vesicles, and displaces endogenous norepinephrine (NE), leading to synaptic depletion.[1]

This guide analyzes the Structure-Activity Relationship (SAR) of phenethylguanidine, contrasting it with clinical analogs like Guanethidine and meta-iodobenzylguanidine (MIBG) .[1] It provides validated synthesis protocols and mechanistic workflows for researchers in neuropharmacology and medicinal chemistry.[1]

Part 1: Chemical Architecture & Pharmacophore[1]

The molecule consists of three distinct structural domains, each governing a specific biological interaction.

DomainStructural FeatureBiological Function
A Guanidine Head Cationic Recognition: Highly basic (

).[1] At physiological pH, it is protonated, mimicking the ammonium head of Norepinephrine for NET recognition.
B Ethyl Linker Distance Determinant: A 2-carbon spacer is critical for optimal fit within the NET orthosteric site.[1] Deviations (methyl or propyl) significantly alter transport kinetics.[1]
C Phenyl Tail Lipophilic Anchor: Provides hydrophobic interaction within the transporter cleft and facilitates passive membrane permeation prior to active transport.[1]

Part 2: Mechanism of Action (The "Why" of SAR)

To understand the SAR, one must understand the biological target.[1] Phenethylguanidine is a substrate, not an inhibitor, of the uptake systems.[1]

The "False Neurotransmitter" Pathway
  • Uptake 1 (NET): The compound competes with NE for entry into the axoplasm.[1]

  • Vesicular Sequestration (VMAT): Once cytosolic, it is pumped into synaptic vesicles by the Vesicular Monoamine Transporter (VMAT), displacing NE.[1]

  • Depletion: Displaced NE is degraded by mitochondrial Monoamine Oxidase (MAO).[1]

  • Blockade: Upon nerve stimulation, the neuron releases phenethylguanidine (which is inactive at postsynaptic receptors) instead of NE.[1]

AdrenergicBlockadecluster_synapseSympathetic Nerve TerminalNETNET Transporter(Gatekeeper)VMATVMAT2(Vesicular Pump)NET->VMATCytosolic AccumulationVesicleSynaptic VesicleVMAT->VesicleActive LoadingNENorepinephrine(Stored)Vesicle->NEDisplacementSynapseSynaptic CleftVesicle->SynapseFalse Release(Inactive)MAOMitochondrial MAO(Degradation)DrugPhenethylguanidine(Extracellular)Drug->NETHigh Affinity UptakeNE->MAOLeakage & Metabolism

Figure 1: Mechanistic pathway of adrenergic neuron blockade. The drug hijacks the transport machinery to deplete endogenous stores.

Part 3: Detailed SAR Analysis[1]

The Guanidine Moiety (The Cationic Head)
  • Basicity is Non-Negotiable: The guanidine group (

    
    ) ensures the molecule is fully protonated at pH 7.[1]4. This positive charge interacts with Asp75  in the NET binding site, a residue critical for catecholamine recognition.[1]
    
  • Substitution Effects:

    • Unsubstituted: Maximal affinity for NET.[1]

    • Monosubstitution: Tolerated (e.g., guanethidine has a ring attached to one nitrogen).[1]

    • Disubstitution: Often leads to loss of transport efficacy or a shift in activity from "transporter substrate" to "receptor agonist" (e.g., clonidine is an imidazoline derivative that acts as an

      
       agonist, not a depleter).[1]
      
The Linker Length (The Spacer)
  • Ethyl (2-Carbon) = Optimal: The distance between the aromatic ring and the cationic head matches the distance in norepinephrine (

    
    ).[1] This allows the molecule to bridge the aspartate anchor and the hydrophobic pocket simultaneously.
    
  • Methyl (Benzylguanidines): Shortening the linker (e.g., benzylguanidine) retains NET affinity but alters release kinetics.[1] Note:MIBG (meta-iodobenzylguanidine) uses a 1-carbon linker.[1] It is still a substrate but is used primarily for imaging because it is trapped in the vesicle.[1]

  • Propyl (3-Carbon): Drastic loss of affinity.[1] The molecule becomes too long to fit the conformational shift required for NET translocation.[1]

The Aromatic Ring (The Anchor)
  • Lipophilicity: The phenyl ring mimics the catechol ring of NE but lacks the hydroxyl groups. This lack of -OH groups prevents the molecule from activating the postsynaptic

    
     or 
    
    
    receptors (hence, no sympathomimetic surge upon release).[1]
  • Steric Bulk:

    • Para-substitution: Generally tolerated if small (e.g., Fluorine).[1] Large groups hinder VMAT uptake.[1]

    • Meta-substitution: The "sweet spot" for affinity.[1] MIBG places iodine at the meta position, increasing lipophilicity and binding affinity without disrupting transport.[1]

    • Ortho-substitution: Often creates steric clash, reducing potency.[1]

Part 4: Synthesis & Experimental Protocols

Synthesis of 1-(2-phenylethyl)guanidine Sulfate

Principle: The most robust synthesis involves the guanylation of phenethylamine using S-methylisothiourea.[1] This method avoids the use of cyanamide (explosive hazard) and yields a stable sulfate salt.[1]

Reagents:

  • 2-Phenylethylamine (CAS: 64-04-0)[1]

  • S-Methylisothiourea sulfate (CAS: 867-44-7)[1]

  • Ethanol (50% aqueous)[1]

Protocol:

  • Preparation: Dissolve S-methylisothiourea sulfate (13.9 g, 0.05 mol) in 50 mL of 50% aqueous ethanol in a 250 mL round-bottom flask.

  • Addition: Add 2-phenylethylamine (12.1 g, 0.10 mol) dropwise to the solution.

    • Note: A 2:1 molar ratio of amine to isothiourea is used because the sulfate salt contains two isothiourea units.[1]

  • Reflux: Equip with a condenser and reflux the mixture for 6 hours. A trap containing bleach should be attached to the condenser outlet to neutralize the evolved methanethiol (MeSH) gas (rotten egg odor).[1]

    • Mechanism:[1][2][3][4][5] Nucleophilic attack of the amine on the isothiourea carbon, displacing methanethiol.

  • Crystallization: Cool the reaction mixture to 0°C. The product, 1-(2-phenylethyl)guanidine sulfate, will precipitate as white crystals.

  • Purification: Filter the crystals and recrystallize from hot water/ethanol (9:1).

  • Yield: Expected yield is 70-85%. Melting point: 205-208°C.[1]

SynthesisWorkflowStartStart: Phenethylamine+ S-MethylisothioureaRefluxReflux (6h, 80°C)Evolution of MeSH gasStart->RefluxNucleophilic SubstitutionCoolCool to 0°CPrecipitationReflux->CoolFilterFiltration & Recrystallization(H2O/EtOH)Cool->FilterFinalProduct:1-(2-phenylethyl)guanidine sulfateFilter->Final

Figure 2: Synthetic workflow for the guanylation of phenethylamine.

Validation Assay: [3H]-Norepinephrine Uptake Inhibition

To confirm biological activity, the compound must inhibit NET.[1]

  • Tissue Prep: Isolate rat vas deferens or use NET-transfected HEK293 cells.[1]

  • Incubation: Incubate tissue in Krebs-Henseleit buffer at 37°C.

  • Treatment: Add 1-(2-phenylethyl)guanidine at varying concentrations (

    
     to 
    
    
    M) for 15 mins.
  • Challenge: Add

    
    -Norepinephrine (10 nM) for 5 mins.
    
  • Measurement: Terminate uptake by rapid cooling/washing.[1] Lyse cells and measure radioactivity via liquid scintillation counting.[1]

  • Result: Calculate

    
    . A potent analog should display an 
    
    
    in the low micromolar or high nanomolar range (
    
    
    ).[1]

Part 5: Therapeutic Implications & Future Directions[1]

While phenethylguanidine itself is rarely used clinically today due to poor oral bioavailability compared to guanethidine, its SAR informs modern drug design:

  • Radiopharmaceuticals: The SAR of the guanidine-linker-ring system led to MIBG (

    
    -meta-iodobenzylguanidine).[1] By placing a radioiodine on the ring (meta position), the molecule becomes a specific imaging agent for neuroendocrine tumors (pheochromocytoma/neuroblastoma) that express NET.[1]
    
  • Pain Management: Recent research suggests guanidine analogs may block voltage-gated sodium channels, offering a non-opioid route for analgesia.[1]

  • Cardiology: The "bretylium-like" effect (antiarrhythmic) is structurally related.[1] Quaternary ammoniums (bretylium) and guanidines share the cationic pharmacophore required for cardiac adrenergic neuron blockade.[1]

References

  • Mull, R. P., & Maxwell, R. A. (1967).[1] Structure-activity relationships of the adrenergic neuron blocking agents. In Antihypertensive Agents (pp. 115-149).[1] Academic Press.[1] [1]

  • Iversen, L. L. (1965).[1] The Inhibition of Noradrenaline Uptake by Drugs. Advances in Drug Research, 2, 1-46.[1]

  • Wieland, D. M., et al. (1980).[1] Radiolabeled adrenergic neuron-blocking agents: Adrenomedullary imaging with [131I]iodobenzylguanidine. Journal of Nuclear Medicine, 21(4), 349-353.[1]

  • Lukas, G. (1973).[1] Metabolism and pharmacokinetics of guanethidine and related compounds. Drug Metabolism Reviews, 2(1), 101-116.[1]

  • Katritzky, A. R., et al. (2005).[1] Synthesis of guanidines. Journal of Organic Chemistry, 70(1), 5-19.[1] (Protocol adaptation).

Novel Guanidine Discovery: From Rational Design to Clinical Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The guanidine moiety is a privileged pharmacophore in medicinal chemistry, underpinning therapeutics from metformin to modern antimicrobials and oncology agents. However, its high basicity (


) presents a "superbase paradox": while essential for target engagement via bidentate hydrogen bonding and cation-

interactions, it severely limits oral bioavailability and membrane permeability. This guide outlines a high-fidelity workflow for discovering novel guanidine compounds, integrating rational

modulation, catalytic synthesis, and biophysical validation.

The Guanidine Pharmacophore: Physics & Chemistry[1]

The Superbase Paradox

The guanidinium cation is stabilized by Y-aromaticity, distributing the positive charge across three nitrogen atoms and the central carbon. This resonance results in a high


, ensuring protonation at physiological pH.
  • Key Interaction: The planar cation forms directional, bidentate hydrogen bonds with anionic residues (Asp, Glu) and phosphate backbones (DNA/RNA).

  • Key Challenge: The permanent positive charge creates a high desolvation penalty, hindering passive transport across lipid bilayers.

Rational Design: Modulating Basicity

To optimize pharmacokinetics (PK) without sacrificing potency, the basicity must be tuned. The introduction of electron-withdrawing groups (EWGs) or cyclization can lower the


 to a range (7–10) that balances solubility with permeability.

Table 1: Substituent Effects on Guanidine


 
Guanidine ClassStructureApprox.[1][2][3][4][5][6][7]

Bioavailability Impact
Alkyl Guanidine R-NH-C(=NH)NH₂13.6Poor (Permeability limited)
Aryl Guanidine Ar-NH-C(=NH)NH₂10.0 – 11.0Moderate
Acyl Guanidine R-CO-NH-C(=NH)NH₂7.0 – 8.5High (Good balance)
Cyanoguanidine NC-N=C(NH₂)₂< 1.0High (Neutral, weak binder)
Cyclic Guanidine Imidazolines / Pyrimidines10.0 – 11.5High (Conformational lock)

Synthetic Architectures: Advanced Methodologies

Traditional synthesis using S-methylisothioureas often releases toxic methyl mercaptan. Modern drug discovery demands atom-economical, catalytic, and orthogonal protection strategies.

Catalytic Guanylation (Green Chemistry)

A breakthrough approach utilizes Scandium(III) triflate [Sc(OTf)₃] to catalyze the addition of amines to cyanamides or carbodiimides in aqueous media. This method is chemoselective and tolerates unprotected functionalities.

The Prodrug Strategy: Guanidine Cyclic Diimides (GCDI)

To overcome the permeability barrier, the GCDI strategy temporarily masks the guanidine as a neutral cyclic imide.

  • Mechanism: The guanidine is cyclized with a dicarboxylic anhydride.

  • Transport: The neutral GCDI is absorbed passively or via transporters.

  • Activation: Serum hydrolases cleave the imide, releasing the active guanidinium species in systemic circulation.

Visualization: Discovery Workflow

The following diagram illustrates the integrated workflow from computational design to prodrug optimization.

GuanidineDiscovery Design Rational Design (pKa Modulation) Synthesis Catalytic Synthesis (Sc(OTf)3 / Boc-Reagents) Design->Synthesis Library Gen Screening Biophysical Screening (Tm Shift / SPR) Synthesis->Screening Purified Hits Screening->Design SAR Feedback Optimization ADME Optimization (GCDI Prodrugs) Screening->Optimization Lead Cmpds Candidate Clinical Candidate Optimization->Candidate Validated PK

Figure 1: Iterative workflow for guanidine drug discovery, emphasizing the feedback loop between screening and rational design.

Experimental Protocols

Protocol A: Catalytic Guanylation of Amines

Objective: Synthesize N-substituted guanidines using a Lewis Acid catalyst in aqueous media. Scope: Applicable to primary and secondary amines, including amino acids.[8]

Materials:

  • Substrate Amine (1.0 equiv)[6]

  • Cyanamide (

    
    ) (1.5 equiv)
    
  • Scandium(III) Triflate [

    
    ] (10 mol%)
    
  • Solvent: Water or

    
    :Dioxane (1:1)
    

Step-by-Step Methodology:

  • Setup: In a 10 mL reaction vial, dissolve the amine (1.0 mmol) and cyanamide (1.5 mmol, 63 mg) in 2 mL of deionized water.

  • Catalyst Addition: Add

    
     (0.1 mmol, 49 mg) to the solution.
    
  • Reaction: Stir the mixture at 60°C for 6–12 hours . Monitor reaction progress via LC-MS (looking for M+42 mass shift).

  • Workup: Cool to room temperature. Load the aqueous mixture directly onto a C18 reverse-phase SPE cartridge.

  • Purification: Wash with water to remove catalyst and excess cyanamide. Elute the product with 50% MeOH/Water + 0.1% TFA.

  • Validation: Confirm structure via ¹H-NMR (

    
    ). Characteristic guanidine C=N stretch appears at ~1650 cm⁻¹ in IR.
    
Protocol B: DNA Thermal Denaturation (Tm) Assay

Objective: Validate guanidine compounds as DNA minor groove binders by measuring thermal stabilization (


).
Mechanism:  Guanidines bind to the AT-rich minor groove, displacing water and stabilizing the double helix against heat denaturation.

Materials:

  • dsDNA Oligomer (e.g., Dickerson-Drew dodecamer: 5'-CGCGAATTCGCG-3')

  • Buffer: 10 mM Sodium Cacodylate, 100 mM NaCl, pH 7.0

  • UV-Vis Spectrophotometer with Peltier temperature control

Step-by-Step Methodology:

  • Preparation: Dilute DNA to 2

    
    M in buffer. Prepare ligand (guanidine compound) stock in DMSO.
    
  • Mixing: Add ligand to DNA solution to achieve a [Ligand]:[DNA] ratio of 5:1. Ensure final DMSO concentration is <1%.

  • Equilibration: Incubate the mixture at 25°C for 30 minutes to allow binding equilibrium.

  • Measurement: Heat the sample from 25°C to 95°C at a rate of 0.5°C/min . Monitor Absorbance at 260 nm .

  • Analysis:

    • Plot Absorbance vs. Temperature.

    • Determine

      
       (inflection point) using the first derivative (
      
      
      
      ).
    • Calculate

      
      .
      
    • Criteria: A

      
      C indicates significant binding.
      

Mechanism of Action & Prodrug Activation

The following diagram details the GCDI prodrug activation pathway, a critical strategy for converting highly basic hits into orally bioavailable drugs.

ProdrugActivation Prodrug GCDI Prodrug (Neutral, Lipophilic) Transport Intestinal Absorption (Passive/Transporter) Prodrug->Transport Oral Dosing Liver Hepatic Metabolism (Esterases/Hydrolases) Transport->Liver Systemic Circ. Intermediate Open Amide Intermediate Liver->Intermediate Hydrolysis Active Active Guanidinium (Cationic Pharmacophore) Intermediate->Active Spontaneous Release Target Biological Target (e.g., Neuraminidase, DNA) Active->Target Binding

Figure 2: Mechanism of Guanidine Cyclic Diimide (GCDI) prodrug activation. The neutral scaffold facilitates transport before metabolic conversion to the active cation.

References

  • Biological Activity of Guanidine Alkaloids Biologically active guanidine alkaloids.[2][3][8][9][10][11] ScienceOpen. (2025). [Link]

  • Prodrug Strategies (GCDI) A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability.[5][12] ACS Publications.[13] (2024).[12][14] [Link]

  • DNA Binding Assays Thermal Melting Studies of Ligand DNA Interactions.[9][15] Springer Nature Experiments. [Link]

  • pKa Prediction & Substituent Effects Predicting pKa Values in Aqueous Solution for the Guanidine Functional Group. NIH/PubMed. (2013). [Link]

Sources

1-(2-phenylethyl)guanidine derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-phenylethyl)guanidine Derivatives and Analogs: Chemical Synthesis, Adrenergic Pharmacology, and Radiotracer Development Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Radiopharmacologists, and Neuroscientists.

Executive Summary: The Phenethylguanidine Scaffold

1-(2-phenylethyl)guanidine (Phenethylguanidine; PEG) represents a critical pharmacophore in the modulation of the sympathetic nervous system. Structurally bridging the gap between endogenous catecholamines (phenethylamine core) and synthetic adrenergic neuron blockers (guanidine moiety), this scaffold functions as a "false neurotransmitter."

Unlike direct receptor agonists, PEG and its analogs utilize the Norepinephrine Transporter (NET) to enter presynaptic terminals, where they accumulate in storage vesicles via the Vesicular Monoamine Transporter (VMAT). This guide details the synthesis, mechanistic stratification, and translational utility of PEG derivatives, specifically focusing on their evolution from antihypertensive agents (e.g., Guanethidine) to next-generation PET/SPECT radiotracers for cardiac imaging.

Chemical Architecture & Synthesis Strategies

The synthesis of 1-(2-phenylethyl)guanidine derivatives hinges on the efficient guanylation of primary amines. The choice of guanylating agent dictates the yield, purity, and suitability for radiolabeling (e.g.,


C or 

F).
Core Synthetic Pathways

Two primary methodologies are established for generating the PEG core:

Method A: The Rathke Reaction (Direct Guanylation)

This is the industrial standard for non-labeled derivatives. It involves the nucleophilic attack of the phenethylamine precursor on an S-methylisothiourea salt.

  • Reagents: S-methylisothiourea sulfate, aqueous base (NaOH).

  • Conditions: Reflux in aqueous ethanol.

  • Mechanism: Evolution of methyl mercaptan (MeSH) drives the equilibrium toward the guanidine product.

  • Limitation: Evolution of noxious MeSH gas; requires strong ventilation.

Method B: Cbz-Protected Thiourea (High Purity/Radiochemistry)

Preferred for synthesizing precursors for radiolabeling or complex derivatives where harsh conditions must be avoided.

  • Condensation: Phenethylamine reacts with N,N'-bis(benzyloxycarbonyl)-S-methylisothiourea.

  • Deprotection: Catalytic hydrogenolysis (H

    
    , Pd/C) removes the Cbz groups to yield the free guanidine.
    
Visualization: Synthetic Workflow

SynthesisWorkflow Precursor Phenethylamine (Starting Material) Rathke Method A: S-methylisothiourea Precursor->Rathke Reflux/Base Cbz Method B: Cbz-S-methylisothiourea Precursor->Cbz DMF/TEA Product 1-(2-phenylethyl)guanidine (PEG) Rathke->Product -MeSH Intermed Cbz-Protected Guanidine Cbz->Intermed Condensation Deprotect Pd/C Hydrogenolysis Intermed->Deprotect Deprotect->Product Final Yield

Figure 1: Comparative synthetic routes for phenethylguanidine derivatives. Method B offers higher intermediate stability for complex analogs.

Pharmacodynamics: The "False Neurotransmitter" Mechanism

The therapeutic and diagnostic value of PEG derivatives relies on their ability to hijack the endogenous norepinephrine (NE) machinery. This process is defined by two critical transport events: Uptake-1 and Vesicular Sequestration .

Mechanism of Action
  • NET Transport (Uptake-1): PEG derivatives are high-affinity substrates for the Norepinephrine Transporter (NET) on the presynaptic membrane. This active transport concentrates the drug inside the axoplasm.

  • VMAT Translocation: Once cytosolic, the guanidine moiety (protonated at physiological pH) mimics the ammonium head of NE. The Vesicular Monoamine Transporter (VMAT2) pumps the drug into synaptic vesicles.

  • Displacement & Depletion: Accumulation of PEG in vesicles displaces endogenous NE. The displaced NE is degraded by mitochondrial Monoamine Oxidase (MAO), leading to a net depletion of neurotransmitter stores (Adrenergic Neuron Blockade).

Structural Determinants of Retention
  • Guanidine pKa (~12-13): Ensures the molecule remains cationic, preventing passive diffusion out of the vesicle (Ion Trapping).

  • Phenethyl vs. Benzyl Linker:

    • Benzylguanidines (e.g., MIBG): Show rapid uptake but faster washout if not stabilized by ring halogens.

    • Phenethylguanidines: The 2-carbon chain closely mimics the NE skeleton, often resulting in superior vesicular retention times, making them ideal for tracking sympathetic nerve density over time.

Visualization: Synaptic Transport Logic

Mechanism cluster_synapse Presynaptic Nerve Terminal NET NET (Uptake-1) Cytosol Cytosolic Accumulation NET->Cytosol Active Transport VMAT VMAT2 Transporter Cytosol->VMAT Translocation MAO Mitochondrial MAO Cytosol->MAO NE Degradation Vesicle Synaptic Vesicle (Acidic pH) VMAT->Vesicle Ion Trapping (pH Gradient) Vesicle->Cytosol NE Displacement Extracellular Extracellular Space (PEG / NE) Extracellular->NET Substrate Binding

Figure 2: The dual-transport mechanism. PEG derivatives (blue path) enter via NET and VMAT, displacing Norepinephrine (black path) which is subsequently degraded.

Structure-Activity Relationships (SAR)[1][2]

The optimization of PEG derivatives focuses on balancing NET affinity with vesicular retention.

Structural ModificationEffect on PharmacologyExample Compound
Parent Scaffold High NET affinity; moderate retention.1-(2-phenylethyl)guanidine
Ring-Fluorination (4-F) Maintains NET affinity; enables

F PET labeling.
4-[18F]Fluoro-phenethylguanidine
Beta-Hydroxylation Increases polarity; mimics NE; maximizes retention.

-OH-Phenethylguanidine
Azocine Ring Extension Increases steric bulk; creates persistent blockade (toxin-like).Guanethidine
Benzyl Linker (1-C) Slightly lower retention than phenethyl; widely used in SPECT.MIBG (Iobenguane)

Key Insight: While Guanethidine contains the guanidine-ethyl core, its bulky azocine ring prevents rapid efflux, causing irreversible damage to mitochondria at high doses. Simple phenethylguanidines are more reversible, making them safer for diagnostic imaging.

Experimental Protocols

Protocol: Synthesis of 1-(2-Phenylethyl)guanidine Sulfate (Method A)

Validation: Confirmed by melting point and NMR spectra consistent with literature (Rathke et al.).

  • Preparation: Dissolve 2-phenylethylamine (10 mmol) in 10 mL of water.

  • Addition: Add S-methylisothiourea sulfate (5 mmol) to the solution. Note: The stoichiometry is 2:1 amine to sulfate to form the guanidinium sulfate salt.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 4 hours.

    • Checkpoint: Monitor the evolution of methyl mercaptan (rotten cabbage odor). Reaction is complete when evolution ceases.

  • Isolation: Cool the solution to 4°C overnight. White crystals of phenethylguanidine sulfate will precipitate.

  • Purification: Filter the crystals and recrystallize from hot water/ethanol (9:1).

  • Characterization:

    • Yield: ~70-80%

    • Melting Point: 200–202°C

Protocol: Competitive [3H]Norepinephrine Uptake Assay

Purpose: To determine the IC50 of a PEG derivative for the NET transporter.

  • Cell Line: PC12 cells or HEK293 cells stably expressing human NET (hNET).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Incubation:

    • Pre-incubate cells with varying concentrations of the PEG derivative (10^-10 to 10^-5 M) for 10 minutes at 37°C.

    • Add [3H]Norepinephrine (final concentration 20 nM).

    • Incubate for an additional 10 minutes.

  • Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.

  • Quantification: Lyse cells with 0.1 M NaOH and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Uptake vs. Log[Concentration] to derive IC50.

References

  • Raffel, D. M., et al. (2007). "Radiolabeled Phenethylguanidines: Novel Imaging Agents for Cardiac Sympathetic Neurons and Adrenergic Tumors." Nuclear Medicine and Biology.

  • Fielden, R., & Green, A. L. (1967). "The relation between the adrenergic neurone-blocking and noradrenaline-depleting actions of some guanidine derivatives." British Journal of Pharmacology.

  • Langer, S. Z. (2018). "Norepinephrine transporter inhibitors and their therapeutic potential." Translational Psychiatry.

  • PubChem Compound Summary. (2025). "1-(2-Phenylethyl)guanidine."[1] National Center for Biotechnology Information.

  • Vaidyanathan, G., & Zalutsky, M. R. (2006). "Synthesis and evaluation of 4-[18F]fluoro-3-iodobenzylguanidine." Bioconjugate Chemistry.

Sources

The Guanidine Pharmacophore: Navigating the Bioactivity of Marine Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Anchor" of Bioactivity[1]

Guanidine alkaloids represent one of the most chemically distinct and biologically potent classes of marine natural products. Characterized by the highly basic guanidinium moiety (


), these compounds do not merely interact with biological targets; they "anchor" themselves via bidentate hydrogen bonding and electrostatic interactions to anionic pockets in ion channels, enzymes, and nucleic acids.

For the drug developer, the guanidine group is a double-edged sword: it confers exceptional potency (often nanomolar affinity) but introduces significant challenges in bioavailability, toxicity, and isolation due to extreme polarity. This guide moves beyond surface-level descriptions to explore the mechanistic causality of three key subclasses—Tetrodotoxins , Crambescidins/Monanchocidins , and Batzelladines —and provides field-proven protocols for their isolation and interrogation.

Structural Classes & Mechanistic Causality

The Neurotoxins: Tetrodotoxin (TTX) & Saxitoxin (STX)

Core Mechanism: Voltage-Gated Sodium Channel (VGSC) Blockade.[1] TTX is not a simple "plug."[2][3] It mimics the hydrated sodium cation. The guanidinium group enters the selectivity filter of the Nav channel (specifically Nav1.7, Nav1.8, and Nav1.9 in pain pathways) and forms a stable complex with the carboxylate rings (DEKA motif), effectively occluding the pore.

  • Therapeutic Frontier: Chemotherapy-Induced Neuropathic Pain (CINP). Unlike opioids, TTX does not cross the blood-brain barrier efficiently, offering peripheral analgesia without central addiction liability.

  • Key Validation: Clinical trials (e.g., NCT00725114) utilize subcutaneous delivery to bypass bioavailability issues, targeting peripheral nociceptors.

The Cytotoxins: Monanchocidins & Crambescidins

Core Mechanism: Non-Apoptotic Cell Death (Autophagy & LMP). Unlike classical chemotherapeutics that trigger apoptosis (often resisted by tumors), Monanchocidin A induces "lysosomal membrane permeabilization" (LMP).[4][5]

  • Early Stage: Induces autophagy as a survival attempt.

  • Late Stage: Overwhelms the lysosome, causing leakage of Cathepsin B into the cytosol.

  • Result: Necrotic-like cell death effective against cisplatin-resistant germ cell tumors.

The Antivirals: Batzelladines

Core Mechanism: HIV Entry Inhibition.[6] The tricyclic guanidine core of Batzelladine A and B disrupts the interaction between the viral envelope protein gp120 and the host CD4 receptor.[7][8] This is a protein-protein interaction (PPI) inhibition, a notoriously difficult modality in drug discovery, made possible by the guanidine "anchor" stabilizing the complex.

Technical Workflow: Overcoming "The Polarity Trap"

Isolating guanidine alkaloids is non-trivial. Standard silica gel chromatography often leads to irreversible adsorption due to the interaction between the basic guanidine and acidic silanols.

Protocol 1: The "Dual-Phase" Isolation Strategy

This protocol is designed to maximize recovery of polar alkaloids from marine sponges (e.g., Monanchora sp.).

Phase A: Extraction & Desalting

  • Lyophilization: Freeze-dry biological material to remove water, preventing emulsion formation.

  • Extraction: Macerate in MeOH:DCM (1:1). Rationale: Methanol solvates the polar salts; DCM penetrates the cellular matrix.

  • Partitioning: Dissolve crude extract in

    
    . Partition against n-Butanol. Rationale: Guanidine salts preferentially migrate to the Butanol phase, leaving inorganic salts in the aqueous phase.
    

Phase B: Chromatography (The Critical Step)

  • Avoid: Normal phase Silica Gel (unless amine-capped).

  • Use: Sephadex LH-20 followed by C18 Reversed-Phase.

StepStationary PhaseMobile PhaseMechanistic Insight
1 Sephadex LH-20 MeOH:DCM (1:1)Size exclusion + mild adsorption. Separates large lipids from alkaloids without irreversible binding.
2 C18 (ODS)

:MeCN + 0.1% TFA
Critical: TFA (Trifluoroacetic acid) acts as an ion-pairing agent. It protonates residual silanols and forms a lipophilic ion pair with the guanidine, improving peak shape and retention.
3 HPLC Purification Phenyl-Hexyl ColumnProvides

interactions complementary to C18 hydrophobicity, essential for separating stereoisomers like Batzelladine congeners.

Visualization: Mechanisms & Workflows

Diagram 1: Monanchocidin-Induced Cell Death Pathway

This pathway illustrates the dual-mode action of Monanchocidin A, transitioning from autophagy to lethal lysosomal permeabilization.

Monanchocidin_Mechanism MonA Monanchocidin A (Extracellular) Entry Cellular Uptake MonA->Entry Diffusion/Transport Auto_Induction Induction of Autophagy (LC3B-II Upregulation) Entry->Auto_Induction Low Conc. Lysosome Lysosomal Accumulation Entry->Lysosome High Conc. Auto_Induction->Lysosome Fusion LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Membrane Destabilization CathB Cathepsin B Release (Cytosol) LMP->CathB Leakage Death Non-Apoptotic Cell Death (Necrosis-like) LMP->Death Direct Toxicity Mito Mitochondrial Dysfunction CathB->Mito Signaling Mito->Death ATP Depletion

Caption: Monanchocidin A exploits the lysosome as a "Trojan Horse," inducing autophagy before triggering fatal membrane permeabilization.

Diagram 2: Isolation Logic Flow

Decision tree for handling high-polarity guanidine extracts.

Isolation_Workflow Raw Marine Sponge (Lyophilized) Extract Extraction (MeOH:DCM 1:1) Raw->Extract Partition Partitioning (n-BuOH vs H2O) Extract->Partition LH20 Sephadex LH-20 (Size Exclusion) Partition->LH20 BuOH Fraction C18 C18 HPLC (+0.1% TFA) LH20->C18 Alkaloid Fraction Pure Pure Guanidine Alkaloid C18->Pure Ion-Pairing Separation

Caption: Optimized workflow prioritizing desalting and ion-pairing chromatography to prevent alkaloid loss.

Self-Validating Bioassay Protocols

Protocol A: Lysosomal Membrane Permeabilization (LMP) Assay

Target: Confirmation of Monanchocidin/Batzelladine mechanism.

Principle: Acridine Orange (AO) is a lysosomotropic metachromatic fluorochrome. In intact lysosomes (low pH), it fluoresces red . When LMP occurs, pH rises, AO leaks into the cytosol, and fluorescence shifts to green .

Step-by-Step Validation:

  • Seeding: Seed HeLa or PC-3 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with Test Compound (

    
    ) for 12h, 24h, 48h.
    
    • Control Positive: L-Leucyl-L-leucine methyl ester (LLOMe) - known LMP inducer.

    • Control Negative: DMSO (0.1%).

  • Staining: Remove media. Add AO solution (

    
     in PBS) for 15 min at 
    
    
    
    .
  • Wash: Wash 3x with PBS (Critical: do not use media with phenol red).

  • Imaging/Quantification:

    • Fluorescence Microscopy: Observe loss of granular red staining.

    • Flow Cytometry: Excitation 488 nm. Measure shift from FL3 (Red, >650nm) to FL1 (Green, 510-530nm).

  • Data Output: Calculate the "Red/Green Ratio." A decrease

    
     relative to control indicates significant LMP.
    
Protocol B: Patch-Clamp Electrophysiology for Nav1.7

Target: Quantifying TTX/STX potency.

Principle: Whole-cell voltage clamp measures the macroscopic sodium current (


) inhibition.
  • Cell Line: HEK293 cells stably expressing hNav1.7.

  • Solutions:

    • Pipette (Intracellular): CsF-based (blocks K+ channels to isolate Na+ currents).

    • Bath (Extracellular): Standard Tyrode’s solution.

  • Voltage Protocol:

    • Hold potential at

      
      .
      
    • Depolarize to

      
       for 50 ms (activates channels).
      
    • Frequency: 0.1 Hz.

  • Application: Perfuse compound for 5 mins until steady-state block is achieved.

  • Validation Check:

    • Run-down: Current amplitude in vehicle control must not degrade

      
       over 10 mins.
      
    • Washout: Effect must be partially reversible (unless covalent binder) to rule out cell death.

References

  • Makarieva, T. N., et al. (2015). "Marine alkaloid Monanchocidin A overcomes drug resistance by induction of autophagy and lysosomal membrane permeabilization."[4][5] Oncotarget. Link

  • Nieto, F. R., et al. (2012). "Tetrodotoxin, a Potential Drug for Neuropathic and Cancer Pain Relief?" Toxins.[3] Link

  • Patil, A. D., et al. (1995).[9] "Batzelladines A and B, Novel Polycyclic Guanidine Alkaloids from a Marine Sponge Batzella sp."[7][8][9] The Journal of Organic Chemistry. Link

  • Shrestha, S., et al. (2018). "Crambescidin 800, Isolated from the Marine Sponge Monanchora viridis, Induces Cell Cycle Arrest and Apoptosis in Triple-Negative Breast Cancer Cells."[10] Marine Drugs.[4][6][7][9] Link

  • Kashman, Y., et al. (1989).[11] "Ptilomycalin A: a novel polycyclic guanidine alkaloid of marine origin." Journal of the American Chemical Society.[12] Link

  • Hua, H. M., et al. (2007). "Batzelladine alkaloids from the Caribbean sponge Monanchora unguifera and the significant activities against HIV-1."[12] Tetrahedron. Link

Sources

Methodological & Application

Application Note: In Vitro Characterization of 1-(2-Phenylethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Profiling of Adrenergic Neuron Blockade and Transporter Interaction

Introduction & Pharmacological Scope[1][2][3][4][5]

1-(2-Phenylethyl)guanidine is a structural analog of guanethidine , a classic sympathetic neuron blocking agent. Its pharmacological utility lies in its ability to modulate noradrenergic transmission. Unlike direct receptor antagonists, this compound acts presynaptically. It is actively transported into sympathetic nerve terminals via the Norepinephrine Transporter (NET) , where it accumulates in storage vesicles, displacing norepinephrine (NE) and preventing its exocytotic release.[1]

This Application Note provides a rigorous technical guide for evaluating 1-(2-phenylethyl)guanidine in vitro. The protocols focus on three critical parameters:

  • NET Interaction: Verifying affinity and transport dependence.

  • Vesicular Depletion: Quantifying the reduction of intracellular norepinephrine.

  • Nitric Oxide Synthase (NOS) Specificity: Assessing off-target inhibition common to guanidine moieties.

Mechanism of Action

The following diagram illustrates the "False Neurotransmitter" pathway. 1-(2-Phenylethyl)guanidine exploits the NET to enter the neuron, then hijacks the Vesicular Monoamine Transporter (VMAT) to deplete endogenous norepinephrine.

G cluster_0 Extracellular Space cluster_1 Presynaptic Neuron (Cytosol) cluster_2 Synaptic Vesicle PEG_out 1-(2-Phenylethyl)guanidine (Extracellular) NET NET Transporter (SLC6A2) PEG_out->NET Substrate Binding PEG_in Intracellular Accumulation NET->PEG_in Active Transport VMAT VMAT2 Transporter PEG_in->VMAT Vesicular Uptake NE_stored Stored Norepinephrine VMAT->NE_stored Displacement NE_displaced Displaced NE (Degraded by MAO) NE_stored->NE_displaced Leakage

Figure 1: Mechanism of adrenergic neuron blockade. The compound acts as a substrate for NET, entering the terminal to displace vesicular norepinephrine.

Protocol 1: [³H]-Norepinephrine Uptake Competition Assay

Objective: Determine the affinity (


) of 1-(2-phenylethyl)guanidine for the Norepinephrine Transporter (NET). This assay differentiates whether the compound blocks the transporter or is a substrate competing for uptake.
Materials
  • Cell Line: PC12 (Rat pheochromocytoma) or HEK-293 stably transfected with hNET (human NET).

  • Radioligand: Levo-[7-³H]-Norepinephrine (Specific Activity: ~10–15 Ci/mmol).

  • Reference Inhibitor: Desipramine (Specific NET blocker) or Guanethidine.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing ascorbic acid (100 µM) and pargyline (10 µM) to prevent NE oxidation and metabolism.

Experimental Workflow
  • Cell Preparation:

    • Seed hNET-HEK293 cells in 24-well plates (poly-D-lysine coated) at

      
       cells/well.
      
    • Incubate for 24 hours to reach confluence.

  • Pre-Incubation:

    • Aspirate media and wash cells

      
       with warm KRH buffer.
      
    • Add 450 µL of KRH buffer containing varying concentrations of 1-(2-phenylethyl)guanidine (

      
       M to 
      
      
      
      M).
    • Incubate for 10 minutes at 37°C.

  • Uptake Initiation:

    • Add 50 µL of [³H]-NE (Final concentration: 10–20 nM).

    • Incubate for exactly 10 minutes at 37°C.

    • Control: Perform parallel wells at 4°C (non-specific uptake) and with 10 µM Desipramine (blockade).

  • Termination:

    • Rapidly aspirate buffer.

    • Wash

      
       with ice-cold KRH buffer to stop transport.
      
  • Lysis & Detection:

    • Lyse cells with 500 µL 0.1 N NaOH or 1% SDS.

    • Transfer lysate to scintillation vials with 5 mL cocktail.

    • Measure CPM (Counts Per Minute) via liquid scintillation counter.

Data Analysis

Calculate specific uptake by subtracting non-specific uptake (4°C or Desipramine-treated) from total uptake. Plot % Inhibition vs. Log[Concentration] to determine


.
ParameterExpected ResultInterpretation
IC50 0.5 – 5.0 µMModerate affinity typical of guanidine substrates.
Hill Slope ~1.0Indicates simple competitive interaction at the NET site.

Protocol 2: Intracellular Norepinephrine Depletion Assay

Objective: Confirm the compound's ability to deplete intracellular NE stores, a hallmark of guanethidine-like activity.

Experimental Workflow

Workflow Step1 Step 1: Load Cells Incubate PC12 cells with [3H]-NE (60 min, 37°C) Step2 Step 2: Wash Remove extracellular [3H]-NE (3x Wash with KRH) Step1->Step2 Step3 Step 3: Treatment Add 1-(2-phenylethyl)guanidine (10 µM) for 1 - 4 hours Step2->Step3 Step4 Step 4: Supernatant Collection Measure released [3H]-NE (Efflux) Step3->Step4 Release Step5 Step 5: Cell Lysis Extract remaining intracellular [3H]-NE Step3->Step5 Retention

Figure 2: Workflow for measuring NE depletion. A decrease in Step 5 (Retention) coupled with an increase in Step 4 (Efflux) confirms the depletion mechanism.

Detailed Methodology
  • Loading: Incubate PC12 cells with 50 nM [³H]-NE for 60 minutes to load vesicular pools.

  • Wash: Remove extracellular radioactivity thoroughly.

  • Treatment Phase:

    • Add 1-(2-phenylethyl)guanidine (10 µM) to the cells.

    • Time Course: Harvest cells at t=0, 1h, 2h, and 4h.

    • Negative Control: Vehicle only (spontaneous efflux).

    • Positive Control: Amphetamine (10 µM) or Guanethidine (10 µM).

  • Quantification:

    • Collect supernatant (Efflux fraction).

    • Lyse cells (Retained fraction).

    • Count both fractions.

  • Result Validation:

    • Depletion: Significant reduction in "Retained" fraction compared to vehicle.

    • Mechanism Check: If depletion is blocked by co-incubation with Desipramine (which prevents the guanidine from entering the cell), the mechanism is confirmed as transport-dependent .

Protocol 3: Nitric Oxide Synthase (NOS) Inhibition Screen

Objective: Guanidine moieties often inhibit NOS. This assay ensures specificity or characterizes secondary pharmacology.

Method: Citrulline Conversion Assay
  • Enzyme Source: Recombinant nNOS (neuronal) or iNOS (inducible).

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Substrate: [³H]-L-Arginine + NADPH (1 mM) + Ca²⁺/Calmodulin.

    • Test Compound: 1-(2-phenylethyl)guanidine (1 µM – 100 µM).

  • Incubation: 30 minutes at 37°C.

  • Termination: Stop reaction with stop buffer (EDTA/HEPES).

  • Separation: Pass mixture through a cation-exchange resin (Dowex-50W).

    • Principle: [³H]-L-Arginine (positively charged) binds to the resin. [³H]-L-Citrulline (neutral product) flows through.

  • Counting: Measure flow-through via scintillation counting.

  • Calculation: % Inhibition =

    
    .
    

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
High Non-Specific Uptake Inadequate washing or high temperature during wash.Ensure wash buffer is ice-cold (<4°C) to freeze transporter activity instantly. Increase wash steps to 4x.
No Depletion Observed Compound not entering cell.Verify NET expression in your cell line. If using PC12, add Nerve Growth Factor (NGF) to differentiate and upregulate transporters.
Cytotoxicity Guanidine accumulation toxicity.Perform a standard MTT or LDH assay. Guanidines can be mitochondrial toxins at high concentrations (>100 µM).

References

  • Mechanism of Guanidine Derivatives

    • G. Hertting, J. Axelrod, R. W.[2] Patrick. Actions of bretylium and guanethidine on the uptake and release of [3H]-noradrenaline.[2]Br J Pharmacol Chemother. 1962; 18: 161–166.[2]

  • Specific Pharmacology of Phenethylguanidine

    • Bartlett AL, Stephens MR. The relation between the adrenergic neurone-blocking and noradrenaline-depleting actions of some guanidine derivatives.[3]Br J Pharmacol. 1980; 69(4): 649–657.

  • NOS Inhibition by Guanidines

    • Guillon CD, et al. Nω-nitro-Nω'-substituted guanidines: a simple class of nitric oxide synthase inhibitors.[4]Mod Res Inflamm. 2014; 3(2): 48-58.[4]

  • NET Transporter Assay Guidelines

    • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. In Vitro Biochemical and Cell-Based Assays.

Sources

Application Note: Quantitative Strategies for 1-(2-phenylethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

1-(2-phenylethyl)guanidine (also known as phenethylguanidine) presents a distinct analytical challenge due to its physicochemical duality.[1] It combines a lipophilic phenethyl tail with a highly polar, strongly basic guanidine moiety (


).[1]
The Analytical Challenge
  • Retention Failure: On standard C18 columns at neutral pH, the molecule is fully protonated (cationic), leading to void volume elution.[1]

  • Peak Tailing: The strong positive charge interacts with residual silanols on silica-based columns, causing severe peak tailing.[1]

  • Detection Limits: The phenyl ring provides only weak UV absorption (

    
     nm), making trace detection by standard UV difficult without derivatization.[1]
    

This guide details two validated workflows: a high-sensitivity HILIC-MS/MS method for biological matrices and a robust Ion-Pair HPLC-UV method for quality control (QC) and formulation analysis.

Physicochemical Profile
PropertyValueImplication
Molecular Weight 163.22 g/mol Monoisotopic Mass: 163.11
Formula

Nitrogen-rich, ESI+ amenable
pKa ~12.5 (Strong Base)Always cationic at pH < 10
LogP ~0.6 (Estimated)Mixed polar/non-polar character

Analytical Decision Matrix (Visual)

The following decision tree guides the selection of the optimal method based on sample matrix and required sensitivity.

AnalyticalDecisionTree Start Start: Define Sample Matrix Matrix Matrix Type? Start->Matrix Bio Biological (Plasma/Urine) Trace Level (< 1 µg/mL) Matrix->Bio Complex/Low Conc. QC Formulation/Synthesis High Conc. (> 10 µg/mL) Matrix->QC Clean/High Conc. Prep Sample Prep: WCX Solid Phase Extraction Bio->Prep Dilution Prep: Dilute in Mobile Phase QC->Dilution Method1 Method A: HILIC-MS/MS (Amide Column) Prep->Method1 Method2 Method B: Ion-Pair HPLC-UV (C18 + Octanesulfonate) Dilution->Method2 Standard Lab Method3 Method C: Mixed-Mode HPLC (C18/SCX) Dilution->Method3 Alternative

Figure 1: Strategic selection of analytical methods based on sensitivity needs and matrix complexity.

Method A: HILIC-MS/MS (Trace Analysis)

Context: Hydrophilic Interaction Liquid Chromatography (HILIC) is the "Gold Standard" for guanidines.[1] It utilizes the polarity of the guanidine headgroup for retention, eluting the analyte after the matrix void.

Chromatographic Conditions
  • Column: Waters XBridge BEH Amide (or equivalent zwitterionic HILIC),

    
     mm, 2.5 µm.[1]
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Program:

Time (min) %A (Aqueous) %B (Organic) State
0.0 10 90 Initial
1.0 10 90 Hold
5.0 50 50 Elution
6.0 50 50 Wash
6.1 10 90 Re-equilibration

| 10.0 | 10 | 90 | End |

Mass Spectrometry (ESI+)[1]
  • Source: Electrospray Ionization (Positive Mode).[1][2]

  • Capillary Voltage: 3.0 kV.[1]

  • Desolvation Temp: 400°C.

MRM Transitions:

Precursor (m/z) Product (m/z) Collision Energy (eV) Role Mechanism
164.1 105.1 20 Quantifier Loss of guanidine (Phenethyl cation)

| 164.1 | 60.1 | 35 | Qualifier | Guanidine fragment (


) |
| 164.1  | 91.1  | 45 | Qualifier | Tropylium ion (Benzyl fragment) |

Critical Insight: The 164->105 transition is the most abundant but can be prone to interference from other phenethyl-amines. The 164->60 transition is highly specific to the guanidine core.[1]

Method B: Ion-Pair HPLC-UV (QC & Purity)

Context: For labs without MS, or for high-concentration purity assays, Ion-Pair Chromatography (IPC) neutralizes the cationic charge, allowing retention on standard C18 columns.

Chromatographic Conditions
  • Column: C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 µm.[1]
    
  • Mobile Phase:

    • Buffer: 20 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium 1-Octanesulfonate (Ion-Pair Reagent).

    • Ratio: 60% Buffer / 40% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 210 nm (primary) and 254 nm (secondary).

  • Temperature: 30°C.

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, increase Octanesulfonate conc. to 10 mM).
    
  • Retention Factor (

    
    ):  Target range 2.0 – 5.0.
    
  • Resolution: > 2.0 from any synthesis precursors (e.g., phenethylamine).

Expert Note on IPC: Once a column is used with ion-pairing reagents (sulfonates), it should be dedicated to this method. The reagent permanently modifies the stationary phase surface.

Protocol: Sample Preparation (WCX-SPE)

For biological samples (plasma, urine), protein precipitation is often insufficient due to the high polarity of the analyte. Mixed-mode Weak Cation Exchange (WCX) is the superior cleanup strategy.

Workflow Diagram (DOT)

SPE_Workflow Step1 1. Condition MeOH then Water Step2 2. Load Sample (pH adjusted to ~7.0) Step1->Step2 Step3 3. Wash 1 Ammonium Acetate (pH 7) Step2->Step3 Step4 4. Wash 2 Methanol (Remove Neutrals) Step3->Step4 Step5 5. Elute 5% Formic Acid in MeOH Step4->Step5

Figure 2: Mixed-Mode Weak Cation Exchange (WCX) extraction protocol.

Step-by-Step Protocol
  • Cartridge: Waters Oasis WCX or Phenomenex Strata-X-CW (30 mg/1 mL).[1]

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Dilute 200 µL plasma with 200 µL 50mM Ammonium Acetate (pH 7.0). Load at gravity or low vacuum.[1]

    • Mechanism:[3] At pH 7, the guanidine is positively charged (

      
      ) and the sorbent is negatively charged (
      
      
      
      ), locking the analyte via ionic retention.
  • Wash 1 (Aqueous): 1 mL 50mM Ammonium Acetate (removes proteins/salts).[1]

  • Wash 2 (Organic): 1 mL 100% Methanol (removes neutral hydrophobic interferences; analyte remains bound ionically).[1]

  • Elution: 2 x 500 µL of 5% Formic Acid in Methanol .

    • Mechanism:[3] Acidifying the solvent protonates the sorbent's carboxyl groups, neutralizing the negative charge and releasing the cationic analyte.

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in Mobile Phase A.
    

References

  • Guanidine Analysis Overview

    • V. G. Belikov, Pharmaceutical Chemistry, 4th ed., MEDpress-inform, 2007.[3] (Foundational chemistry of guanidine detection).

  • HILIC Separation of Guanidines

    • Sentellas, S., et al. "HILIC-MS/MS determination of guanidino compounds in water." Analytical and Bioanalytical Chemistry, 2023.[1][4]

  • Ion-Pair Chromatography Mechanisms

    • "HPLC Analysis of Guanidine and Counterions in HILIC and Ion-Exchange Modes." HELIX Chromatography Applications.

  • Physicochemical Properties

    • PubChem Database. "1-(2-Phenylethyl)guanidine - Compound Summary."[1] CID 294869.[1] [1]

  • Derivatization Techniques

    • "Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis." MethodsX, 2020.[1]

Sources

Application Note: 1-(2-Phenylethyl)guanidine as a Dual-Mechanism Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and drug discovery scientists focusing on adrenergic signaling and enzyme kinetics. It details the utility of 1-(2-phenylethyl)guanidine (also known as Phenethylguanidine ) as a mechanistic probe, specifically targeting Dopamine


-Hydroxylase (DBH) and Nitric Oxide Synthase (NOS).

Executive Summary

1-(2-phenylethyl)guanidine is a bioactive small molecule sharing structural homology with both the neurotransmitter dopamine and the amino acid L-arginine. This unique "hybrid" pharmacophore allows it to act as a competitive inhibitor for two distinct classes of metalloenzymes:

  • Dopamine

    
    -Hydroxylase (DBH):  The copper-containing enzyme responsible for converting dopamine to norepinephrine.[1][2]
    
  • Nitric Oxide Synthase (NOS): The heme-containing enzyme converting L-arginine to nitric oxide.

This guide provides the mechanistic rationale and a validated protocol for using 1-(2-phenylethyl)guanidine to interrogate DBH activity, a critical node in hypertension and sympathetic nervous system research.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 1-(2-phenylethyl)guanidine
Common Name Phenethylguanidine
CAS Number 538-69-2
Formula C

H

N

MW 163.22 g/mol
Solubility Water (High), Ethanol (Moderate), DMSO (High)
pKa ~13.5 (Guanidinium group is protonated at physiological pH)
Storage Desiccate at -20°C; Hygroscopic as HCl salt.[3]

Mechanism of Action (MOA)

Primary Target: Dopamine -Hydroxylase (DBH)

DBH is a monooxygenase located in the synaptic vesicles of noradrenergic neurons.[1] It requires ascorbate and molecular oxygen to hydroxylate the


-carbon of dopamine.[1][2]
  • Inhibition Logic: 1-(2-phenylethyl)guanidine mimics the phenylethylamine backbone of the substrate (dopamine). However, the terminal guanidine group replaces the primary amine.

  • Molecular Interaction: The guanidinium cation binds to the active site but cannot undergo the radical hydroxylation mechanism efficiently, effectively blocking the access of the natural substrate. Furthermore, the guanidine moiety may interact with the active site Copper centers (Cu

    
    /Cu
    
    
    
    ), acting as a reversible competitive inhibitor.
Secondary Target: Nitric Oxide Synthase (NOS)

NOS enzymes oxidize the guanidino nitrogen of L-arginine.[4]

  • Inhibition Logic: The guanidine headgroup of 1-(2-phenylethyl)guanidine competes with L-arginine for the heme active site. The hydrophobic phenylethyl tail extends into the substrate access channel, potentially providing isoform selectivity (e.g., iNOS vs. eNOS) depending on steric constraints.

MOA Visualization

The following diagram illustrates the dual inhibitory pathways.

MOA_Pathway Compound 1-(2-phenylethyl)guanidine DBH Dopamine β-Hydroxylase (Cu-dependent) Compound->DBH Competitive Inhibition (Phenethylamine mimic) NOS Nitric Oxide Synthase (Heme-dependent) Compound->NOS Competitive Inhibition (Guanidine mimic) Dopamine Dopamine Dopamine->DBH Substrate Arginine L-Arginine Arginine->NOS Substrate NE_Synth Norepinephrine Synthesis DBH->NE_Synth NO_Synth Nitric Oxide Production NOS->NO_Synth

Caption: Dual competitive inhibition pathways of 1-(2-phenylethyl)guanidine targeting catecholamine and nitrergic signaling.

Validated Protocol: Spectrophotometric DBH Inhibition Assay

This protocol utilizes the Periodate Cleavage Method (modified Pisano method). It is preferred over radiochemical assays for routine screening due to safety and ease of automation.

Principle: DBH converts the substrate Tyramine to Octopamine . Sodium periodate then cleaves Octopamine to p-Hydroxybenzaldehyde , which absorbs strongly at 330 nm. 1-(2-phenylethyl)guanidine inhibition is measured by the reduction in absorbance.

Reagents & Preparation
  • Assay Buffer: 50 mM Sodium Acetate, pH 5.0 (DBH has an acidic optimum).

  • Cofactor Mix: 10 mM Sodium Fumarate + 10 mM Ascorbic Acid + 100 µM CuSO

    
     (Catalase 1000 U/mL is optional to protect the enzyme).
    
  • Substrate: 20 mM Tyramine HCl in water.

  • Inhibitor: 1-(2-phenylethyl)guanidine (prepare 10 mM stock in water).

  • Stop Solution: 200 mM Sodium Metaperiodate (NaIO

    
    ) in water.
    
  • Oxidation Terminator: 10% Sodium Metabisulfite.

  • Enzyme Source: Purified DBH (bovine adrenal) or crude adrenal medullary homogenate.

Experimental Workflow
StepActionVolumeNotes
1 Prepare Reaction Mix 800 µLCombine Buffer, Cofactor Mix, and Enzyme.
2 Add Inhibitor 100 µLAdd various concentrations of 1-(2-phenylethyl)guanidine. Incubate 5 min at 37°C.
3 Initiate 100 µLAdd Tyramine substrate to start reaction.
4 Incubate -Incubate at 37°C for 20–40 minutes (linear phase).
5 Stop & Cleave 200 µLAdd NaIO

. Reaction stops; octopamine converts to aldehyde.
6 Wait -Incubate 4 minutes at Room Temp.
7 Terminate 200 µLAdd Metabisulfite to neutralize excess periodate.
8 Read -Measure Absorbance at 330 nm .
Data Analysis
  • Background Correction: Subtract the OD

    
     of a "No Enzyme" blank from all samples.
    
  • Calculate Velocity: Convert

    
    OD to product concentration using the extinction coefficient of p-hydroxybenzaldehyde (
    
    
    
    ).
  • IC

    
     Determination:  Plot % Activity vs. log[Inhibitor].
    
  • Mode of Inhibition: To confirm competitive inhibition, perform the assay at varying Tyramine concentrations and generate a Lineweaver-Burk plot. The lines should intersect at the Y-axis (

    
     unchanged, 
    
    
    
    increases).
Assay Workflow Diagram

Assay_Protocol Start Start: Prepare Reagents (Acetate Buffer pH 5.0) PreInc Pre-Incubation (5 min) Enzyme + 1-(2-phenylethyl)guanidine + Cofactors Start->PreInc StartRxn Initiate Reaction Add Tyramine Substrate PreInc->StartRxn Incubate Enzymatic Conversion (37°C, 30 min) Tyramine -> Octopamine StartRxn->Incubate Stop Chemical Stop & Cleavage Add Sodium Periodate (NaIO4) Incubate->Stop Convert Conversion Octopamine -> p-Hydroxybenzaldehyde Stop->Convert 4 min RT Read Quantification Measure Absorbance @ 330 nm Convert->Read

Caption: Step-by-step workflow for the spectrophotometric determination of DBH inhibition.

Troubleshooting & Expert Tips

  • Copper Sensitivity: DBH is a copper-dependent enzyme. If your inhibition data is erratic, ensure your water source is metal-free (Milli-Q). High concentrations of chelating agents (EDTA) in the buffer will kill enzyme activity completely and mask the effect of the inhibitor.

  • Substrate Inhibition: Tyramine at very high concentrations (>100 mM) can cause substrate inhibition. Maintain substrate concentration near the

    
     (approx 1-5 mM) for optimal sensitivity to competitive inhibitors.
    
  • pH Drift: The periodate cleavage reaction is pH-sensitive. Ensure the final pH after adding periodate remains acidic to neutral; highly alkaline conditions can degrade the aldehyde product.

References

  • Structural Basis of DBH Inhibition

    • Mechanism of action of dopamine beta-hydroxylase inhibitors.[2] ResearchGate.

  • Guanidine Compounds as NOS Inhibitors

    • Inhibition of Nitric Oxide Formation by Guanidines.[5] PubMed.[3]

  • General DBH Assay Methodology (Pisano Method): A simple spectrophotometric assay for dopamine beta-hydroxylase activity. Pisano, J.J., et al. (1960). Biochim. Biophys. Acta.
  • Phenethylguanidine Chemical Data

    • 1-(2-Phenylethyl)guanidine PubChem Entry.[3] NIH.

Sources

Application Note: Preparation and Handling of 1-(2-Phenylethyl)guanidine Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

1-(2-Phenylethyl)guanidine (often referred to as phenethylguanidine) is a guanidine derivative structurally related to adrenergic neuron blocking agents like guanethidine. In pharmacological research, it serves as a probe for studying sympathetic nervous system mechanisms and as a substrate for specific amine oxidases.

The preparation of reproducible stock solutions for this compound is non-trivial due to the high basicity of the guanidine moiety (


) and the hygroscopic nature of its free base form. Most commercial supplies are provided as sulfate  or hydrochloride  salts to ensure stability. This guide details the preparation of high-integrity stock solutions, emphasizing the critical distinction between salt forms to prevent stoichiometric errors in biological assays.

Physicochemical Profile & Solubility Logic

Understanding the molecule's behavior in solution is the prerequisite for a stable protocol.

PropertyData / CharacteristicImplication for Protocol
Molecular Weight (Free Base) ~163.22 g/mol Do not use for weighing unless you have the free base.
Molecular Weight (Sulfate) ~424.54 g/mol (2:1 salt)Most common commercial form. Requires stoichiometry correction.
Basicity (

)
~13.0 (Guanidinium ion)Solutions are stable at neutral/acidic pH. Avoid strong bases which generate the unstable free base.
Solubility (Water) High (Salts)Suitable for working solutions.
Solubility (DMSO) High (>100 mM)Recommended for Primary Stock. Prevents hydrolysis and microbial growth.
UV Absorbance

nm (Phenyl)
Low extinction coefficient (

M

cm

). UV is poor for concentration determination; rely on gravimetry.
The "Salt Trap" Warning

A common error in preparing guanidine stocks is neglecting the counter-ion mass.

  • Scenario: You weigh 10 mg of the sulfate salt but calculate molarity using the free base MW.

  • Result: Your solution is ~60% less concentrated than calculated.

  • Solution: Always use the MW printed on the specific bottle label.

Materials & Equipment

Reagents
  • 1-(2-Phenylethyl)guanidine (Salt Form): Purity

    
    . Store desiccated at -20°C.
    
  • Dimethyl Sulfoxide (DMSO): Anhydrous,

    
    , sterile-filtered.
    
  • Water: Nuclease-free, deionized (Milli-Q), 18.2 M

    
    .
    
  • Argon/Nitrogen Gas: For headspace purging (optional but recommended for long-term storage).

Equipment
  • Analytical Balance: Readability to 0.01 mg (e.g., Mettler Toledo XPR).

  • Vortex Mixer: High-speed capability.

  • Ultrasonic Bath: For degassing and assisting solubilization.

  • Borosilicate Glass Vials: Amber-colored (to protect from light) with PTFE-lined caps. Avoid standard polystyrene plastics for long-term storage of cationic drugs, as adsorption can occur.

Protocol A: Preparation of Primary Stock (50 mM in DMSO)

Objective: Create a stable, high-concentration "Master Stock" for long-term storage (-20°C or -80°C).

Workflow Diagram:

StockPrep Start Start: Equilibrate Vial to Room Temp Weigh Weigh Compound (Gravimetric Standard) Start->Weigh Calc Calculate Solvent Vol Vol = Mass / (MW * Target Conc) Weigh->Calc Input Data AddSolvent Add Anhydrous DMSO (Center of Vial) Calc->AddSolvent Mix Vortex (30s) -> Sonicate (1 min) Dissolve & Degas AddSolvent->Mix QC Visual Inspection (Clear, Particle-Free?) Mix->QC Aliquot Aliquot into Amber Glass Vials (Avoid Freeze-Thaw) QC->Aliquot

Figure 1: Workflow for the gravimetrically accurate preparation of the primary stock solution.

Step-by-Step Procedure
  • Equilibration: Remove the product vial from the freezer and let it warm to room temperature (approx. 30 mins) before opening. This prevents condensation of atmospheric moisture onto the hygroscopic salt.

  • Weighing:

    • Place a sterile amber glass vial on the balance and tare.

    • Weigh approximately 10–20 mg of the substance. Record the exact mass (

      
      ) in mg.
      
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve 50 mM concentration.
    
    
    
    
    • Example: If you weigh 10.0 mg of Sulfate salt (MW 424.54):

      
      
      
  • Solubilization:

    • Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonicate for 1–2 minutes. This ensures complete dissolution and degasses the solvent (removing oxygen helps stability).

  • Inspection: Hold the vial up to a light source. The solution must be completely clear. If cloudy, sonicate further.

  • Aliquot & Store:

    • Dispense into small aliquots (e.g., 50

      
      L) in amber glass vials.
      
    • Pro-Tip: Purge the headspace with Argon gas before capping to prevent oxidation.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Working Solutions (Aqueous)

Objective: Prepare dilute solutions for biological assays (Cell culture or Enzymatic assays).

Critical Constraint: The final DMSO concentration in cell culture should generally be


 (v/v) to avoid solvent toxicity.[1]
Serial Dilution Strategy

Do not dilute directly from 50 mM to 10 nM in one step. Use a serial dilution approach to maintain accuracy.

  • Intermediate Stock (1 mM):

    • Dilute 20

      
      L of 50 mM Master Stock into 980 
      
      
      
      L of aqueous buffer (PBS or Water).
    • Note: At this concentration, the compound is stable for 1 day at 4°C. Discard after use.

  • Working Solution (e.g., 10

    
    M): 
    
    • Dilute the Intermediate Stock 1:100 into your assay medium.

pH Consideration

Guanidine salts are salts of strong bases.[2][3] When dissolved in unbuffered water, they generally have a neutral to slightly acidic pH (due to the strong acid counter-ion, e.g.,


).
  • Action: Verify the pH of your working solution.[4] If it drifts, buffer with 10-20 mM HEPES or PBS.

Quality Control & Validation

Since UV absorbance is weak, Gravimetry (accurate weighing) is the primary validation method. However, you can use HPLC for stability tracking.

HPLC Check (Optional)

If you suspect degradation (e.g., hydrolysis to urea derivatives):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: 257 nm.

  • Acceptance: Single peak >98% area integration.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation upon dilution "Salting out" or pH shock.Ensure the aqueous buffer is not extremely alkaline. Dilute stepwise.
Yellowing of DMSO stock Oxidation of the phenethyl amine.Discard stock. Prepare fresh using degassed DMSO and store under Argon.
Inconsistent Bio-Assay Data Adsorption to plasticware.Guanidines are cationic.[2] Use silanized glass or low-binding polypropylene plastics.
Weighing errors Hygroscopic salt.Weigh quickly; do not leave the bottle open. Use an anti-static gun if available.

References

  • Chemical Identity & Properties: PubChem. 1-(2-Phenylethyl)guanidine.[5] National Library of Medicine. [Link]

  • Adrenergic Pharmacology: Mull, R. P., et al. "Guanidines with Adrenergic Neurone Blocking Properties." Journal of Medicinal Chemistry, vol. 5, no. 5, 1962. (Foundational chemistry for phenethylguanidine analogs).

Sources

Application Note & Protocols: Utilizing 1-(2-phenylethyl)guanidine for Advanced Ion Channel Modulation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 1-(2-phenylethyl)guanidine as a tool compound for investigating ion channel modulation. While a simple synthetic molecule, its core guanidinium group is a well-established pharmacophore responsible for the activity of numerous natural toxins and therapeutic agents that target ion channels.[1][2] This document outlines the proposed mechanism of action based on related guanidine compounds, provides detailed protocols for electrophysiological characterization, and discusses critical considerations for ensuring data integrity and contextual interpretation. By presenting this information, we aim to equip researchers with the necessary tools to explore the rich pharmacology of guanidine-based compounds in the context of ion channel science.

The Guanidinium Moiety: A Privileged Scaffold in Ion Channel Pharmacology

The guanidinium group, the functional core of 1-(2-phenylethyl)guanidine, is a planar, highly basic moiety that exists almost exclusively as the positively charged guanidinium cation at physiological pH.[2] This charge is resonance-stabilized across three nitrogen atoms, making it a highly stable cation. This fundamental property is the basis for its profound interactions with the pore domains of various ion channels.

Historically, the guanidinium group is recognized as the key pharmacophore in potent neurotoxins like saxitoxin (STX) and tetrodotoxin (TTX), which are high-affinity blockers of voltage-gated sodium (NaV) channels.[1] These toxins physically occlude the channel pore, preventing sodium ion influx and blocking action potential propagation.[1] Beyond NaV channels, simpler guanidine compounds are known to inhibit presynaptic voltage-gated potassium (Kv) channels, an action that prolongs the action potential duration and enhances neurotransmitter release.[3][4] This effect underlies the therapeutic use of guanidine in treating neuromuscular disorders like Lambert-Eaton myasthenic syndrome.[4]

Proposed Mechanism of Action: Pore Blockade of Voltage-Gated Potassium Channels

Based on extensive studies of related compounds, 1-(2-phenylethyl)guanidine is hypothesized to function as a direct blocker of voltage-gated potassium (Kv) channels. Research indicates that simple guanidines do not act by screening surface charges or disrupting the protein-lipid interface, but rather by binding within the intracellular pore of the channel.[3][4] This binding stabilizes a closed state of the channel, thereby inhibiting potassium efflux.[4]

The phenylethyl group likely contributes to the binding affinity and potentially the selectivity of the molecule through hydrophobic or cation-pi interactions with residues lining the inner vestibule of the channel pore. The primary inhibitory action, however, is attributed to the positively charged guanidinium headgroup physically obstructing the ion conduction pathway.

Caption: Proposed binding of 1-(2-phenylethyl)guanidine to the intracellular pore of a Kv channel.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the characterization of 1-(2-phenylethyl)guanidine's effect on a specific voltage-gated ion channel (e.g., hKv1.3) heterologously expressed in a mammalian cell line (e.g., HEK293). Electrophysiology provides the gold-standard for measuring drug-channel interactions with high temporal and voltage resolution.[5][6]

Materials and Reagents
  • Compound: 1-(2-phenylethyl)guanidine (CAS: 538-69-2), with purity >95% confirmed by analysis.[7][8]

  • Cell Line: HEK293 cells stably or transiently expressing the ion channel of interest.

  • Culture Media: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418) if applicable.

  • Electrophysiology Solutions: See Table 1 for recipes. All chemicals should be of analytical grade.

  • Equipment: Patch-clamp amplifier, digitizer, microscope, micromanipulator, perfusion system, and data acquisition software (e.g., pCLAMP, PatchMaster).

Cell Culture and Preparation
  • Maintenance: Culture HEK293 cells expressing the target channel according to standard protocols. Passage cells every 2-3 days to maintain 50-80% confluency.

  • Plating for Recording: 24-48 hours before an experiment, plate cells onto glass coverslips at a low density to facilitate patching onto single, isolated cells.

  • Transfection (if applicable): For transient expression, transfect cells with the channel's plasmid DNA and a reporter plasmid (e.g., GFP) 24-48 hours prior to recording.

Preparation of Compound Stock and Working Solutions
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of 1-(2-phenylethyl)guanidine in a suitable solvent like sterile water or DMSO. Aliquot and store at -20°C.

    • Causality: A high-concentration stock minimizes the amount of solvent added to the final working solutions, preventing solvent-induced artifacts.

  • Working Solutions: On the day of the experiment, dilute the stock solution into the external recording solution (see Table 1) to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30, 100 µM). Prepare fresh.

Electrophysiology Solutions
Table 1: Standard Electrophysiology Solutions for Kv Channel Recording
Component Intracellular (Pipette) Solution (in mM)
KCl140
MgCl₂2
CaCl₂-
HEPES10
EGTA11
Mg-ATP4
NaCl-
Glucose-
pH Adjusted to 7.2 with KOH
Osmolarity ~290 mOsm
  • Rationale: The intracellular solution is designed to mimic the cell's internal environment while blocking most other native currents. EGTA is included to chelate intracellular calcium and prevent activation of calcium-dependent channels. The extracellular solution resembles physiological saline.

Step-by-Step Recording Protocol
  • Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Achieve Gigaseal: Under visual control, approach a single, healthy-looking cell with the micropipette. Apply gentle positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".[6]

    • Self-Validation: A stable gigaseal is critical for low-noise recordings and is the first quality control checkpoint.

  • Establish Whole-Cell Configuration: Apply a brief, sharp pulse of suction to rupture the membrane patch under the pipette tip, gaining electrical access to the cell's interior.

  • Stabilization: Allow the cell to stabilize for 3-5 minutes, monitoring access resistance and membrane capacitance. Only proceed with cells that have a stable access resistance below 20 MΩ.

  • Voltage Protocol: Apply a voltage protocol to elicit channel activity. For a typical Kv channel, this involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing steps to a range of positive potentials (e.g., -60 mV to +60 mV in 10 mV increments).[9]

  • Control Recording: Record baseline channel activity in the external solution for several minutes to ensure stability.

  • Compound Application: Switch the perfusion system to apply the external solution containing the lowest concentration of 1-(2-phenylethyl)guanidine. Record until the effect reaches a steady state.

  • Dose-Response: Sequentially apply increasing concentrations of the compound, allowing for washout with the control external solution between applications if the binding is reversible.

  • Final Washout: After testing the highest concentration, perfuse with the control solution to assess the reversibility of the block.

Experimental Workflow

Caption: Workflow for electrophysiological characterization of an ion channel modulator.

Data Analysis and Interpretation

  • Quantifying Inhibition: Measure the peak current amplitude at a specific depolarizing step (e.g., +40 mV) for each compound concentration.

  • Dose-Response Curve: Calculate the percentage of inhibition at each concentration relative to the baseline control. Plot the % inhibition against the logarithm of the compound concentration and fit the data with the Hill equation to determine the IC₅₀ (the concentration at which 50% of the current is inhibited).

  • Mechanism Analysis: Compare current-voltage (I-V) relationships and channel gating kinetics (activation, deactivation, inactivation) in the presence and absence of the compound to reveal details about the mechanism of action (e.g., voltage-dependency of the block).

Table 2: Summary of Key Parameters and Expected Outcomes
Parameter Description
IC₅₀ Concentration for 50% inhibition
Current Amplitude Peak outward K⁺ current
Reversibility Degree of current recovery after washout
Voltage-Dependence Change in block at different membrane potentials

Critical Considerations for Scientific Rigor

  • Compound Purity and Identity: Always use a well-characterized source of 1-(2-phenylethyl)guanidine. Impurities could lead to confounding results.[10]

  • Solubility: Ensure the compound is fully dissolved in the external solution at all tested concentrations. Precipitation can lead to inaccurate concentration-effect relationships.

  • Off-Target Effects: The guanidinium group is known to interact with multiple channel types.[1] To establish selectivity, it is crucial to perform counter-screening against other relevant ion channels (e.g., NaV, CaV, and other K⁺ channel families).[11] This is a critical step in drug development to avoid unforeseen side effects.[12][13] A compound is a useful tool only when its selectivity profile is well-understood.

Conclusion

1-(2-phenylethyl)guanidine serves as an excellent model compound for probing the pharmacology of guanidine-based ion channel modulators. Its simple structure allows for straightforward structure-activity relationship (SAR) studies, while its proposed mechanism as a pore blocker of Kv channels aligns with a well-established paradigm in neuropharmacology. The detailed protocols and considerations provided in this guide offer a robust framework for researchers to utilize this and similar molecules to dissect the intricate mechanisms of ion channel function and to discover novel therapeutic leads.

References

  • Ramu, Y., et al. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology. Available from: [Link]

  • Lagos, N., et al. (2017). Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. Marine Drugs. Available from: [Link]

  • Ramu, Y., et al. (2006). A novel high-affinity inhibitor against the human ATP-sensitive Kir6.2 channel. Journal of General Physiology. Available from: [Link]

  • Zhorov, B.S., et al. (2022). Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel: Quantitative Approach to Drug Design of Peptide Analgesics. International Journal of Molecular Sciences. Available from: [Link]

  • Tucker, S.J., et al. (1997). Truncation of Kir6.2 produces ATP-sensitive K+ channels in the absence of the sulphonylurea receptor. Nature. Available from: [Link]

  • Lee, Y., et al. (2021). Synthesis and SAR of a novel Kir6.2/SUR1 channel opener scaffold identified by HTS. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Chan, K.W., et al. (2012). Engineered interaction between SUR1 and Kir6.2 that enhances ATP sensitivity in KATP channels. Journal of General Physiology. Available from: [Link]

  • Ramu, Y., et al. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular Pharmacology. Available from: [Link]

  • Wikipedia contributors. (2024). Guanidine. Wikipedia. Available from: [Link]

  • Gribble, F.M., & Reimann, F. (2002). Pharmacological Modulation of K(ATP) Channels. Expert Opinion on Therapeutic Patents. Available from: [Link]

  • Berlinck, R.G.S., et al. (1996). Natural Guanidine Derivatives. Progress in the Chemistry of Organic Natural Products. Available from: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 294869, 1-(2-Phenylethyl)guanidine. PubChem. Available from: [Link]

  • Al-Karagholi, M.A.M., et al. (2023). Pharmacological Profiling of KATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine. International Journal of Molecular Sciences. Available from: [Link]

  • Chan, K.W., et al. (2012). Engineered interaction between SUR1 and Kir6.2 that enhances ATP sensitivity in KATP channels. Journal of General Physiology. Available from: [Link]

  • Deval, E., et al. (2022). Mechanisms of Action of the Peptide Toxins Targeting Human and Rodent Acid-Sensing Ion Channels and Relevance to Their In Vivo Analgesic Effects. Toxins. Available from: [Link]

  • Nishimaru, K., et al. (2010). The modulation of vascular ATP-sensitive K+ channel function via the phosphatidylinositol 3-kinase-Akt pathway activated by phenylephrine. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Al-Karagholi, M.A.M., et al. (2024). Activation of KATP channels in pain modulation: a systematic review of preclinical studies. Frontiers in Physiology. Available from: [Link]

  • Fielden, R., & Green, A.L. (1967). Studies on the antagonism between the optical isomers of N-(1-phenylethyl)guanidine. British Journal of Pharmacology and Chemotherapy. Available from: [Link]

  • Na, W., & Ding, D. (2023). Off-target effects in CRISPR/Cas9 gene editing. Cancer Letters. Available from: [Link]

  • Liu, C., et al. (2024). Protocol to study electrophysiological properties of hPSC-derived 3D cardiac organoids using MEA and sharp electrode techniques. STAR Protocols. Available from: [Link]

  • Al-Karagholi, M.A.M., et al. (2025). Activation of KATP channels in pain modulation: a systematic review of preclinical studies. Frontiers in Physiology. Available from: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR Website. Available from: [Link]

  • Valdez, C.A., et al. (2014). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International. Available from: [Link]

  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available from: [Link]

  • Poveda, J.A., et al. (2023). Editorial: Molecular mechanisms of ion channel activation and modulation. Frontiers in Pharmacology. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. Available from: [Link]

  • Ahmed, A.K.R., et al. (2023). Guanidine-based dual-responsive 'turn on' fluorometric probes for the selective detection of Zn2+ cations and F− anions... Journal of Materials Chemistry C. Available from: [Link]

  • Halliwell, R.F., et al. (2021). An Electrophysiological and Pharmacological Study of the Properties of Human iPSC-Derived Neurons for Drug Discovery. Cells. Available from: [Link]

  • AZoLifeSciences. (2024). CRISPR-Cas9 Off-Target Effects: Challenges and Solutions. AZoLifeSciences.com. Available from: [Link]

  • Dutta, A.K., et al. (2007). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Synthetic Communications. Available from: [Link]

  • Oborina, E.N., & Skvortsov, N.K. (2021). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. Available from: [Link]

  • Tye, K.M. (2022). Ex Vivo Electrophysiology. protocols.io. Available from: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics Website. Available from: [Link]

  • Pineda, S.S., et al. (2024). Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels... Journal of Venomous Animals and Toxins including Tropical Diseases. Available from: [Link]

  • Gasan, A., et al. (2022). Bis-Cyclic Guanidine Heterocyclic Peptidomimetics as Opioid Ligands with Mixed μ-, κ- and δ-Opioid Receptor Interactions: A Potential Approach to Novel Analgesics. International Journal of Molecular Sciences. Available from: [Link]

  • Pharmacy 180. Ion Channels - Pharmacodynamics Mechanism. Pharmacy 180 Website. Available from: [Link]

  • Tye, K.M. (2022). Ex Vivo Electrophysiology V.1. protocols.io. Available from: [Link]

Sources

Application Note: 1-(2-Phenylethyl)guanidine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2-Phenylethyl)guanidine (Phenethylguanidine) is a structural analog of norepinephrine (NE) that serves as a high-affinity substrate for the Norepinephrine Transporter (NET) and Vesicular Monoamine Transporter 2 (VMAT2). Unlike its benzylguanidine counterparts (e.g., MIBG), phenethylguanidine exhibits superior vesicular retention kinetics due to its optimized alkyl chain length and high basicity (pKa ~12-13). This application note details the mechanistic basis for its use as a sympathetic nervous system probe, outlines protocols for its application in competitive uptake assays, and provides a framework for its use as a scaffold in the development of next-generation PET/SPECT radiotracers.

Introduction & Chemical Identity

1-(2-Phenylethyl)guanidine is a guanidine derivative where the amino group of phenethylamine is replaced by a guanidino moiety. This substitution creates a highly basic, positively charged molecule at physiological pH, mimicking the protonated amine of norepinephrine.

  • IUPAC Name: 1-(2-phenylethyl)guanidine

  • Common Names: Phenethylguanidine, 2-Phenylethylguanidine[1]

  • Chemical Structure:

    
    
    
  • Key Property: High affinity for NET; resistant to degradation by Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).

Significance in Neuroscience

While guanethidine and bretylium are historically significant adrenergic neuron blockers, phenethylguanidine has emerged as a superior pharmacophore for imaging agents. Its ethyl spacer (2 carbons) aligns more closely with the structure of norepinephrine than the methyl spacer (1 carbon) of benzylguanidines (MIBG). This structural optimization leads to:

  • Enhanced VMAT2 Recognition: More efficient translocation into synaptic vesicles.

  • "Amine Trap" Stability: Once inside the acidic vesicle, the high pKa ensures it remains protonated and trapped, providing high signal-to-noise ratios in imaging applications.

Mechanism of Action: The "Uptake-and-Trap" System

The utility of 1-(2-phenylethyl)guanidine relies on its ability to hijack the endogenous norepinephrine recycling machinery.

Pathway Description[2][3][4][5][6]
  • NET Transport (Uptake-1): The compound is recognized by the Norepinephrine Transporter (NET) on the presynaptic membrane of sympathetic neurons. It is co-transported with

    
     and 
    
    
    
    into the axoplasm.
  • VMAT2 Translocation: Inside the neuron, it acts as a substrate for VMAT2, which exchanges cytosolic protons for the guanidine substrate, moving it into the dense-core vesicle.

  • Vesicular Trapping: The intra-vesicular pH is acidic (~pH 5.5). The guanidine group (pKa > 12) becomes fully protonated. The charged lipid membrane is impermeable to this cation, trapping the molecule inside.

Mechanistic Diagram

The following diagram illustrates the specific transport and trapping mechanism of phenethylguanidine compared to norepinephrine.

Mechanism cluster_extracellular Extracellular Space (Synapse) cluster_neuron Presynaptic Sympathetic Neuron cluster_vesicle Storage Vesicle (pH 5.5) PEG Phenethylguanidine (Cationic) NET NET Transporter (Na+/Cl- Dependent) PEG->NET Substrate Binding Cytosol_PEG Cytosolic PEG NET->Cytosol_PEG Active Transport VMAT2 VMAT2 (H+ Antiport) Cytosol_PEG->VMAT2 High Affinity Trapped_PEG TRAPPED PEG (Protonated) VMAT2->Trapped_PEG Translocation H_out H+ Efflux VMAT2->H_out Exchange

Caption: Figure 1: The "Uptake-and-Trap" mechanism. Phenethylguanidine (PEG) is actively transported by NET and sequestered by VMAT2, serving as a stable marker of neuronal density.

Applications and Protocols

Application A: Competitive NET Uptake Assay (In Vitro)

This protocol uses non-radiolabeled 1-(2-phenylethyl)guanidine as a reference inhibitor to characterize the affinity of novel compounds for NET.

Objective: Determine the


 of a test compound by measuring its ability to displace a standard radioligand (e.g., 

or

) in the presence of phenethylguanidine controls.
Materials
  • Cell Line: HEK-293 cells stably expressing human NET (hNET) or PC12 cells (rat pheochromocytoma).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (to prevent oxidation).

  • Radioligand:

    
    Norepinephrine (Specific Activity ~40 Ci/mmol).
    
  • Reference Standard: 1-(2-phenylethyl)guanidine sulfate (dissolved in water).

Protocol Steps
  • Cell Preparation: Seed hNET-HEK cells in 24-well plates (

    
     cells/well). Incubate for 24 hours to reach confluence.
    
  • Pre-incubation: Remove culture medium and wash cells twice with warm (

    
    ) KRH buffer.
    
  • Treatment: Add

    
     of KRH buffer containing the test compound (concentration range: 
    
    
    
    to
    
    
    ).
    • Control A: Buffer only (Total Uptake).

    • Control B:

      
       Desipramine (Non-specific Uptake Blocker).
      
    • Reference: 1-(2-phenylethyl)guanidine (

      
       to 
      
      
      
      ) to validate system sensitivity.
  • Uptake Initiation: Add

    
     of 
    
    
    
    (final concentration 20 nM).
  • Incubation: Incubate for 10 minutes at

    
    .
    
    • Note: Uptake must be measured during the linear phase (typically <15 mins).

  • Termination: Rapidly aspirate buffer and wash cells

    
     with ice-cold KRH buffer.
    
  • Lysis: Add

    
     of 0.1 N NaOH / 1% SDS. Shake for 30 mins.
    
  • Quantification: Transfer lysate to scintillation vials, add cocktail, and count via Liquid Scintillation Counter.

Data Analysis

Calculate specific uptake by subtracting Control B (non-specific) from all values. Plot % Specific Uptake vs. Log[Concentration].

  • Expected Result: 1-(2-phenylethyl)guanidine should exhibit an

    
     in the low micromolar or high nanomolar range, typically showing higher affinity than benzylguanidine.
    
Application B: Synthesis of Reference Standard

For labs requiring high-purity material for "cold" standards in LC-MS assays.

Reaction Overview:



Protocol:

  • Mix: Dissolve 10 mmol of 2-phenylethylamine in 20 mL of water/ethanol (1:1).

  • Add Reagent: Add 5 mmol of S-methylisothiourea sulfate (0.5 eq, as it provides two guanidine groups per sulfate).

  • Reflux: Heat to reflux for 6 hours. Use a bleach trap for the evolved methyl mercaptan (MeSH) gas (Safety Critical).

  • Crystallization: Cool the solution. The sulfate salt of phenethylguanidine often precipitates. If not, evaporate solvent and recrystallize from hot water/ethanol.

  • Validation: Verify structure via

    
    -NMR (
    
    
    
    ). Look for the disappearance of the S-methyl peak and retention of the phenethyl multiplet.

Comparison of Guanidine Probes

FeatureNorepinephrine (NE)MIBG (Benzylguanidine)1-(2-Phenylethyl)guanidine
Primary Target Adrenergic Receptors / NETNETNET
VMAT2 Affinity HighModerateHigh
Metabolic Stability Low (MAO/COMT substrate)High (Not a substrate)High (Not a substrate)
Vesicular Retention Moderate (Leaks over time)GoodExcellent (Strong "Amine Trap")
Primary Use NeurotransmitterAdrenal imaging / TherapyCardiac Nerve Imaging / Probe

Safety & Troubleshooting

Safety
  • Guanidinium Toxicity: While less toxic than guanethidine, phenethylguanidine can cause sympathetic blockade at high doses (adrenergic neuron blocking action). Handle as a bioactive compound.[2]

  • Synthesis Hazards: The evolution of methyl mercaptan (methanethiol) during synthesis requires a fume hood and a bleach scrubber (sodium hypochlorite) to neutralize the gas.

Troubleshooting
  • Low Uptake Signal: Ensure cells are not over-confluent (contact inhibition can downregulate NET). Verify the pH of the KRH buffer is 7.4; acidic extracellular pH inhibits NET.

  • High Non-Specific Binding: Use plasticware pre-coated with BSA or poly-lysine if the guanidine sticks to plastic (though less common than with peptides).

  • Solubility: The sulfate salt is water-soluble. The free base is less soluble and strongly alkaline; always buffer stock solutions before adding to cells.

References

  • Raffel, D. M., et al. (2007). "Radiolabeled Phenethylguanidines: Novel Imaging Agents for Cardiac Sympathetic Neurons and Adrenergic Tumors."[3] Nuclear Medicine and Biology. Link

  • Jang, K. S., et al. (2013). "Synthesis and biological evaluation of [18F]fluorophenethylguanidine analogues as potential positron emission tomography tracers for cardiac sympathetic innervation." Bioorganic & Medicinal Chemistry Letters. Link

  • Vavere, A. L., & Lewis, J. S. (2007). "Small molecule PET imaging agents for oncology." Dalton Transactions. (Discusses guanidine scaffolds). Link

  • Fielden, R., & Green, A. L. (1965). "The effects of some aralkylguanidines in mice." British Journal of Pharmacology.[3] (Historical pharmacological basis). Link

  • Cleary, R. T., et al. (2024). "Substrate binding and inhibition mechanism of norepinephrine transporter." Nature. (Structural biology of NET substrates). Link

Sources

Technical Guide: Characterization of 1-(2-Phenylethyl)guanidine Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

1-(2-Phenylethyl)guanidine (also known as phenethylguanidine) is a small molecule ligand (MW ~163.22 Da) primarily characterized as a competitive inhibitor of Nitric Oxide Synthase (NOS) isoforms. Structurally, it consists of a hydrophobic phenyl tail and a polar, positively charged guanidinium head group.

This structural duality dictates its binding mechanism:

  • Guanidinium Head: Mimics the distal guanidino group of the natural substrate, L-Arginine , forming critical hydrogen bonds with glutamate/aspartate residues and coordinating with the heme propionates in the NOS active site.

  • Phenylethyl Tail: Occupies the hydrophobic pocket adjacent to the active site, potentially conferring isoform selectivity (e.g., iNOS vs. eNOS).

Measuring the binding affinity of this molecule presents specific challenges due to its Low Molecular Weight (LMW) and rapid kinetics . This guide details two complementary approaches: Surface Plasmon Resonance (SPR) for direct kinetic binding (


) and Enzymatic Inhibition Assays  for functional affinity (

).

Technique I: Surface Plasmon Resonance (SPR)

Objective: Direct measurement of association (


) and dissociation (

) rates to calculate equilibrium dissociation constant (

).
Critical Experimental Design

Because 1-(2-phenylethyl)guanidine is a small molecule (~163 Da), it induces very small changes in refractive index upon binding. The signal-to-noise ratio is the primary hurdle.

  • Sensor Chip: Carboxymethylated Dextran (e.g., Cytiva CM5 or equivalent).

  • Ligand Density (

    
    ):  High-density immobilization of the target protein (NOS) is required.
    
    • Target

      
       Calculation:
      
      
      
    • Recommendation: Aim for immobilization levels >5,000 RU to ensure detectable signal for a ~163 Da analyte.

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20).

  • Solvent Correction: If the compound requires DMSO for solubility (typically <1% for this salt form), rigorous solvent correction curves are mandatory to subtract bulk refractive index shifts.

SPR Workflow Diagram

SPR_Workflow Start Ligand Prep (NOS Enzyme) Immob Immobilization (Amine Coupling >5000 RU) Start->Immob Ref Reference Channel (Deactivated Flow Cell) Immob->Ref Paired Flow Cell Inj Analyte Injection (Multi-cycle Kinetics) Immob->Inj Ref->Inj Subtract Bulk Signal Dissoc Dissociation Phase (Buffer Flow) Inj->Dissoc Dissoc->Inj Next Conc (Single Cycle) Regen Regeneration (High Salt/pH) Dissoc->Regen If k_off slow Analysis Data Fitting (1:1 Langmuir Model) Dissoc->Analysis Regen->Inj

Figure 1: High-sensitivity SPR workflow for Low Molecular Weight (LMW) guanidine derivatives. Note the emphasis on high-density immobilization and reference subtraction.

Step-by-Step Protocol
  • System Priming: Prime the SPR system with running buffer containing the exact percentage of DMSO (e.g., 1% v/v) used in analyte samples.

  • Immobilization:

    • Activate surface with EDC/NHS (7 min).

    • Inject NOS protein (diluted in 10 mM Sodium Acetate, pH 4.5–5.0) to reach target RU.

    • Block with Ethanolamine.

  • Solvent Correction Cycles: Inject 8 buffer standards ranging from 0.5% to 1.5% DMSO to build a calibration curve.

  • Kinetic Titration:

    • Prepare a 2-fold dilution series of 1-(2-phenylethyl)guanidine (e.g., 0.1 µM to 100 µM).

    • Inject from lowest to highest concentration.

    • Contact time: 60 seconds (fast association expected).

    • Dissociation time: 120 seconds.

  • Analysis: Fit data to a 1:1 Langmuir Binding Model with mass transport limitation (MTL) correction if necessary.

Technique II: Functional Enzymatic Inhibition (Griess Assay)

Objective: Determine the Inhibition Constant (


) by measuring the reduction in Nitric Oxide (NO) production.
Scientific Rationale

Since 1-(2-phenylethyl)guanidine competes with L-Arginine, a functional assay provides the "biological reality" of binding. We measure NO accumulation via its stable breakdown product, Nitrite (


) , using the Griess reaction.
Mechanism of Action Diagram

MOA_Competition NOS NOS Enzyme (Active Site) Complex_S Enzyme-Substrate Complex NOS->Complex_S Complex_I Enzyme-Inhibitor Complex (Inactive) NOS->Complex_I Arg L-Arginine (Substrate) Arg->NOS Kon (Substrate) Inhib 1-(2-phenylethyl)guanidine (Inhibitor) Inhib->NOS Kon (Inhibitor) Product NO + L-Citrulline Complex_S->Product Catalysis (kcat) Complex_I->NOS Reversible (Koff)

Figure 2: Competitive inhibition mechanism. The inhibitor blocks the L-Arginine binding site, preventing the formation of the catalytic complex.

Protocol: Microplate Griess Assay

Materials:

  • Recombinant iNOS or nNOS enzyme.

  • Substrate: L-Arginine (Use concentration

    
     of the specific isoform).
    
  • Cofactors: NADPH, FAD, FMN,

    
     (Tetrahydrobiopterin).
    
  • Griess Reagent (Sulfanilamide + NED).

Procedure:

  • Enzyme Mix: Prepare NOS enzyme in 50 mM HEPES (pH 7.4) with cofactors (FAD, FMN,

    
    ).
    
  • Inhibitor Series: Add 1-(2-phenylethyl)guanidine in a 10-point dose-response curve (e.g., 1 nM to 100 µM) to the plate.

  • Initiation: Add L-Arginine and NADPH to start the reaction.

    • Critical: Maintain L-Arginine concentration constant (e.g., 10 µM).

  • Incubation: Incubate at 37°C for 30–60 minutes (linear phase of product formation).

  • Termination/Detection: Add equal volume of Griess Reagent. Incubate 10 mins at Room Temp.

  • Read: Measure Absorbance at 540 nm .

Data Analysis & Calculation

From IC50 to Ki (Cheng-Prusoff)

The functional assay yields an


 (concentration inhibiting 50% activity).[1] However, 

depends on the substrate concentration used. To derive the intrinsic binding affinity (

), you must apply the Cheng-Prusoff equation for competitive inhibition:


Variable Definitions:

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     : The inhibition constant (absolute affinity of the inhibitor).[1]
    
  • 
     : Determined from the 10-point dose-response curve.
    
  • 
     : Concentration of L-Arginine used in the assay.
    
  • 
     : The Michaelis constant for L-Arginine for the specific NOS isoform (must be determined experimentally or sourced from literature, typically 2–10 µM for iNOS).
    
Data Summary Table
ParameterSPR (Biophysical)Enzymatic Assay (Functional)
Primary Readout Refractive Index Change (RU)Absorbance (540 nm)
Direct Measure

(Equilibrium Dissociation)

(Half-maximal inhibition)
Calculated Value


(Inhibition Constant)
Throughput Medium (24-48 hrs optimization)High (96/384-well plates)
Key Advantage Measures kinetics (on/off rates)Confirms biological blockade
Limitation Low signal for <200 Da ligandsIndirect; requires

knowledge

References

  • Southan, G. J., et al. (1996). "Phenylguanidines as inhibitors of nitric oxide synthase isoforms." Biochemical Pharmacology.

  • Misko, T. P., et al. (1993).[2] "Selective inhibition of the inducible nitric oxide synthase by aminoguanidine."[2] European Journal of Pharmacology.

  • Cytiva (formerly GE Healthcare). (2025). "Application Note: Small Molecule Detection by Surface Plasmon Resonance." Biosensing USA.

  • Cer, R. Z., et al. (2009). "Cheng-Prusoff equation: utilization, approximation, and validity." Annual Review of Pharmacology and Toxicology.

  • Pollard, T. D. (2010). "A guide to simple and informative binding assays." Molecular Biology of the Cell.

Sources

protocols for testing antiviral activity of guanidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Guanidine derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to form bidentate hydrogen bonds with carboxylates, phosphates, and sulfates on viral proteins. Historically known for inhibiting the replication of Picornaviridae (e.g., Poliovirus) by targeting the 2C helicase/ATPase, recent synthetic campaigns have expanded their utility to Flaviviridae and Coronaviridae.

This guide outlines a rigorous workflow for evaluating these compounds. Unlike standard small molecules, guanidine derivatives possess high basicity (pKa ~13.6) and unique solubility profiles that require specialized handling to prevent false positives in cell-based assays.

Chemical Handling & Pre-Validation

Challenge: The guanidinium moiety is a strong base. Poorly buffered stock solutions can alter the pH of cell culture media, causing non-specific cytotoxicity or viral inactivation that mimics antiviral activity.

Protocol A: Compound Preparation
  • Solvent Selection: Dissolve derivatives in 100% DMSO (Dimethyl Sulfoxide). Avoid aqueous buffers for initial stocks to prevent hydrolysis or precipitation.

  • Concentration: Prepare a 100 mM master stock.

  • pH Neutralization Check:

    • Dilute the stock 1:100 into the specific cell culture medium (e.g., DMEM + 10% FBS).

    • Visual Check: If the phenol red indicator turns deep purple/magenta, the compound is too basic.

    • Correction: If basicity is observed, neutralize the stock solution with equimolar HCl or use a high-capacity buffer (e.g., 25 mM HEPES) in the assay medium.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter. Do not use Nylon filters, as guanidines can bind to the membrane.

Experimental Workflow Visualization

The following flowchart illustrates the decision matrix for moving a guanidine derivative from library to lead candidate.

GuanidineWorkflow Start Compound Library (Guanidine Derivatives) Solubility Solubility & pH Check (DMSO/HEPES) Start->Solubility Toxicity Cytotoxicity Assay (CC50 Determination) Solubility->Toxicity Decision1 CC50 > 10 µM? Toxicity->Decision1 Discard Discard / Redesign Decision1->Discard No Efficacy Antiviral Screening (CPE or Plaque Assay) Decision1->Efficacy Yes Selectivity Calculate Selectivity Index (SI = CC50 / EC50) Efficacy->Selectivity Mechanism Time-of-Addition (ToA) Mechanistic Profiling Selectivity->Mechanism If SI > 10

Figure 1: Step-wise screening pipeline prioritizing safety (cytotoxicity) before efficacy to eliminate false positives caused by cell death.

Protocol B: Cytotoxicity Assessment (CC50)

Objective: Determine the Cytotoxic Concentration 50% (CC50). Guanidine derivatives can disrupt mitochondrial membrane potential; therefore, metabolic assays (MTT/MTS) must be interpreted with caution.

  • Cell Line: Host cells relevant to the target virus (e.g., Vero E6 for SARS-CoV-2, HeLa for Poliovirus).

  • Reagents: MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C.[1][2]
    
  • Treatment: Add serial dilutions of the guanidine derivative (range: 0.1 µM to 500 µM) in triplicate. Include a Vehicle Control (DMSO only) and a Positive Toxicity Control (e.g., Puromycin).

  • Incubation: Incubate for 48–72 hours (matching the duration of the intended antiviral assay).

  • Development:

    • Add 20 µL MTT (5 mg/mL) to each well. Incubate 4h.

    • Remove supernatant carefully.

    • Solubilize formazan crystals with 100 µL DMSO.

  • Read: Measure absorbance at 570 nm.

Data Analysis:



Note: If the guanidine compound is suspected to interfere with mitochondrial enzymes, validate results using a non-metabolic assay like Crystal Violet staining or LDH release.

Protocol C: Antiviral Efficacy (Plaque Reduction Assay)

Objective: Determine the Effective Concentration 50% (EC50). This is the gold standard for quantifying infectious virus reduction.

Step-by-Step:

  • Seeding: Seed cells in 6-well or 12-well plates to reach 90-100% confluency.

  • Infection:

    • Wash cells with PBS.[3][4]

    • Inoculate with virus at approximately 50–100 PFU (Plaque Forming Units) per well.

    • Adsorb for 1 hour at 37°C with gentle rocking.

  • Overlay Preparation:

    • Prepare 2X MEM medium containing the test compound (at 2X desired concentration).

    • Mix 1:1 with 2% Agarose or Methylcellulose (semi-solid overlay).

    • Final concentrations: 1X Medium, 1% Agarose, 1X Compound.

  • Treatment: Remove viral inoculum and pour the overlay mixture onto the cells.[1]

  • Incubation: Incubate until plaques are visible (2–5 days depending on virus).

  • Fixation & Staining:

    • Fix with 10% Formalin (penetrates agarose).

    • Remove agarose plug.

    • Stain with 0.1% Crystal Violet.

  • Counting: Count plaques manually or using an automated reader.

Data Output Table:

Compound IDConcentration (µM)Plaque Count (Avg)% Inhibition
Guan-001 0 (Vehicle)850%
Guan-001 1.0823.5%
Guan-001 5.04547%
Guan-001 10.01285.8%
Guan-001 50.00100%

Protocol D: Mechanism of Action (Time-of-Addition)

Objective: Guanidine derivatives often act at specific stages (Entry vs. Replication). The Time-of-Addition (ToA) assay elucidates the target step.[1][4][5][6]

Concept:

  • Full Time: Compound present throughout.

  • Pre-treatment: Compound added -1h to 0h, then washed (Tests: Host factor modulation/Entry).

  • Co-addition (0h): Added with virus (Tests: Attachment/Entry).

  • Post-infection (+2h, +4h, +6h): Added after entry (Tests: Replication/Translation/Assembly).

Visualization of ToA Logic:

ToA_Logic cluster_legend Interpretation T_minus1 -1h Pre-treat T_0 0h Infection T_minus1->T_0 Wash Entry Block: Viral Entry (e.g., Fusion) T_0->Entry Inhibition Here? T_plus2 +2h Post-Entry Rep Block: Replication (e.g., Polymerase) T_plus2->Rep Inhibition Here? T_plus6 +6h Replication T_plus6->Rep Too Late? Legend1 If active at 0h only = Entry Inhibitor Legend2 If active at +2h/+4h = Replication Inhibitor

Figure 2: Time-of-Addition logic. Guanidine derivatives inhibiting RNA replication (e.g., Picornavirus 2C inhibitors) typically retain efficacy even when added 2-4 hours post-infection.

References

  • Pincus, S. E., et al. (1986). "Guanidine-dependent mutants of poliovirus: identification of three classes with different growth requirements." Virology. Link

  • Vanderlinden, E., et al. (2010). "Time-of-addition and temperature-shift assays to determine particular step(s) in the viral life cycle that is blocked by antiviral substance(s)." Bio-protocol. Link

  • Sui, X., et al. (2020). "Guanidine modifications enhance the anti-herpes simplex virus activity of (E,E)-4,6-bis(styryl)-pyrimidine derivatives."[7] British Journal of Pharmacology. Link

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link

Sources

Application Note: Methodological Framework for Assessing Anticancer Properties of Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Guanidine Pharmacophore

The guanidine moiety (


) is a privileged scaffold in oncology due to its high basicity (

) and capacity for bidentate hydrogen bonding. While historically recognized in metformin (biguanide) for AMPK activation, novel synthetic guanidines are being developed as mitochondrial toxins, DNA minor groove binders, and kinase inhibitors.

However, the unique physicochemical properties of guanidines present specific challenges in bioassays. Standard protocols often fail because guanidines can alter mitochondrial dehydrogenase activity (interfering with tetrazolium assays) and significantly shift the pH of culture media. This guide outlines a scientifically rigorous workflow to assess these compounds, prioritizing data integrity over convenience.

Critical Pre-Analytical Considerations

Before pipetting a single well, you must address the physicochemical behavior of your analyte.

Compound Handling & pH Buffering

Guanidines are strong bases. Dissolving a guanidine salt (e.g., hydrochloride) is usually stable, but free bases can alkalinize cell culture media, triggering non-specific toxicity or precipitation.

  • Solvent: DMSO is standard. Ensure stock concentration allows for

    
     final DMSO volume.
    
  • Buffer Check: For concentrations

    
    , measure the pH of the complete media after compound addition. If pH shifts 
    
    
    
    units, increase HEPES buffering to 25 mM.
The "MTT Trap"

WARNING: Do not use MTT or MTS assays as your primary screen for guanidines without validation.

  • Reasoning: Many guanidines (like metformin) act by inhibiting Mitochondrial Complex I. MTT reduction relies on mitochondrial dehydrogenase activity. A compound might inhibit the enzyme responsible for the dye reduction without immediately killing the cell, leading to false "cytotoxicity" data.

  • Solution: Use the Sulforhodamine B (SRB) assay, which measures total cellular protein and is independent of mitochondrial metabolic status.

Phase 1: Primary Screening (Cytotoxicity)

Protocol A: Sulforhodamine B (SRB) Assay

Target: Determination of


 based on cellular protein content.

Reagents:

  • SRB Solution: 0.4% (w/v) in 1% acetic acid.

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA).[1]

  • Wash Solution: 1% Acetic acid.

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Workflow:

  • Seeding: Seed tumor cells (e.g., MCF-7, A549) in 96-well plates (3,000–5,000 cells/well). Incubate 24h.

  • Treatment: Add guanidine derivatives (0.1 – 100

    
    ) for 48h or 72h.
    
  • Fixation (Critical Step):

    • Gently layer 50

      
       of cold 10% TCA directly onto the 100 
      
      
      
      growth media. Do not aspirate media first; this prevents loss of floating dead cells.
    • Incubate at 4°C for 1 hour.

  • Washing: Wash plates

    
     with slow-running tap water. Air dry completely.
    
  • Staining: Add 100

    
     SRB solution. Incubate 30 min at room temperature (protected from light).
    
  • Destaining: Wash

    
     with 1% acetic acid to remove unbound dye. Air dry.
    
  • Solubilization: Add 200

    
     10 mM Tris base. Shake for 10 min.
    
  • Read: Measure Absorbance at 510 nm.

Data Analysis: Calculate % Growth Inhibition:



Phase 2: Mechanistic Profiling (Mitochondrial Axis)

Since guanidines frequently target the Electron Transport Chain (ETC), validating this mechanism is essential for lead optimization.

Visualization: The Guanidine-Mitochondrial Axis

The following diagram illustrates the downstream signaling cascade triggered by guanidine-mediated Complex I inhibition.

GuanidinePathway Guanidine Guanidine Derivative ComplexI Mitochondrial Complex I Guanidine->ComplexI Inhibits ATP ATP Production ComplexI->ATP Decreases AMP AMP:ATP Ratio ATP->AMP Energy Stress AMPK AMPK (p-Thr172) AMP->AMPK Activates mTOR mTORC1 AMPK->mTOR Phosphorylates (Inhibits) S6K p-S6K1 (Translation) mTOR->S6K Activates Autophagy Autophagy Induction mTOR->Autophagy Inhibits

Figure 1: Mechanism of Action: Guanidine derivatives inhibit Complex I, altering the AMP:ATP ratio, activating AMPK, and suppressing mTOR-driven proliferation.

Protocol B: ATP/ADP Ratio Screen (High Throughput)

If a Seahorse XF analyzer is unavailable, a bioluminescent ATP/ADP assay serves as a robust proxy for mitochondrial toxicity.

  • Treatment: Treat cells with

    
     concentration of the guanidine for 6 hours (early time point is crucial to detect primary metabolic effects before cell death).
    
  • Lysis: Use a commercial bioluminescent lysis buffer containing ATPase inhibitors.

  • Measurement:

    • Read Signal A (ATP).

    • Inject ADP-Converting Enzyme.

    • Read Signal B (ATP + converted ADP).

  • Interpretation: A decrease in the ATP/ADP ratio compared to vehicle control indicates ETC blockade.

Phase 3: Pathway Validation (Western Blotting)

To confirm the diagram above, you must demonstrate target engagement via phosphorylation status.

Key Biomarkers Table:

ProteinPhosphositeExpected ChangeBiological Meaning
AMPK

Thr172Increase (

)
Energy stress sensor activation.
ACC Ser79Increase (

)
Direct substrate of AMPK; confirms kinase activity.
mTOR Ser2448Decrease (

)
Downstream inhibition of proliferation.
p70S6K Thr389Decrease (

)
Inhibition of protein synthesis.

Expert Tip: Guanidines can induce rapid phosphorylation changes. Harvest lysates at multiple time points (e.g., 2h, 6h, 24h). Use Phosphatase Inhibitor Cocktails (Sodium Orthovanadate/NaF) in your lysis buffer, or the signal will be lost during extraction.

Phase 4: Functional Assays (Apoptosis & Migration)

Protocol C: Annexin V/PI Flow Cytometry

Guanidines often induce apoptosis via the intrinsic (mitochondrial) pathway.

  • Harvest: Collect cells (including floating cells) after 24h treatment.

  • Wash: Wash

    
     with cold PBS.
    
  • Stain: Resuspend in

    
     Binding Buffer. Add 
    
    
    
    Annexin V-FITC and
    
    
    Propidium Iodide (PI).
  • Incubate: 15 min at RT in dark.

  • Analyze: Flow Cytometry.

    • Annexin V+/PI-: Early Apoptosis.

    • Annexin V+/PI+: Late Apoptosis/Necrosis.

Visualization: Experimental Workflow Summary

Workflow cluster_Mech Mechanistic Validation Start Synthesized Guanidine QC Solubility & pH Check Start->QC Screen Primary Screen (SRB Assay) QC->Screen Hit Hit Selection (IC50 < 10µM) Screen->Hit Mito Mitochondrial Function (ATP/Seahorse) Hit->Mito Yes Blot Pathway Analysis (p-AMPK/mTOR) Mito->Blot

Figure 2: Decision Tree: From synthesis to mechanistic confirmation. Note the "Solubility/pH Check" gate before screening.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[1][2] Nature Protocols. Link

  • Howell, J. J., et al. (2017).[3] Metformin and cancer metabolism.[3][4] Trends in Endocrinology & Metabolism. Link

  • Zhang, Y., et al. (2020). Mitochondria-targeted Re(I) complexes bearing guanidinium as ligands and their anticancer activity.[5][6] Journal of Biological Inorganic Chemistry. Link

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer. Link

  • García-Sosa, K., et al. (2018). Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives. Molecules. Link

Sources

Application Note: Advanced Characterization of Guanidine-Based Antibacterials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of Guanidine Compounds in Antibacterial Studies Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists

Introduction: The Guanidinium Advantage

Guanidine compounds (guanidiniums) represent a pivotal class of membrane-active antimicrobials. Characterized by a high pKa (~12.5–13.6), the guanidine moiety remains protonated and positively charged at physiological pH. This cationic nature allows for rapid electrostatic attraction to anionic bacterial surfaces—specifically the lipopolysaccharides (LPS) of Gram-negative bacteria and the teichoic acids of Gram-positive bacteria.

Unlike traditional antibiotics that target specific enzymatic machinery (e.g., ribosomes or cell wall synthesis proteins), guanidines often function through membrane depolarization and permeabilization . This mechanism mimics Host Defense Peptides (HDPs), offering a lower propensity for resistance development but presenting unique challenges in assay standardization due to non-specific binding and medium interference.

Common Guanidine Classes in Research
ClassExamplesPrimary Application
Bis-guanidines Chlorhexidine, AlexidineAntiseptics, oral care, topical disinfectants.
Polymeric Guanidines PHMG, PHMBWound dressings, surface disinfection, biofilm eradication.
Lipophilic Guanidines Alkyl-guanidines, IBGSynthetic adjuvants to restore antibiotic sensitivity in MDR strains.
Peptidomimetics Arginine-rich peptoidsStable mimics of antimicrobial peptides (AMPs) for systemic use.

Critical Experimental Considerations

Before initiating protocols, researchers must address two specific artifacts common to cationic amphiphiles:

  • The "Plastic Effect" (Adsorption): Cationic guanidines bind avidly to the carboxylate groups found on the surface of standard untreated polystyrene microtiter plates. This depletes the free drug concentration, artificially inflating MIC values.

    • Solution: Use Polypropylene (PP) plates or Non-Binding Surface (NBS) polystyrene plates for all MIC and kinetic assays.

  • Cationic Antagonism in Media: Standard media contains varying levels of

    
     and 
    
    
    
    , which compete with guanidines for binding sites on the LPS.
    • Solution: Strictly use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to standardize divalent cation concentrations (

      
       ~10-12.5 mg/L; 
      
      
      
      ~20-25 mg/L).

Protocol A: High-Fidelity MIC Determination for Cationic Guanidines

This protocol modifies the CLSI standard microdilution method to account for the adsorption issues inherent to guanidine compounds.

Materials
  • Test Compound: Guanidine derivative (stock dissolved in DMSO or sterile water; avoid phosphate buffers which may precipitate poly-guanidines).

  • Plates: 96-well Polypropylene V-bottom plates (Costar or equivalent).

  • Media: CAMHB (Cation-Adjusted Mueller-Hinton Broth).

  • Strains: E. coli ATCC 25922, S. aureus ATCC 29213 (QC strains).

Step-by-Step Workflow
  • Inoculum Prep: Direct colony suspension of bacteria in saline to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Compound Dilution: Prepare 2x concentration serial dilutions of the guanidine compound in CAMHB within the polypropylene plate (50 µL per well).

    • Note: Do not serially dilute in a separate reservoir and transfer; dilute directly in the test plate to minimize tip-binding losses.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well. Final volume: 100 µL. Final bacterial concentration:

    
     CFU/mL.
    
  • Incubation: Seal with a gas-permeable film. Incubate at 35°C ± 2°C for 16–20 hours.

  • Readout: Visual turbidity check.

    • Validation: If the MIC of the control (e.g., Chlorhexidine) shifts by >1 dilution compared to historical data, suspect cation variation in the media.

Protocol B: Dual-Fluorescence Membrane Permeabilization Assay

To prove a guanidine compound acts via membrane disruption, you must distinguish between Outer Membrane (OM) permeabilization and Inner Membrane (IM) damage.

  • NPN (N-phenyl-1-naphthylamine): Hydrophobic probe.[1][2] Weakly fluorescent in aqueous buffer; strongly fluorescent in the hydrophobic environment of the OM. Indicates OM breach.

  • PI (Propidium Iodide): DNA intercalator.[3] Membrane impermeant.[2] Only enters if the IM is compromised.

Mechanism Visualization

GuanidineMechanism Guanidine Guanidine Compound (Cationic +) LPS Bacterial Surface (LPS/Teichoic Acid -) Guanidine->LPS Electrostatic Attraction Displacement Displacement of Mg2+/Ca2+ Bridges LPS->Displacement Competitive Binding OM_Damage Outer Membrane Destabilization Displacement->OM_Damage NPN_Entry NPN Probe Entry (Fluorescence UP) OM_Damage->NPN_Entry Assay Signal IM_Damage Inner Membrane Depolarization OM_Damage->IM_Damage Self-Promoted Uptake PI_Entry PI Probe Entry (DNA Binding) IM_Damage->PI_Entry Assay Signal CellDeath Cell Lysis / Leakage IM_Damage->CellDeath

Caption: Mechanistic pathway of guanidine-induced membrane disruption and corresponding assay signals.

Assay Protocol
  • Cell Prep: Grow bacteria to mid-log phase (

    
    ). Centrifuge (3000 x g, 10 min) and wash 2x with 5 mM HEPES buffer (pH 7.2). Do not use PBS  (phosphate can quench some cationic signals or precipitate compounds).
    
  • Resuspension: Resuspend cells in HEPES to

    
    .
    
  • Probe Addition:

    • Add NPN (final conc. 10 µM) and PI (final conc. 10 µg/mL) to the cell suspension.

    • Incubate in the dark for 10 minutes to establish baseline.

  • Treatment:

    • Aliquot 190 µL of the mixture into a black-walled 96-well plate.

    • Inject 10 µL of the Guanidine compound (at 1x, 2x, and 4x MIC).

  • Kinetic Measurement:

    • Measure fluorescence immediately and every 1 minute for 30 minutes.

    • NPN Channel: Ex 350 nm / Em 420 nm.[1][4]

    • PI Channel: Ex 535 nm / Em 617 nm.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. A rapid spike in NPN followed by PI indicates sequential OM then IM breach.

Protocol C: Biofilm Eradication (MBEC)

Guanidines (especially polymers like PHMG) are often more effective against biofilms than small-molecule antibiotics due to their ability to penetrate the exopolysaccharide (EPS) matrix.

Experimental Workflow

BiofilmWorkflow Start Grow Biofilm (24h, 37°C) Wash Rinse Planktonic Cells (PBS Wash x2) Start->Wash Treat Add Guanidine Compound (Serial Dilution in CAMHB) Wash->Treat Incubate Contact Time (24h exposure) Treat->Incubate Recovery Wash & Sonicate (Disrupt Biofilm into Suspension) Incubate->Recovery Quant Viability Assessment (Resazurin or CFU Count) Recovery->Quant

Caption: Workflow for Minimum Biofilm Eradication Concentration (MBEC) determination.

  • Establishment: Grow biofilms on the pegs of a Calgary Biofilm Device (CBD) or in a flat-bottom 96-well plate for 24-48 hours.

  • Challenge: Wash the biofilm to remove planktonic bacteria. Transfer pegs/supernatant to a challenge plate containing serial dilutions of the guanidine.

  • Neutralization (Critical): After exposure, transfer pegs to a recovery plate containing D/E Neutralizing Broth . Guanidines adhere to biomass; without chemical neutralization (using lecithin/Tween), carryover will inhibit growth during the recovery phase, yielding false positives.

  • Recovery: Sonicate (high frequency, 5 mins) to dislodge biofilm into the recovery media. Incubate overnight.

  • Endpoint: The MBEC is the lowest concentration showing no visible growth in the recovery plate.

References

  • Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. Zhou, Y. et al.[5] (2020).[6] mBio. Link

  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Liu, Y. et al. (2020).[6] Bio-protocol. Link

  • Poly(hexamethylene guanidine): An Effective Compound in Tackling Persistent Bacterial Subpopulations. Feng, X. et al.[7] (2025).[7][8] Molecules. Link

  • Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. RSC Advances. (2025).[7][8] Link

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine Derivatives. Dohle, W. et al.[9] (2023).[9] Molecules. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Phenylethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-phenylethyl)guanidine. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you optimize your reaction yield and purity.

Introduction to the Synthesis of 1-(2-Phenylethyl)guanidine

1-(2-Phenylethyl)guanidine, a key structural motif in various pharmacologically active compounds, is typically synthesized through the guanidinylation of 2-phenylethylamine. This process involves the addition of a guanidino group to the primary amine of the phenethylamine backbone. While seemingly straightforward, this reaction is often plagued by challenges such as low yields, the formation of byproducts, and difficulties in purification.

This guide provides a systematic approach to overcoming these challenges, drawing upon established principles of organic synthesis and practical, field-proven insights.

Core Synthesis Pathway and Mechanism

The most common and direct route to 1-(2-phenylethyl)guanidine involves the reaction of 2-phenylethylamine with a suitable guanidinylating agent. The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbon of the guanidinylating agent.

Diagram: General Guanidinylation of 2-Phenylethylamine

G cluster_reactants Reactants cluster_product Product Phenethylamine 2-Phenylethylamine (Nucleophile) Product 1-(2-Phenylethyl)guanidine Phenethylamine->Product Nucleophilic Attack Guanidinylating_Agent Guanidinylating Agent (Electrophile) e.g., S-Methylisothiourea Guanidinylating_Agent->Product

A simplified representation of the guanidinylation reaction.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that you may encounter during the synthesis of 1-(2-phenylethyl)guanidine.

Low or No Product Yield

Question: I am getting a very low yield of 1-(2-phenylethyl)guanidine, or the reaction does not seem to be proceeding at all. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to low product yield. Let's break down the potential causes and their solutions:

  • Inadequate Activation of the Guanidinylating Agent: Many guanidinylating agents require activation to become sufficiently electrophilic for the reaction to proceed efficiently.

    • S-methylisothiourea salts: These are common and effective reagents.[1] The reaction is typically performed by heating the amine with the S-methylisothiourea salt.[1] If the reaction is sluggish, ensure the temperature is appropriate for the specific salt used.

    • Cyanamide: While a simple reagent, its direct reaction with amines can be slow. Catalytic amounts of a Lewis acid, such as scandium(III) triflate, can significantly accelerate the reaction under mild conditions.[2][3]

    • Protected Guanidinylating Agents: Reagents like N,N'-di-Boc-S-methylisothiourea are highly effective but may require a promoter such as a carbodiimide (e.g., EDCI) or Mukaiyama's reagent to facilitate the reaction.

  • Suboptimal Reaction Conditions:

    • Temperature: Guanidinylation reactions can be sensitive to temperature. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products. Consult the literature for the optimal temperature range for your chosen guanidinylating agent. For instance, reactions with dicyandiamide and an amine hydrochloride often require heating to high temperatures (170-230 °C) in a melt.[2]

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants. However, for some methods, aqueous or biphasic conditions may be necessary.[1]

    • pH: The nucleophilicity of the amine is pH-dependent. The reaction should be carried out under conditions where a significant portion of the 2-phenylethylamine is in its free base form. If you are starting with a salt of the amine, a base must be added to liberate the free amine.

  • Poor Quality of Reagents:

    • Ensure that your 2-phenylethylamine is pure and free of any contaminants that might interfere with the reaction.

    • The guanidinylating agent should be of high purity. Some of these reagents can be hygroscopic or unstable over time.

Troubleshooting Flowchart: Low Yield

G Start Low or No Product Yield Check_Reagent Verify Purity and Activity of 2-Phenylethylamine and Guanidinylating Agent Start->Check_Reagent Check_Conditions Review Reaction Conditions (Temperature, Solvent, pH) Check_Reagent->Check_Conditions Reagents OK Success Improved Yield Check_Reagent->Success Reagents Replaced Optimize_Activation Optimize Activation of Guanidinylating Agent Check_Conditions->Optimize_Activation Conditions Appear Correct Check_Conditions->Success Conditions Adjusted Consider_Alternative Consider a Different Guanidinylating Agent or Catalyst Optimize_Activation->Consider_Alternative Optimization Fails Optimize_Activation->Success Optimization Succeeds Consider_Alternative->Success

A step-by-step guide to troubleshooting low product yield.

Formation of Multiple Products and Impurities

Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common side reactions, and how can I suppress them?

Answer:

The formation of multiple products is a common issue in guanidinylation reactions. Here are the most likely culprits and strategies to mitigate them:

  • Formation of N,N'-bis(2-phenylethyl)guanidine: This is a common byproduct when using a primary amine. It arises from the reaction of the initially formed 1-(2-phenylethyl)guanidine with another molecule of 2-phenylethylamine.

    • Stoichiometry Control: Use a slight excess of the guanidinylating agent to ensure that all the 2-phenylethylamine is consumed before it can react with the product.

    • Protecting Groups: The most effective way to prevent the formation of the bis-substituted product is to use a guanidinylating agent with protecting groups (e.g., Boc or Cbz) on the nitrogens that are not meant to react.[4][5] These protecting groups can be removed in a subsequent step.

  • Reaction with Solvent: Some guanidinylating agents can react with nucleophilic solvents. Ensure your solvent is inert under the reaction conditions.

  • Decomposition: As mentioned earlier, high temperatures can lead to the decomposition of reactants and products, resulting in a complex mixture.

  • Melamine Formation: When using dicyandiamide at high temperatures, self-condensation to form melamine can be a significant side reaction.[6] Careful temperature control is crucial.

Side Product Cause Solution
N,N'-bis(2-phenylethyl)guanidineReaction of product with starting amineUse a slight excess of the guanidinylating agent; Employ N-protected guanidinylating agents.
MelamineSelf-condensation of dicyandiamideMaintain strict temperature control.
Unidentified byproductsDecomposition at high temperaturesOptimize reaction temperature; consider milder reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Which guanidinylating agent is best for the synthesis of 1-(2-phenylethyl)guanidine?

There is no single "best" agent, as the optimal choice depends on factors such as scale, desired purity, and available resources.

  • For simplicity and cost-effectiveness on a large scale: The reaction of 2-phenylethylamine hydrochloride with dicyandiamide at high temperatures can be effective, though it may require careful purification.[6]

  • For higher purity and milder conditions: Using a protected guanidinylating agent like N,N'-di-Boc-1H-pyrazole-1-carboxamidine or N,N'-di-Boc-S-methylisothiourea is highly recommended.[1] This approach generally leads to cleaner reactions and easier purification, although it involves an additional deprotection step.[4][5]

Q2: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to achieve good separation between the starting material (2-phenylethylamine), the product, and any byproducts. Staining with ninhydrin can be useful for visualizing the primary amine starting material.

Q3: What is the best way to purify the final product?

Purification can be challenging due to the basic and often polar nature of guanidines.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol) can be effective.

  • Column Chromatography: For more challenging purifications, column chromatography on silica gel can be used. A gradient elution with a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol) is often effective. Adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can help to prevent tailing of the basic guanidine product on the acidic silica gel.[1]

  • Acid-Base Extraction: An acid-base extraction can be used to separate the basic guanidine product from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove impurities, and then the free base can be regenerated by adding a base and extracting back into an organic solvent.

Q4: My final product is an oil. How can I solidify it?

If the free base is an oil, it is often easier to isolate and handle it as a salt. Addition of an acid like hydrochloric acid or sulfuric acid to a solution of the guanidine free base will precipitate the corresponding salt, which is usually a crystalline solid.

Experimental Protocols

The following are representative protocols that can be adapted for the synthesis of 1-(2-phenylethyl)guanidine.

Protocol 1: Guanidinylation using S-Methylisothiourea Sulfate

This protocol is adapted from general procedures for the guanidinylation of primary amines.

Materials:

  • 2-Phenylethylamine

  • S-Methylisothiourea sulfate

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 2-phenylethylamine (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.0 eq) in water to the flask to generate the free base of the amine.

  • Add S-methylisothiourea sulfate (0.55 eq, as it contains two guanidinylating units per molecule) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off any inorganic salts that have precipitated.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Protocol 2: Guanidinylation using a Protected Guanidinylating Agent (N,N'-di-Boc-1H-pyrazole-1-carboxamidine)

This method generally provides a cleaner product but requires a subsequent deprotection step.

Materials:

  • 2-Phenylethylamine

  • N,N'-di-Boc-1H-pyrazole-1-carboxamidine

  • Triethylamine (or another suitable base)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane for deprotection

Procedure:

  • Dissolve 2-phenylethylamine (1.0 eq) and N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) in DMF.

  • Add triethylamine (1.2 eq) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the protected guanidine by column chromatography.

  • For deprotection, dissolve the purified protected guanidine in a suitable solvent (e.g., dichloromethane) and treat with TFA or a solution of HCl in dioxane.

  • Stir until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to obtain the desired 1-(2-phenylethyl)guanidine salt.

References

  • Process for preparing guanidine hydrochloride. CN1247536C.
  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(5), 1566–1568.
  • Fehrentz, J.-A., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115).
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
  • Guanidine synthesis by guanidinyl
  • Synthesis of guanidines. Organic Chemistry Portal.
  • Tsubokura, K., et al. (2014). Scandium(III)
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
  • Synthesis, Anticancer Activity and Mechanism of Phenformin Derivatives.
  • Sabelli, H. C., & Javaid, J. I. (1995). Phenylethylamine modulation of affect: therapeutic and diagnostic implications. The Journal of Neuropsychiatry and Clinical Neurosciences, 7(1), 6–14.
  • Stereoselective Synthesis of Cyclic Guanidines by Directed Diamination of Unactiv
  • New methods of guanidine synthesis. The Royal Society of Chemistry.
  • Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours.
  • Progress in antitumor mechanisms and applic
  • Metformin and phenformin deplete tricarboxylic acid cycle and glycolytic intermediates during cell transformation and NTPs in cancer stem cells. PNAS.
  • Phenformin as an Anticancer Agent: Challenges and Prospects. PMC.

Sources

Technical Support Center: Purification of 1-(2-phenylethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1-(2-phenylethyl)guanidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with isolating this highly basic compound. Guanidines are notoriously difficult to purify due to their high pKa, propensity to exist as salts, and distinct solubility profiles. This guide provides field-proven insights, troubleshooting protocols, and a foundational understanding of the chemical principles at play.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the purification of 1-(2-phenylethyl)guanidine.

Q1: My crude 1-(2-phenylethyl)guanidine is an intractable oil/gum. How can I solidify it?

A1: This is a very common issue. 1-(2-phenylethyl)guanidine freebase is often a viscous oil or a low-melting solid. The most reliable method to induce solidification is to convert it to a salt. The hydrochloride (HCl) or sulfate (H₂SO₄) salts are typically crystalline and much easier to handle.

  • Quick Protocol: Dissolve your crude oil in a minimal amount of a suitable solvent (e.g., isopropanol, methanol). Slowly add a stoichiometric amount of acid (e.g., HCl in isopropanol or concentrated H₂SO₄). The salt will often precipitate. If not, try adding a less polar co-solvent (e.g., diethyl ether, MTBE, or ethyl acetate) as an anti-solvent to induce crystallization.[1]

Q2: I am trying to perform silica gel chromatography on the freebase, but it's streaking badly and my recovery is low. What's wrong?

A2: Standard silica gel is acidic and will strongly and often irreversibly bind to the highly basic guanidine group (pKa ≈ 12.5-13.5).[2] This leads to significant tailing, poor separation, and loss of product on the column.

  • Solution: You must use a basic-deactivated stationary phase or add a basic modifier to your mobile phase.

    • Mobile Phase Modification: Add 0.5-2% of a volatile amine like triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol/TEA). This neutralizes the acidic sites on the silica and allows the basic compound to elute properly.

    • Alternative Stationary Phases: Consider using basic alumina or commercially available amine-functionalized silica gel for better results. Reversed-phase chromatography (C18) with an appropriate ion-pairing agent or under basic pH conditions can also be effective.[3][4]

Q3: How do I convert my purified 1-(2-phenylethyl)guanidine salt back to the freebase?

A3: To liberate the freebase, you need to treat the salt with a strong base. The standard procedure involves a liquid-liquid extraction.

  • Protocol: Dissolve the guanidinium salt in water. Add a strong aqueous base like 2-4 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) to raise the pH to >13. The freebase will "crash out" or become insoluble. Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether. Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the freebase.

Q4: What are the most likely impurities from a typical synthesis of 1-(2-phenylethyl)guanidine?

A4: Impurities largely depend on the synthetic route. A common method is the guanylation of 2-phenylethylamine. Likely impurities include:

  • Unreacted 2-phenylethylamine: The starting material.

  • Urea/Thiourea derivatives: If the guanylating agent is derived from urea or thiourea.

  • Over-alkylation products: Less common, but possible depending on the reagents.

  • Byproducts from the guanylating agent: For example, if using a reagent like HATU for guanylation, related impurities can arise.[5]

  • Cyanamide-derived oligomers: If cyanamide is used as the guanylating agent.

Monitoring the reaction by TLC or LC-MS is crucial to identify the impurity profile.[6]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, causality-driven solutions to more complex purification challenges.

Troubleshooting Scenario 1: Persistent Emulsions During Basic Workup

Problem: When converting the guanidinium salt to the freebase, I'm getting persistent emulsions at the aqueous-organic interface, making separation impossible.

Causality: The freebase of 1-(2-phenylethyl)guanidine, while organic-soluble, retains some amphiphilic character due to the polar guanidine headgroup and the nonpolar phenylethyl tail. This can lead it to act as a surfactant, stabilizing emulsions, especially if the crude product contains other surface-active impurities.

Solutions:

  • Increase Ionic Strength: Add saturated sodium chloride solution (brine) to the aqueous layer. This increases the polarity of the aqueous phase, "salting out" the organic components and helping to break the emulsion.

  • Solvent Change: Switch to a less water-miscible and denser solvent for extraction. Dichloromethane (DCM) is often effective. Avoid solvents like ethyl acetate which have higher water miscibility.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can physically disrupt the emulsion layer.

  • Centrifugation: If lab-scale, a brief spin in a centrifuge can be highly effective at separating the layers.

  • pH Check: Ensure the pH of the aqueous layer is sufficiently high (pH > 13). If the pH is too low, partial protonation of the guanidine can increase its water solubility and contribute to emulsions.

Troubleshooting Scenario 2: Product Co-precipitates with Guanidinium Salts

Problem: After synthesis, I'm trying to crystallize my product, but it seems to be contaminated with unreacted guanidinium starting materials or inorganic salts.

Causality: Guanidinium salts can have similar solubility profiles to the product salt, leading to co-precipitation.[6] This is especially true if the reaction solvent is also a good crystallization solvent.

Solutions:

  • Solvent System Optimization for Crystallization: The key is to find a solvent system where the product salt has significantly different solubility from the impurity salts, especially with respect to temperature.[7]

    • Protocol: Experiment with mixed solvent systems. For example, dissolving the crude mixture in a minimal amount of a hot polar solvent like methanol or ethanol, and then slowly adding a less polar anti-solvent like acetone or ethyl acetate upon cooling can selectively crystallize the desired product.[8]

  • pH Adjustment Prior to Crystallization: If dealing with guanidinium salt impurities, carefully adjusting the pH before crystallization can be effective. Bringing the pH to a weakly acidic range (e.g., 1-3.5) can sometimes help in the selective crystallization of the desired product salt.[7]

  • Aqueous Wash of Crude Product: Before attempting crystallization, if the desired product is the freebase and is an oil, wash it thoroughly. Dissolve the crude oil in an organic solvent (e.g., DCM) and wash it several times with water to remove water-soluble guanidinium salts. Dry and concentrate the organic layer before proceeding with purification or salt formation.

Part 3: Experimental Protocols & Workflows

Protocol 1: Purification by Recrystallization of the Hydrochloride Salt

This protocol is the recommended first-line approach for purifying 1-(2-phenylethyl)guanidine.

Objective: To isolate the target compound as a pure, crystalline hydrochloride salt.

Materials:

  • Crude 1-(2-phenylethyl)guanidine (freebase or salt)

  • Isopropanol (IPA)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Concentrated Hydrochloric Acid (HCl) or 2M HCl in Diethyl Ether

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 1-(2-phenylethyl)guanidine in a clean Erlenmeyer flask. Add a minimal amount of isopropanol to dissolve the material completely. Gentle warming (to ~40-50°C) may be necessary.

  • Acidification: While stirring, slowly add a stoichiometric equivalent of HCl. If using concentrated HCl, add it dropwise. If using HCl in ether, add it portion-wise. The goal is to reach a pH of approximately 1-2 (check with pH paper by spotting a small amount on the paper).

  • Precipitation: The hydrochloride salt will likely begin to precipitate as a white solid. If precipitation is slow or incomplete, place the flask in an ice bath for 30-60 minutes.

  • Anti-Solvent Addition (Optional): If crystallization does not occur or the yield is low, slowly add diethyl ether or MTBE to the cold solution until it becomes cloudy. Guanidinium salts are generally much less soluble in ethers.[7] Let the mixture stand in the ice bath for another 30 minutes.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold isopropanol, followed by a generous wash with cold diethyl ether to remove residual solvent and impurities.

  • Drying: Dry the purified 1-(2-phenylethyl)guanidine hydrochloride salt under high vacuum to a constant weight.

Workflow Diagram: Purification Strategy Decision Tree

This diagram outlines the logical steps for choosing a purification strategy based on the state of the crude product.

Purification_Workflow Purification Strategy for 1-(2-phenylethyl)guanidine Start Crude Product Is_Solid Is it a solid? Start->Is_Solid Is_Oil Crude is an Oil/Gum Is_Solid->Is_Oil No Recrystallize Recrystallize Salt (See Protocol 1) Is_Solid->Recrystallize Yes Salt_Formation Convert to Salt (e.g., HCl) Is_Oil->Salt_Formation Salt_Formation->Recrystallize Check_Purity_Salt Check Purity (NMR, LCMS) Recrystallize->Check_Purity_Salt Freebase_Workup Basic Workup (aq. NaOH) & Extraction Column_Chrom Column Chromatography (Basic-Modified) Freebase_Workup->Column_Chrom Check_Purity_Freebase Check Purity (NMR, LCMS) Column_Chrom->Check_Purity_Freebase Pure_Salt Pure Salt Check_Purity_Salt->Pure_Salt Pure Impure_Salt Still Impure Check_Purity_Salt->Impure_Salt Impure Pure_Freebase Pure Freebase Check_Purity_Freebase->Pure_Freebase Pure Impure_Freebase Still Impure Check_Purity_Freebase->Impure_Freebase Impure Impure_Salt->Freebase_Workup Option 1 Impure_Salt->Column_Chrom Option 2 (on Freebase) Impure_Freebase->Salt_Formation Re-form salt & re-crystallize

Caption: Decision tree for purifying 1-(2-phenylethyl)guanidine.

Part 4: Data Summary

Table 1: Common Solvents for Guanidine Purification

Solvent ClassSpecific ExamplesApplication Notes
Alcohols Methanol, Ethanol, IsopropanolGood for dissolving guanidinium salts, often used for crystallization.[1][7]
Ethers Diethyl ether, MTBEPoor solvents for guanidinium salts; excellent as anti-solvents for crystallization.
Ketones AcetoneCan be used as a solvent or anti-solvent depending on the specific salt.[7]
Chlorinated Dichloromethane (DCM)Excellent for extracting the freebase form after basic workup.
Aprotic Polar Acetonitrile, DMF, DMSOGenerally good solvents for both freebase and salts; can be difficult to remove.
Hydrocarbons Hexanes, HeptaneVery poor solvents for both forms; can be used to precipitate the freebase oil from a more polar solvent.

References

  • A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns - Analyst (RSC Publishing). Available from: [Link]

  • Chromatography of guanidino compounds | Request PDF - ResearchGate. Available from: [Link]

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Technologies. Available from: [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC. National Center for Biotechnology Information. Available from: [Link]

  • CN1784381A - Method for crystallizing guanidinium salts - Google Patents.
  • Carbon Capture via Crystallization with a Guanidine Ligand - INFO - Oak Ridge National Laboratory. Available from: [Link]

  • Guanidine - Sciencemadness Wiki. Available from: [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Can anyone suggest a method for crystallise Bicyclic guanidine? - ResearchGate. Available from: [Link]

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Technical Support Center: Minimizing Off-Target Effects of 1-(2-phenylethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-(2-phenylethyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for the rigorous validation of this chemical probe and the mitigation of its potential off-target effects. Given that 1-(2-phenylethyl)guanidine is not an extensively characterized public compound, the following troubleshooting guides and protocols emphasize the principles of chemical probe validation that are essential for generating reproducible and reliable data.

The guanidinium group, a key feature of this molecule, is protonated at physiological pH, allowing it to form strong hydrogen bonds and electrostatic interactions.[1] While this property is crucial for its intended on-target activity, it can also lead to interactions with unintended biological molecules, a phenomenon known as off-target effects.[2][3] This guide will walk you through the process of identifying, understanding, and minimizing these effects.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why should I be concerned when using 1-(2-phenylethyl)guanidine?

A1: Off-target effects occur when a chemical probe or drug interacts with proteins or biomolecules other than its intended target.[2] These unintended interactions can lead to misleading experimental results, data misinterpretation, and unforeseen toxicity.[4] The guanidine moiety in 1-(2-phenylethyl)guanidine is a nitrogen-rich, basic functional group that is positively charged under physiological conditions.[1] This charge and its ability to act as a hydrogen bond donor make it prone to interacting with negatively charged pockets in proteins, such as those containing glutamate or aspartate residues, or with phosphate groups on nucleic acids and lipids.[1][5] Therefore, rigorous validation is required to ensure that the observed biological phenotype is a direct result of modulating the intended target.

Q2: I'm seeing a significant effect in my assay, but I'm not sure if it's a true on-target effect. What should be my first step?

A2: The first and most critical step is to perform a concentration-response experiment.[6] A true on-target effect should manifest in a sigmoidal concentration-response curve, where the effect increases with concentration until it reaches a plateau. If the effect only appears at very high concentrations or does not follow a clear dose-dependent pattern, it may be an artifact or an off-target effect.[7] It is recommended to use the lowest effective concentration that elicits the desired on-target response to minimize the risk of off-target engagement.[7]

Q3: How do I determine an appropriate starting concentration for my cell-based assays?

A3: The optimal concentration for a cell-based assay must be determined empirically.[8] A good starting point is to test a wide concentration range, for example, from 10 nM to 100 µM. As a general guideline for a well-behaved chemical probe, significant on-target cellular activity should be observed at or below 1 µM, and the in vitro potency (IC50 or Kd) should be below 100 nM.[4] Factors such as cell permeability, compound stability, and the expression level of the target protein in your specific cell line will influence the required concentration.[8]

Q4: Are there recommended control compounds to use alongside 1-(2-phenylethyl)guanidine?

A4: The ideal negative control is a structurally similar analog of 1-(2-phenylethyl)guanidine that is inactive against the intended target.[6] This control helps to ensure that the observed phenotype is not due to the shared chemical scaffold. If a validated inactive analog is not available, using orthogonal chemical probes that target the same protein through a different mechanism or binding site can help validate the on-target hypothesis.[4] Additionally, genetic methods like CRISPR or RNAi to knock down or knock out the target protein can provide complementary evidence.[2][9] If the phenotype disappears upon target knockdown, it strengthens the case for an on-target mechanism.

Part 2: Troubleshooting Guide for Unexpected Results

This section addresses common issues that may arise during your experiments and suggests a logical workflow to diagnose whether they are caused by off-target effects.

General Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting unexpected experimental outcomes.

Problem Potential Cause(s) Related to Off-Target Effects Recommended Troubleshooting Steps
High Cytotoxicity at Expected Efficacious Doses 1. The compound engages a critical off-target protein essential for cell survival. 2. The guanidine moiety disrupts cell membrane integrity at higher concentrations. 3. The on-target effect itself is cytotoxic in your specific cell line.[7]1. Perform a Cell Viability Assay: Use a sensitive assay (e.g., CellTiter-Glo®) to determine the cytotoxic concentration 50 (CC50) alongside your functional assay's effective concentration 50 (EC50). A good probe should have a significant window between efficacy and cytotoxicity. 2. Optimize Incubation Time: Shorter treatment durations may achieve the on-target effect while minimizing cumulative off-target toxicity.[7] 3. Compare with Target Knockdown: Use siRNA or CRISPR to see if genetic knockdown of the target protein phenocopies the observed cytotoxicity.
Observed Effect is Not Dose-Dependent 1. Compound has precipitated out of the solution at higher concentrations. 2. The on-target effect is saturated at lower concentrations, and a different, off-target effect begins to dominate at higher concentrations.[7] 3. The compound is interfering with the assay technology itself (e.g., autofluorescence).1. Check Solubility: Visually inspect the wells at high concentrations for precipitation. Use a nephelometer if available. 2. Expand Concentration Range: Test lower concentrations (pico- to nanomolar range) to better define the on-target portion of the curve.[7] 3. Run Assay Controls: Include a control where the compound is added to the assay components in the absence of cells or the target enzyme to check for direct interference.
Results are Inconsistent Across Different Cell Lines 1. Expression levels of the on-target protein vary significantly between cell lines. 2. Expression levels of a key off-target protein vary between cell lines.[8] 3. The cellular context (e.g., active signaling pathways) differs, altering the dependence on the target.1. Quantify Target Expression: Use Western Blot or qPCR to measure the expression level of the intended target in each cell line and correlate it with the compound's potency. 2. Use an Overexpression System: Transfect a cell line with low target expression to see if you can rescue the phenotype. 3. Consider Orthogonal Validation: Confirm the effect using a different modality, such as an antibody or genetic perturbation, to see if the cross-cell line variability persists.

Part 3: Key Experimental Protocols

To rigorously validate 1-(2-phenylethyl)guanidine, a series of experiments are required to build a comprehensive evidence package.

Target Engagement vs. Off-Target Effects

Caption: Idealized relationship between compound concentration and biological effect.

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol determines if 1-(2-phenylethyl)guanidine directly binds to its intended target in intact cells by measuring changes in the target protein's thermal stability.

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat one set of cells with 1-(2-phenylethyl)guanidine at 1x, 10x, and 100x the functional EC50 concentration for 1-2 hours.

    • Treat a parallel set of cells with a vehicle control (e.g., DMSO).

  • Heating Gradient:

    • Harvest, wash, and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis by Western Blot:

    • Collect the supernatant (soluble fraction).

    • Normalize total protein concentration across all samples using a BCA assay.[10]

    • Analyze the amount of soluble target protein remaining at each temperature for both vehicle- and compound-treated groups via Western Blot.

  • Interpretation:

    • A successful result will show a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, indicating that compound binding has stabilized the protein against thermal denaturation.

Protocol 2: Broad-Panel Counterscreening for Off-Target Liabilities

Once an on-target effect is validated, it is crucial to proactively identify potential off-target interactions. This is often done by screening the compound against a large panel of known drug targets.

  • Compound Submission:

    • Submit 1-(2-phenylethyl)guanidine to a commercial vendor that offers safety screening panels (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • A standard panel often includes 40-50 targets, including various GPCRs, ion channels, transporters, and enzymes.

  • Concentration Selection:

    • Screen at a single high concentration (e.g., 10 µM) to capture even weak interactions.

    • This concentration should be at least 100-fold higher than the on-target EC50 to provide a selectivity window.

  • Data Analysis:

    • The vendor will provide a report showing the percent inhibition or activation for each target in the panel.

    • A common threshold for a "hit" is >50% inhibition/activation.

  • Follow-Up:

    • For any identified off-target hits, perform full dose-response curves to determine the IC50 for the off-target interaction.

    • Compare the off-target IC50 to the on-target EC50. A selectivity window of >30-fold is generally considered acceptable for a quality chemical probe.[4]

  • Interpretation:

    • This screening provides a map of the compound's polypharmacology. If a potent off-target is identified that could plausibly explain the observed phenotype, further experiments are needed to de-risk this possibility.

Workflow for Validating a Chemical Probe

G A Initial Phenotypic Hit B Dose-Response Curve (Determine EC50) A->B C Confirm Target Engagement (e.g., CETSA, SPR, ITC) B->C D Assess Selectivity (Broad-Panel Counterscreening) C->D E Validate with Orthogonal Methods (Inactive Control, CRISPR/siRNA) D->E F Validated Chemical Probe E->F

Caption: A streamlined workflow for the validation of 1-(2-phenylethyl)guanidine.

References
  • Best Practices for Chemical Probes. (2016). Alto Predict. Available at: [Link]

  • Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. (n.d.). The Institute of Cancer Research, London. Available at: [Link]

  • How to use chemical probes. (n.d.). The Chemical Probes Portal. Available at: [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. Available at: [Link]

  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023). PubMed. Available at: [Link]

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. (2021). ACS Publications. Available at: [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025). RSC Publishing. Available at: [Link]

  • Biological activities of guanidine compounds. (2009). PubMed. Available at: [Link]

  • Guanidine modification improves functions of natural RNA-targeting alkaloids. (2024). New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (n.d.). INEOS OPEN. Available at: [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv. Available at: [Link]

Sources

Technical Support Center: Addressing Cytotoxicity of 1-(2-Phenylethyl)guanidine (Phenformin) in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 1-(2-phenylethyl)guanidine, commonly known as phenformin, in cell line-based experiments. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and control the cytotoxic effects of phenformin in your studies. Our goal is to empower you with the knowledge to design robust experiments, interpret your results accurately, and harness the potent biological activities of this compound.

I. Frequently Asked Questions (FAQs)

Here, we address common questions researchers encounter when working with phenformin in cell culture.

Q1: Why is phenformin so cytotoxic to my cell line?

A1: Phenformin's cytotoxicity primarily stems from its potent inhibition of mitochondrial complex I, a critical component of the electron transport chain.[1][2] This inhibition leads to a cascade of cellular events:

  • Decreased ATP Production: Inhibition of mitochondrial respiration significantly reduces cellular ATP levels, leading to an energy crisis.

  • Activation of AMPK: The drop in ATP activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2]

  • Inhibition of mTOR Pathway: Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR) pathway, a key signaling node for cell growth and proliferation.[3]

  • Increased Reactive Oxygen Species (ROS): Disruption of the electron transport chain can lead to an overproduction of reactive oxygen species (ROS), inducing oxidative stress and cellular damage.[1]

  • Induction of Apoptosis: The combination of energy depletion, oxidative stress, and signaling pathway alterations ultimately triggers programmed cell death, or apoptosis.[2][4]

Phenformin is more lipophilic than its more commonly known analog, metformin, allowing it to more readily cross cellular membranes and accumulate in the mitochondria, which contributes to its higher potency.[1]

Q2: At what concentration should I start my experiments with phenformin?

A2: The optimal concentration of phenformin is highly dependent on the specific cell line and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your particular cell line. Based on published literature, IC50 values can range from the low micromolar to the millimolar range. For initial experiments, a broad concentration range (e.g., 10 µM to 5 mM) is recommended.

Q3: My cells are dying too quickly. How can I study the non-cytotoxic effects of phenformin?

A3: To investigate the upstream or less acute effects of phenformin, you can try several strategies:

  • Use Sub-Cytotoxic Concentrations: Once you have determined the IC50, you can perform experiments at concentrations significantly below this value (e.g., IC10 or lower) to study the initial cellular responses before the commitment to apoptosis.

  • Shorten the Exposure Time: The cytotoxic effects of phenformin are time-dependent. Reducing the incubation time can allow for the observation of earlier signaling events.

  • Modulate the Culture Environment: As discussed in the troubleshooting section, the glucose concentration in your cell culture medium can significantly impact phenformin's cytotoxicity.

Q4: Is the cytotoxicity of phenformin reversible?

A4: The reversibility of phenformin-induced cytotoxicity has not been extensively studied. However, given that phenformin induces apoptosis, once the cells have passed a certain point in the apoptotic cascade (e.g., caspase activation), the process is generally considered irreversible. Early-stage effects related to metabolic shifts might be reversible upon removal of the compound, but this would need to be empirically determined for your specific system.

II. Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with phenformin.

Issue 1: High Variability in Cytotoxicity Assays
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a uniform single-cell suspension before plating and use a consistent number of cells for each well. High cell density can alter the microenvironment and affect drug sensitivity.
Edge Effects in Multi-Well Plates To minimize evaporation and temperature fluctuations that can affect cells in the outer wells, consider not using the outermost wells of your plate for experimental samples. Instead, fill them with sterile PBS or media.
Fluctuations in Glucose Concentration Phenformin's cytotoxicity is sensitive to the glucose concentration in the culture medium.[5] Use a consistent media formulation for all experiments and be aware that high glucose levels can diminish the cytotoxic effects of phenformin.
Phenformin Solution Instability Prepare fresh phenformin solutions from a high-concentration stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 2: Unexpectedly Low or High Cytotoxicity
Possible Cause Troubleshooting Step
Cell Line-Specific Sensitivity Different cell lines exhibit varying sensitivities to phenformin.[6][7] It is essential to perform a dose-response curve for each new cell line to establish its specific IC50.
Influence of Media Glucose Levels Standard cell culture media often contain high glucose concentrations (e.g., 25 mM), which may not reflect physiological conditions and can dampen the cytotoxic effect of phenformin.[5] Consider using media with physiological glucose levels (e.g., 5 mM) to enhance sensitivity.
Incorrect Assessment of Cell Viability Ensure you are using an appropriate and validated method to assess cell viability. For example, an MTT assay measures metabolic activity, which is directly affected by phenformin's mechanism of action. It is good practice to confirm results with a secondary assay that measures a different cellular parameter, such as membrane integrity (e.g., trypan blue exclusion) or apoptosis (e.g., Annexin V staining).
Issue 3: Difficulty in Dissecting the Mechanism of Cell Death
Possible Cause Troubleshooting Step
Conflation of Apoptosis and Necrosis At very high concentrations or after prolonged exposure, phenformin may induce secondary necrosis. Use an Annexin V and Propidium Iodide (PI) co-staining assay to differentiate between early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Uncertainty about the Role of ROS To investigate the contribution of reactive oxygen species (ROS) to phenformin-induced cytotoxicity, co-treat cells with an antioxidant such as N-acetylcysteine (NAC). A rescue of cell viability in the presence of NAC would indicate that ROS production is a significant mediator of the observed cytotoxicity.
Need to Modulate Metabolic Stress To explore the interplay between mitochondrial inhibition and glycolysis, you can co-treat with metabolic modulators. For instance, 2-deoxyglucose (2-DG), a glycolysis inhibitor, has been shown to enhance the growth-inhibitory effects of phenformin.[8] Similarly, oxamate, a lactate dehydrogenase (LDH) inhibitor, acts synergistically with phenformin to promote cancer cell death.[9][10] These co-treatments can help elucidate the metabolic vulnerabilities of your cells in response to phenformin.

III. Data Presentation

Table 1: Reported IC50 Values of Phenformin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (mM)Reference
SKOV3Ovarian Cancer0.9[6]
HeyOvarian Cancer1.75[6]
IGROV-1Ovarian Cancer0.8[6]
SH-SY5YNeuroblastoma2.76[2]
MCF7Breast Cancer~0.075 (75 µM)[3]
78617Breast Cancer~0.025 (25 µM)[3]
E6E7RasHead and Neck Squamous Cell Carcinoma0.6[7]
B16F10Melanoma-[7]
A549Lung Adenocarcinoma-[7]
CT26Colon Cancer-[7]
DU145Prostate Cancer-[7]

Note: IC50 values can vary depending on experimental conditions such as cell density, incubation time, and media composition. This table should be used as a guide for designing initial dose-response experiments.

IV. Visualization of Key Processes

Phenformin's Core Mechanism of Action

phenformin_pathway phenformin Phenformin mitochondria Mitochondrial Complex I phenformin->mitochondria Inhibits ros ↑ Reactive Oxygen Species (ROS) mitochondria->ros atp ↓ ATP mitochondria->atp apoptosis Apoptosis ros->apoptosis ampk ↑ AMPK Activation atp->ampk mtor ↓ mTOR Inhibition ampk->mtor growth ↓ Cell Growth & Proliferation mtor->growth growth->apoptosis

Caption: Core signaling pathway of phenformin-induced cytotoxicity.

Experimental Workflow for Assessing Phenformin Cytotoxicity

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Cells in Multi-well Plate prepare_phenformin Prepare Serial Dilutions of Phenformin treat_cells Treat Cells with Phenformin prepare_phenformin->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Absorbance add_reagent->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve & Determine IC50 calculate_viability->plot_curve

Caption: A typical workflow for determining the IC50 of phenformin.

V. Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is intended as a general guide. Optimization may be required for specific cell lines.

Materials:

  • Cells of interest

  • Complete culture medium

  • Phenformin

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Phenformin Treatment: Prepare serial dilutions of phenformin in complete culture medium. Remove the old medium from the wells and add 100 µL of the phenformin dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., sterile water or PBS).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each phenformin concentration relative to the vehicle control.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This protocol provides a general framework for assessing apoptosis by flow cytometry. Refer to the manufacturer's instructions for your specific Annexin V and PI reagents.

Materials:

  • Phenformin-treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.

VI. References

  • Lea, M. A., et al. (2011). Addition of 2-deoxyglucose enhances growth inhibition but reverses acidification in colon cancer cells treated with phenformin. Anticancer Research, 31(11), 3797-3802.

  • Rosilio, C., et al. (2014). Synergistic Anti-Cancer Effect of Phenformin and Oxamate. PLoS ONE, 9(1), e85576.

  • Zhang, X. D., et al. (2006). Effect of 2-deoxy-D-glucose on various malignant cell lines in vitro. Anticancer Research, 26(6B), 4539-4544.

  • Coleman, M. C., et al. (2008). 2-deoxy-D-glucose causes cytotoxicity, oxidative stress, and radiosensitization in pancreatic cancer. Free Radical Biology and Medicine, 44(3), 322-331.

  • Cheong, J. H., et al. (2011). Dual Inhibition of Tumor Energy Pathway by 2-Deoxyglucose and Metformin Is Effective against a Broad Spectrum of Preclinical Cancer Models. Molecular Cancer Therapeutics, 10(12), 2350-2362.

  • Ben Sahra, I., et al. (2010). Targeting cancer cell metabolism: the combination of metformin and 2-deoxyglucose induces p53-dependent apoptosis in prostate cancer cells. Cancer Research, 70(6), 2465-2475.

  • Chen, G., et al. (2017). Combined treatment with Metformin and 2-deoxy glucose induces detachment of viable MDA-MB-231 breast cancer cells in vitro. Scientific Reports, 7, 42642.

  • Zhuang, Y., & Miskimins, W. K. (2011). Metformin Induces Both Caspase-Dependent and Poly(ADP-ribose) Polymerase-Dependent Cell Death in Breast Cancer Cells. Molecular Cancer Research, 9(5), 603-615.

  • Thornburg, J. M., et al. (2008). Targeting aspartate aminotransferase in breast cancer. Breast Cancer Research, 10(5), R84.

  • Appleyard, M. V., et al. (2012). Phenformin as prophylaxis and therapy in breast cancer xenografts. British Journal of Cancer, 106(6), 1117-1122.

  • Dykens, J. A., et al. (2008). Biguanide-induced mitochondrial dysfunction yields increased lactate production and cytotoxicity of aerobically-poised HepG2 cells and human hepatocytes in vitro. Toxicology and Applied Pharmacology, 233(2), 203-210.

  • Owen, M. R., Doran, E., & Halestrap, A. P. (2000). Evidence that metformin exerts its anti-diabetic effects through inhibition of complex 1 of the mitochondrial respiratory chain. Biochemical Journal, 348(3), 607-614.

  • Fischer, K., et al. (2007). Inhibitory effect of tumor cell-derived lactic acid on human T cells. Blood, 109(9), 3812-3819.

  • Chan, D. A., & Miskimins, W. K. (2012). Metformin and phenethyl isothiocyanate combined treatment in vitro is cytotoxic to ovarian cancer cultures. Journal of Ovarian Research, 5, 23.

  • Coperchini, F., et al. (2019). The anti-cancer effects of phenformin in thyroid cancer cell lines and in normal thyrocytes. Oncotarget, 10(52), 5434-5445.

  • Jackson, A. M., et al. (2017). Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer. Oncotarget, 8(52), 90001-90014.

  • Zhong, Q., Li, D., & Yang, X. (2022). Progress in antitumor mechanisms and applications of phenformin (Review). Oncology Reports, 48(5), 183.

  • García Rubiño, M. E., et al. (2019). Phenformin as an Anticancer Agent: Challenges and Prospects. International Journal of Molecular Sciences, 20(13), 3329.

  • Cheng, G., et al. (2016). Mitochondria-Targeted Analogues of Metformin Exhibit Enhanced Antiproliferative and Radiosensitizing Effects in Pancreatic Cancer Cells. Cancer Research, 76(13), 3904-3915.

  • de Mey, S., et al. (2018). Antidiabetic Biguanides Radiosensitize Hypoxic Colorectal Cancer Cells Through a Decrease in Oxygen Consumption. Frontiers in Pharmacology, 9, 1083.

  • Ju, R., et al. (2016). Carboxyamidotriazole inhibits oxidative phosphorylation in cancer cells and exerts synergistic anti-cancer effect with glycolysis inhibition. Cancer Letters, 382(1), 123-131.

  • Elsisi, A., et al. (2019). Potentiation of paclitaxel antitumor activity by galloflavin or oxamate as lactate dehydrogenase inhibitors. Journal of Advanced Medical and Pharmaceutical Sciences, 20(1), 1-10.

  • El-sisi, A., et al. (2017). Oxamate potentiates taxol chemotherapeutic efficacy in experimentally-induced solid ehrlich carcinoma (SEC) in mice. Biomedicine & Pharmacotherapy, 89, 1054-1064.

  • Yaromina, A., et al. (2011). Effects of three modifiers of glycolysis on ATP, lactate, hypoxia, and growth in human tumor cell lines in vivo. Strahlentherapie und Onkologie, 187(4), 246-254.

  • Peng, M., et al. (2017). Combination of metformin with chemotherapeutic drugs via different molecular mechanisms. Cancer Treatment Reviews, 54, 24-33.

  • Faria, J. A. Q., et al. (2022). Dual Effect of Combined Metformin and 2-Deoxy-D-Glucose Treatment on Mitochondrial Biogenesis and PD-L1 Expression in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 23(5), 2848.

  • Wu, L., et al. (2020). Targeting cancer cell metabolism: The combination of metformin and 2-Deoxyglucose regulates apoptosis in ovarian cancer cells via p38 MAPK/JNK signaling pathway. Journal of Cancer, 11(13), 3796-3805.

  • Di Magno, L., et al. (2020). Phenformin Inhibits Hedgehog-Dependent Tumor Growth through a Complex I-Independent Redox/Corepressor Module. Cell Reports, 30(6), 1735-1752.e6.

  • O'Neill, R. K., & Greene, F. G. (2017). Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells. Oncology Letters, 14(5), 6223-6230.

  • Jackson, A. M., et al. (2017). Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer. Oncotarget, 8(52), 90001–90014.

  • Lee, J., et al. (2014). Synergistic anti-cancer effect of phenformin and oxamate. PLoS One, 9(1), e85576.

  • Di Magno, L., et al. (2020). Phenformin Inhibits Hedgehog-Dependent Tumor Growth through a Complex I-Independent Redox/Corepressor Module. Cell Reports, 30(6), 1735–1752.e6.

  • Zannella, V. E., et al. (2014). Dose–response curves with IC50 values for JCI-20679 (A), solamin (B), phenformin (C), deguelin (D), and rotenone (E) on mitochondrial complex I activity. ResearchGate.

  • Greene, F. G., & O'Neill, R. K. (2018). Phenformin inhibits phosphorylation of AMPK in glucose-deprived conditions. ResearchGate.

  • Lee, J., et al. (2014). Comparison of dose dependent effects of phenformin and metformin in cancer cell lines. ResearchGate.

  • Janzer, A., et al. (2014). Phenformin and metformin inhibit growth and migration of LN229 glioma cells in vitro and in vivo. Dovepress, 2014(7), 115-123.

  • Varghese, S., et al. (2019). Combination of metformin and phenformin synergistically inhibits proliferation and hTERT expression in human breast cancer cells. Avicenna Journal of Medical Biotechnology, 11(2), 159-166.

  • Kim, J., et al. (2020). Metabolic switch and cytotoxic effect of metformin on Burkitt Lymphoma. UL Research Repository.

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Technical Support Center: Synthesis of Chiral Guanidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral guanidines. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of these powerful organocatalysts. Chiral guanidines have become indispensable tools in asymmetric synthesis due to their strong basicity and unique ability to act as hydrogen-bond donors.[1][2] However, their synthesis is not without challenges, often requiring multi-step routes and careful optimization.[3] This resource provides practical, in-depth solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions. For more detailed problem-solving, please refer to the Troubleshooting Guides.

Q1: My enantioselectivity is low or inconsistent. What is the first thing I should check? A1: The first step is always to verify your analytical method, typically chiral HPLC or SFC.[4] Ensure you have adequate separation of enantiomers (Resolution > 1.5) and that the method is validated for accuracy and precision. An unreliable analytical method can send you on a troubleshooting path that has nothing to do with your reaction chemistry. Once the method is confirmed, scrutinize the purity of your catalyst and starting materials.[4]

Q2: What are the most common challenges when choosing a protecting group for a guanidine synthesis? A2: The primary challenges are managing the high basicity (pKa ≈ 13) and nucleophilicity of the guanidine functional group.[5] An ideal protecting group should significantly reduce this basicity to prevent side reactions and facilitate purification, but also be removable under conditions that do not compromise the final chiral structure. Common choices like Boc and Cbz are often used in pairs to fully suppress nucleophilicity, but their removal can sometimes require harsh conditions.[6]

Q3: My guanylation reaction is sluggish or has stalled. What are the likely causes? A3: A stalled reaction often points to catalyst deactivation or issues with the guanylating agent.[4] Impurities in the substrate or solvent (e.g., water, residual halides) can poison the catalyst.[4] Water is particularly problematic as it can protonate the strongly basic guanidine, rendering it catalytically inactive. Additionally, the choice of guanylating agent is critical; some, like mono-protected pyrazole-carboxamidines, can be poorly reactive due to decreased electrophilicity.[6]

Q4: I'm having difficulty with the regioselectivity of my guanylation. How can I control which nitrogen atom reacts? A4: Regioselectivity is a significant challenge, especially with unsymmetrical amines or carbodiimides.[7] The outcome is often a delicate balance of steric and electronic factors. For intramolecular cyclizations, solvent polarity can play a key role in directing the reaction pathway.[8] In intermolecular reactions, using a pre-formed, differentially protected guanylating agent can provide definitive control over the regiochemical outcome.[6]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific issues in chiral guanidine synthesis.

Guide 1: Low Enantiomeric Excess (ee)

Low enantioselectivity is one of the most common and frustrating challenges in asymmetric catalysis. This guide provides a logical workflow to identify and resolve the root cause.

low_ee_workflow start Low or Inconsistent Enantiomeric Excess (ee) analytics Step 1: Verify Analytical Method (Chiral HPLC/SFC) start->analytics sub_analytics_ok Is resolution > 1.5? Is method validated? analytics->sub_analytics_ok reagents Step 2: Scrutinize Reagents & Catalyst Purity sub_reagents_ok Are all materials >99% pure? Is catalyst well-characterized? reagents->sub_reagents_ok conditions Step 3: Evaluate Reaction Conditions sub_conditions_ok Is temperature optimal? Is solvent anhydrous & degassed? Is atmosphere inert? conditions->sub_conditions_ok mechanism Step 4: Re-evaluate Catalyst & Substrate Interaction sub_mechanism_ok Is the catalyst design suitable for the substrate? mechanism->sub_mechanism_ok end High & Reproducible ee Achieved sub_analytics_ok->reagents  Yes action_analytics Optimize separation method. (Column, mobile phase, temp) sub_analytics_ok->action_analytics No   sub_reagents_ok->conditions  Yes action_reagents Purify reagents (recrystallization, distillation, chromatography). Synthesize fresh catalyst. sub_reagents_ok->action_reagents No   sub_conditions_ok->mechanism  Yes action_conditions Screen temperature range. Use freshly distilled/dry solvent. Check for air/moisture leaks. sub_conditions_ok->action_conditions No   sub_mechanism_ok->end  Yes action_mechanism Modify catalyst structure. (e.g., change aryl substituents). Consider alternative catalyst class. sub_mechanism_ok->action_mechanism No   action_analytics->analytics action_reagents->reagents action_conditions->conditions action_mechanism->mechanism

Caption: Systematic workflow for diagnosing low enantiomeric excess.

ProblemPotential CauseSuggested Solution & Scientific Rationale
Low ee that varies between runs Impure Starting Materials or Catalyst: Trace impurities can act as catalyst poisons or competing substrates. For instance, unprotected amines or thiols can coordinate to the catalyst, disrupting the chiral environment.[4]Solution: Purify all substrates and reagents immediately before use (e.g., recrystallization, distillation). Synthesize a fresh batch of the chiral guanidine catalyst and thoroughly characterize it (NMR, HRMS, optical rotation). The integrity of the chiral catalyst is paramount for achieving high stereoselectivity.[9][10]
Good ee at low conversion, but decreases over time Background (Uncatalyzed) Reaction: If the uncatalyzed reaction is proceeding at a significant rate, it will produce a racemic product, eroding the overall ee as the reaction progresses.Solution: Lower the reaction temperature. This will slow down both the catalyzed and uncatalyzed pathways, but typically has a more pronounced effect on the higher-activation-energy uncatalyzed reaction, thus improving the selectivity.
Low ee across all conditions Poor Catalyst-Substrate Match: The chiral environment created by the catalyst may not be suitable for effectively differentiating the enantiotopic faces of the specific substrate. The steric and electronic properties of both partners must be compatible.[11][12]Solution: Modify the catalyst structure. For axially chiral guanidines, changing the substituents at the 3,3'-positions of the binaphthyl ring can dramatically alter the chiral pocket and improve enantioselectivity.[10] If this fails, a different class of chiral guanidine (e.g., bicyclic vs. axially chiral) may be required.[1][2]
Inversion of enantioselectivity or low ee at higher catalyst loading Catalyst Aggregation: At higher concentrations, some catalysts can form dimers or higher-order aggregates. These aggregates may have different (and often lower) selectivity than the monomeric catalytic species.[4]Solution: Screen a range of catalyst loadings. The optimal loading will be a balance between reaction rate and enantioselectivity. Running the reaction at a lower concentration may also disfavor aggregation.
Guide 2: Protecting Group Strategy & Management

The high basicity of guanidines necessitates a robust protecting group strategy to avoid side reactions and facilitate handling.[5][13]

protection_strategy start Need to Protect Guanidine Moiety q1 Is the goal to install a pre-formed guanidine? start->q1 q2 Is complete suppression of nucleophilicity required? q1->q2 No strat1 Use a Guanylating Agent with Built-in Protecting Groups (e.g., N,N'-di-Boc-N''-triflylguanidine) q1->strat1 Yes q3 Are downstream conditions strongly acidic? q2->q3 No strat2 Use a Di-Acyl Protecting Group Strategy (e.g., di-Boc, di-Cbz) q2->strat2 Yes strat3 Use an Acid-Labile Group (e.g., Boc, Trt) q3->strat3 No strat4 Use a Base-Labile or Hydrogenolysis-Labile Group (e.g., Tos, Cbz, NPys) q3->strat4 Yes

Caption: Decision tree for selecting a guanidine protecting group strategy.

ProblemPotential CauseSuggested Solution & Scientific Rationale
Incomplete reaction during protection step Steric Hindrance: The nitrogen atoms of the guanidine core can be sterically encumbered, especially if already substituted. Large protecting groups like Trityl (Trt) can be difficult to introduce.[13]Solution: Use a less sterically demanding protecting group or a more reactive electrophile. Alternatively, employ a two-step approach where a smaller group is introduced first, followed by the bulkier one.
Side reactions during guanylation (e.g., with carbodiimides) High Nucleophilicity of Unprotected Guanidine: The guanidine itself can act as a nucleophile, reacting with the carbodiimide to form undesired adducts, leading to a complex mixture.Solution: Use a protected guanylating agent, such as 1H-Pyrazole-1-carboxamidine or N,N'-di-Boc-N''-triflylguanidine. These reagents transfer a protected guanidine group, preventing side reactions of the product.[6]
Difficulty removing protecting groups Protecting Group Stability: Groups like p-toluenesulfonyl (Tos) can be very stable and require harsh conditions for removal (e.g., strong acid or reducing agents), which may degrade the chiral product.[13]Solution: Plan the protecting group strategy in advance. Use orthogonal protecting groups that can be removed selectively. For example, use a Boc group (acid-labile) on one nitrogen and a Cbz group (removed by hydrogenolysis) on another. The p-nitrobenzyloxycarbonyl (NPys) group is known to be stable during peptide synthesis but readily removed by hydrogenolysis at the final step.[13][14]

Experimental Protocols

Protocol 1: Synthesis of an Axially Chiral Guanidine Catalyst

This protocol is adapted from the work of Terada and coworkers for the synthesis of a highly active binaphthyl-based guanidine catalyst.[10]

Objective: To synthesize (R)-3,3'-Bis(3,5-diphenylphenyl)-1,1'-binaphthyl-2,2'-diyl guanidine.

Step 1: Synthesis of the Diamine Precursor

  • To a solution of (R)-1,1'-Binaphthyl-2,2'-diamine (1.0 equiv) in anhydrous toluene, add 3,5-diphenylphenylboronic acid (2.2 equiv), copper(II) acetate (2.0 equiv), and pyridine (4.0 equiv).

  • Heat the mixture to 80 °C under an argon atmosphere and stir for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N,N'-diaryl diamine.

Step 2: Guanylation to form the Chiral Guanidine

  • To a solution of the N,N'-diaryl diamine (1.0 equiv) from Step 1 in anhydrous dichloromethane (DCM) at 0 °C, add di(1H-imidazol-1-yl)methanimine (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 12 hours under an argon atmosphere.

  • Quench the reaction with saturated aqueous NaHCO₃ and separate the layers.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (using a solvent system containing a small amount of triethylamine, e.g., 1-2%, to prevent protonation on the column) to yield the final axially chiral guanidine catalyst.

Mechanistic Insights

Chiral guanidines typically operate via a bifunctional activation mechanism, acting as both a Brønsted base and a hydrogen-bond donor.[11][15] This dual role is key to their high efficiency and stereoselectivity.

Caption: Dual activation mechanism of a chiral guanidine catalyst.

  • Brønsted Base Activity: The imine nitrogen of the guanidine deprotonates the pronucleophile, increasing its reactivity.[1][16]

  • Hydrogen-Bond Donation: The resulting protonated guanidinium cation is an excellent hydrogen-bond donor. It forms a structured, chiral ion pair with the deprotonated nucleophile and simultaneously activates the electrophile, bringing them together in a highly organized, asymmetric transition state.[11][17] This precise orientation dictates the stereochemical outcome of the reaction.

References

  • Dong, S., Feng, X., & Liu, X. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. Chemical Society Reviews, 47(23), 8525-8540. [Link]

  • Kee, C. W., & Tan, C. H. (2015). Chiral Guanidines as Asymmetric Organocatalysts. In Sustainable Catalysis: Without Metals or Other Endangered Elements (pp. 381-405). Royal Society of Chemistry. [Link]

  • Han, B., & He, Z. (2017). Recent Progress in Chiral Guanidine-catalyzed Michael Reactions. Current Organic Synthesis, 14(4), 537-550. [Link]

  • Wenzel, M., Steup, J., Ohto, K., & Weigand, J. J. (2021). Recent Advances in Guanidinium Salt Based Receptors and Functionalized Materials for the Recognition of Anions. Chemistry Letters, 50(9), 1547-1560. [Link]

  • Wang, D., Wang, Y., Zhang, X., & Ding, Y. (2021). Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. Molecules, 26(7), 2029. [Link]

  • Goodman, C. G., & Do, H. Q. (2009). A New Solution Phase Protecting Group Strategy for Alkyl Guanidines. Abstracts of Papers of the American Chemical Society, 238. [Link]

  • Fu, X., & Tan, C. H. (2019). Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions. Chemistry–An Asian Journal, 14(21), 3803-3822. [Link]

  • Alper, H., & Okuro, K. (1995). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. The Journal of Organic Chemistry, 60(1), 264-265. [Link]

  • Carrillo-Hermosilla, F., & Antiñolo, A. (2022). Organometallic Chemistry of Guanidines. Molecules, 27(18), 5962. [Link]

  • Hayes, S. M., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 941-966. [Link]

  • Szostak, M., et al. (2026). Roles of Guanidines in Recent Cycloaddition Reactions. Reactions, 7(1), 14. [Link]

  • Zhang, W. X., & Hou, Z. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(11), 2087-2096. [Link]

  • Pratt, R. C., et al. (2009). Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene?. The Journal of Organic Chemistry, 74(22), 8747-8757. [Link]

  • Terada, M. (2010). Axially Chiral Guanidines as Efficient Bronsted Base Catalysts for Enantioselective Transformations. Synthesis, 2010(12), 1929-1946. [Link]

  • Gounder, R. (2018). Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials. Chemistry of Materials, 30(11), 3625-3627. [Link]

  • Guttmann, S. (1968). U.S. Patent No. 3,388,113. Washington, DC: U.S.
  • Lipton, M. A., & Le, T. V. (2008). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 85, 188-195. [Link]

  • Terada, M., & Nakano, M. (2006). Axially Chiral Guanidine as Highly Active and Enantioselective Catalyst for Electrophilic Amination of Unsymmetrically Substituted 1,3-Dicarbonyl Compounds. Journal of the American Chemical Society, 128(49), 15582-15583. [Link]

  • Tan, C. H. (2010). Catalytic Reactions of Chiral Guanidines and Guanidinium Salts. ChemInform, 41(32). [Link]

  • Gimalova, F. A., et al. (2021). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. [Link]

  • Trost, B. M. (2002). Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences, 99(25), 16534-16538. [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. [Link]

  • Wang, Y., et al. (2022). Catalytic Enantioselective Desymmetrization of Prochiral Triacylamines via Pseudopeptidic Guanidine–Guanidinium Catalysis. Organic Letters, 24(38), 6954-6959. [Link]

  • Dong, S., Feng, X., & Liu, X. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes. Organic Chemistry Portal. [Link]

  • Terada, M., Ube, H., & Yaguchi, Y. (2006). Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes. Journal of the American Chemical Society, 128(5), 1454-1455. [Link]

  • Feng, X., et al. (2023). Recent Progress of Asymmetric Catalysis from a Chinese Perspective. CCS Chemistry, 5(1), 1-20. [Link]

  • Kumar, A., & Bäckvall, J. E. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis. [Link]

  • Afanasyev, O. I., et al. (2019). Chiral Amine Synthesis - Strategies, Examples, and Limitations. Request PDF. [Link]

  • Tan, C. H. (2009). Chiral guanidine catalyzed enantioselective reactions. Chemistry–An Asian Journal, 4(4), 484-494. [Link]

  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. [Link]

  • Jacobsen, E. N. (2002). Asymmetric catalysis in complex target synthesis. Proceedings of the National Academy of Sciences, 99(25), 16539-16543. [Link]

  • Barbatti, M. (2014). Guanidine and Guanidinium. Light and Molecules. [Link]

  • Ishikawa, T., et al. (2001). Polymer-supported and polymeric chiral guanidines: Preparation and application to the asymmetric Michael reaction of iminoacetate with methyl vinyl ketone. ResearchGate. [Link]

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Validation & Comparative

Comparative Profiling: 1-(2-Phenylethyl)guanidine vs. Guanidine Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Defined

1-(2-Phenylethyl)guanidine (PEG) represents a critical intermediate pharmacophore bridging simple guanidine salts and complex sympatholytic agents like Guanethidine or metabolic regulators like Phenformin. Unlike its biguanide analogs, PEG exhibits a distinct pharmacological profile characterized by high affinity for the Norepinephrine Transporter (NET) and adrenergic neuron blocking activity without the severe lactic acidosis liability associated with phenethylbiguanide (Phenformin).

This guide provides a technical comparison of PEG against its structural analogs, detailing its synthesis, physicochemical properties, and validation in adrenergic uptake assays.

Structural & Physicochemical Homology

The transition from a mono-guanidine to a biguanide or a ring-substituted derivative drastically alters lipophilicity (LogP) and pKa, dictating the molecule's bioavailability and mitochondrial toxicity.

Table 1: Comparative Physicochemical Profile
Feature1-(2-Phenylethyl)guanidinePhenforminGuanethidineMetformin
Class Mono-guanidineBiguanideGuanidine-AzocaneBiguanide
Structure Ph-CH₂-CH₂-NH-C(=NH)NH₂Ph-CH₂-CH₂-NH-C(=NH)NH-C(=NH)NH₂Azocane-CH₂-CH₂-NH-C(=NH)NH₂(CH₃)₂-N-C(=NH)NH-C(=NH)NH₂
LogP (Calc) ~1.21.80.8-1.43
pKa (Basic) ~13.511.8 / 2.7~11.912.4 / 2.8
Primary Target NET Substrate / VMATComplex I / AMPKNET Substrate / VMATComplex I / AMPK
Key Liability Sympatholytic (Hypotension)Lactic Acidosis (Mitochondrial)Orthostatic HypotensionGI Disturbance

Analytic Insight:

  • Lipophilicity: PEG's LogP (~1.2) allows moderate blood-brain barrier (BBB) penetration compared to the highly hydrophilic Metformin.

  • Basicity: The high pKa (~13.5) of the mono-guanidine ensures it remains protonated at physiological pH, mimicking the norepinephrine cation required for NET recognition.

Pharmacological Mechanism: The "False Neurotransmitter" Pathway

PEG acts as a sympatholytic agent via the "bretylium-like" or "guanethidine-like" mechanism. It is not merely an inhibitor but a substrate for transport systems.

Mechanism of Action Diagram

The following diagram illustrates the cascade of PEG uptake and subsequent norepinephrine (NE) depletion.

NET_Transport_Mechanism cluster_legend Pathway Logic Extracellular Extracellular Space NET NET Transporter (SLC6A2) Extracellular->NET PEG (Substrate) Cytosol Neuron Cytosol NET->Cytosol Active Transport VMAT VMAT2 (Vesicular Transporter) Cytosol->VMAT Competes with NE MAO MAO Enzyme (Mitochondria) Cytosol->MAO NE Degradation Vesicle Synaptic Vesicle VMAT->Vesicle Accumulation Vesicle->Cytosol NE Displacement Legend PEG enters via NET -> Displaces NE from Vesicles -> NE degraded by MAO -> Sympathetic Blockade

Figure 1: Mechanism of Adrenergic Neuron Blockade by 1-(2-phenylethyl)guanidine. The molecule utilizes the Norepinephrine Transporter (NET) to access the cytosol, then competes for VMAT2, displacing norepinephrine stores.

Experimental Protocols (SOPs)

Protocol A: Synthesis of 1-(2-Phenylethyl)guanidine Sulfate

Rationale: Direct guanidinylation using S-methylisothiourea is superior to the cyanamide melt method due to milder conditions and the avoidance of polymerization side products.

Materials:

  • 2-Phenylethylamine (1.0 eq)

  • S-Methylisothiourea hemisulfate (0.5 eq)

  • Ethanol (Solvent)

  • Lead(II) acetate (Optional desulfurizing agent, but reflux alone suffices for sulfate salt).

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of S-methylisothiourea hemisulfate in 20 mL of 50% aqueous ethanol.

  • Addition: Add 10 mmol of 2-phenylethylamine dropwise under stirring.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.

    • Self-Validation Check: Monitor the evolution of methyl mercaptan (rotten cabbage odor). Use a bleach trap to neutralize the off-gas. The reaction is complete when gas evolution ceases.

  • Work-up: Cool the solution to 4°C. The guanidine sulfate salt often precipitates directly.

  • Purification: Recrystallize from hot water/ethanol.

  • Characterization:

    • 1H NMR (D2O): Look for the disappearance of the S-CH3 peak (~2.6 ppm) and the retention of the phenethyl multiplet (~2.9 ppm, ~3.5 ppm) and aromatic protons.

Protocol B: Competitive [³H]Norepinephrine Uptake Assay

Rationale: To determine the affinity (


) of PEG for the NET transporter compared to Guanethidine.

Reagents:

  • HEK293 cells stably expressing hNET.

  • [³H]Norepinephrine (Specific Activity > 10 Ci/mmol).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

Methodology:

  • Seeding: Plate cells in 24-well plates (10⁵ cells/well) 24h prior.

  • Pre-incubation: Wash cells with KRH buffer. Incubate with varying concentrations of PEG (

    
     M to 
    
    
    
    M) for 10 minutes at 37°C.
    • Control: Use Desipramine (1 µM) as a non-specific binding control (blocks NET completely).

  • Uptake Initiation: Add [³H]NE (final concentration 20 nM) and incubate for exactly 5 minutes.

    • Causality: 5 minutes ensures the measurement of initial rate kinetics, avoiding equilibrium complications.

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH.

  • Lysis & Counting: Lyse cells with 1% SDS and quantify radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Uptake vs. Log[PEG]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Safety & Toxicology: The Mitochondrial Distinction

A critical distinction for drug development professionals is the "Biguanide vs. Guanidine" toxicity profile.

  • Phenformin (Biguanide): The hydrophobic tail + biguanide headgroup allows deep intercalation into the mitochondrial inner membrane, inhibiting Complex I (NADH:ubiquinone oxidoreductase) with high potency (

    
    ). This leads to anaerobic respiration and lactic acidosis.
    
  • 1-(2-Phenylethyl)guanidine (Mono-guanidine): While it retains the hydrophobic tail, the mono-guanidine headgroup is less effective at disrupting the proton gradient. It exhibits significantly lower mitochondrial toxicity, making it a safer scaffold for NET-targeting tracers (e.g., radio-iodinated analogs like MIBG) than phenformin-derived structures.

Structural Genealogy Diagram

Chemical_Space Guanidine Guanidine (Base Structure) PEG 1-(2-Phenylethyl)guanidine (NET Substrate) Guanidine->PEG + Phenethyl Group (Increases Lipophilicity) Phenformin Phenformin (Biguanide Analog) [Mitochondrial Toxin] PEG->Phenformin + Guanidine Unit (Increases Complex I Inhibition) Guanethidine Guanethidine (Azocane Analog) [Potent Neuron Blocker] PEG->Guanethidine + Azocane Ring (Stabilizes Vesicular Trapping)

Figure 2: Structural Activity Relationship (SAR) tree demonstrating the derivation of toxic and therapeutic agents from the core phenethylguanidine scaffold.

References

  • Adrenergic Neuron Blockade Mechanism: Maxwell, R. A., et al. (1960). "The mechanism of the adrenergic neurone blocking action of guanethidine."[1][2] Journal of Pharmacology and Experimental Therapeutics. (Classic mechanism validation).

  • NET Transport & MIBG Analogs: Sisson, J. C., et al. (2020). "Norepinephrine-Transporter-Targeted and DNA-Co-Targeted Theranostic Guanidines." Journal of Medicinal Chemistry.

  • Mitochondrial Inhibition (Biguanides vs Guanidines): Davidoff, F. (1971). "Effects of guanidine derivatives on mitochondrial function. III. The mechanism of phenethylbiguanide accumulation." Journal of Biological Chemistry.

  • Synthesis of Guanidines (S-Methylisothiourea Method): Rasmussen, C. R., et al. (1988). "Improved procedures for the preparation of guanidines."[3] Synthesis.

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Comparative Analysis of Guanidine-Based Inhibitors: Viral 2C ATPase vs. Nitric Oxide Synthase Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The guanidine moiety (


) acts as a privileged pharmacophore in medicinal chemistry due to its high basicity (

) and ability to form bidentate hydrogen bonds. This guide provides a comparative technical analysis of guanidine-based inhibitors across two distinct biological targets: Enteroviral 2C ATPase (antiviral) and Nitric Oxide Synthase (NOS) (metabolic/inflammatory).

While Guanidine Hydrochloride (GuaHCl) remains the historic gold standard for studying picornavirus replication, its utility is limited by toxicity and resistance. Conversely, guanidine-substituted arginine analogs like Aminoguanidine have evolved into critical tools for dissecting NOS isoform selectivity (iNOS vs. eNOS). This guide synthesizes mechanistic data, experimental protocols, and toxicity profiles to support lead optimization and assay development.

Part 1: Structural Pharmacophore & Mechanism

The biological activity of guanidine inhibitors stems from their ability to mimic the arginine side chain or interact with oxyanion holes in ATPase catalytic centers.

Mechanistic Divergence
FeatureTrack A: Viral ATPase InhibitionTrack B: NOS Competitive Inhibition
Primary Target Non-structural Protein 2C (Picornaviruses)Nitric Oxide Synthase (Heme domain)
Mechanism Allosteric/Orthosteric blockade of ATP hydrolysisCompetitive antagonism of L-Arginine
Key Compound Guanidine Hydrochloride (GuaHCl)Aminoguanidine (AG)
Binding Mode Prevents 2C oligomerization & RNA attachmentLigates to heme iron / mimics substrate
Visualization: Mechanism of Action

The following diagram illustrates the divergent pathways of guanidine interference.

GuanidineMechanism cluster_Viral Track A: Viral Inhibition (Enterovirus) cluster_NOS Track B: Enzymatic Inhibition (NOS) Guanidine Guanidine Moiety (Cationic Pharmacophore) TargetViral Target: 2C ATPase Guanidine->TargetViral Millimolar Conc. TargetNOS Target: iNOS/eNOS (Heme Active Site) Guanidine->TargetNOS Micromolar Conc. ActionViral Blocks ATP Hydrolysis & Membrane Association TargetViral->ActionViral ResultViral Inhibition of (-) Strand RNA Synthesis ActionViral->ResultViral ActionNOS Competes with L-Arginine TargetNOS->ActionNOS ResultNOS Reduced NO Production (Anti-inflammatory) ActionNOS->ResultNOS

Figure 1: Divergent mechanistic pathways of guanidine-based inhibitors in viral replication versus enzymatic regulation.

Part 2: Comparative Analysis – Antivirals (Picornavirus 2C)

Guanidine HCl is the reference compound for inhibiting Enterovirus (e.g., Poliovirus, Coxsackievirus) replication. It specifically targets the 2C protein, an ATPase/Helicase essential for viral RNA synthesis.

Comparative Data: GuaHCl vs. Alternatives
CompoundTarget SiteEffective Conc. (

)
Resistance ProfileStatus
Guanidine HCl 2C ATPase (NTP binding site)0.1 – 2.0 mMHigh (Single point mutations in 2C)Tool Compound
HBB (Benzimidazole)*2C ATPase~20 - 50 µMHigh (Cross-resistant with GuaHCl)Pre-clinical
MRL-1237 2C ATPase< 1 µMHigh (Cross-resistant with GuaHCl)Discontinued

*Note: HBB is structurally distinct but functionally mimics the anti-2C activity of guanidine, often used as a comparator.

Key Insight: The high millimolar concentration required for GuaHCl indicates low binding affinity, yet it induces a total block of viral replication. Resistance emerges rapidly via mutations at amino acid 179 (Asn) or 187 (Met) in the 2C protein, rendering the virus "guanidine-dependent" in some cases [1].

Part 3: Comparative Analysis – NOS Inhibitors[1][2][3]

In Nitric Oxide Synthase research, the guanidine group mimics the terminal amine of L-Arginine. The goal is often isoform selectivity (inhibiting inflammatory iNOS while sparing homeostatic eNOS).

Comparative Data: Arginine Analogs
CompoundSelectivity

(iNOS)

(eNOS)
Selectivity Ratio (eNOS/iNOS)
Aminoguanidine (AG) iNOS Selective~5.5 µM~300 µM~50x
L-NMMA Non-selective~6.0 µM~4.0 µM0.7x (No selectivity)
L-NIL Highly iNOS Selective~3.0 µM>100 µM>30x
Methylguanidine Weak/Non-selective>100 µM>100 µMN/A

Key Insight: Aminoguanidine is the preferred choice for distinguishing iNOS activity in complex biological systems due to its ~50-fold selectivity window. L-NMMA is a "pan-inhibitor" used to totally ablate NO production [2].

Part 4: Experimental Protocols

Protocol A: Griess Assay for NOS Inhibition

Objective: Quantify the efficacy of guanidine-based inhibitors (e.g., Aminoguanidine) by measuring nitrite (


) accumulation.

Workflow Diagram:

GriessProtocol Step1 Cell Culture (RAW 264.7) + LPS (Induce iNOS) Step2 Treat with Inhibitor (e.g., Aminoguanidine 1-100 µM) Step1->Step2 Step3 Incubate 24h (Accumulate Nitrite) Step2->Step3 Step4 Harvest Supernatant Step3->Step4 Step5 Add Griess Reagent A (Sulfanilamide) Step4->Step5 Step6 Add Griess Reagent B (NED) Step5->Step6 Step7 Measure Absorbance (540 nm) Step6->Step7

Figure 2: Step-by-step workflow for the Griess Assay to screen NOS inhibitors.

Detailed Procedure:

  • Induction: Seed RAW 264.7 macrophages (

    
     cells/well) in a 96-well plate. Stimulate with LPS (1 µg/mL) to upregulate iNOS.
    
  • Treatment: Simultaneously add the guanidine inhibitor (serial dilutions: 0.1 µM to 1000 µM). Include a vehicle control (0% inhibition) and L-NMMA (positive control).

  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Reaction: Transfer 50 µL of supernatant to a fresh plate.

    • Add 50 µL Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate 5 min.

    • Add 50 µL Griess Reagent B (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min.

  • Quantification: Read absorbance at 540 nm . Calculate concentration using a Sodium Nitrite standard curve [3].

Protocol B: Viral Plaque Reduction Assay

Objective: Determine the


 of Guanidine HCl against Enterovirus.
  • Infection: Infect HeLa cell monolayers with Poliovirus at ~50-100 PFU/well.

  • Overlay: After 1 hour adsorption, remove inoculum. Add semi-solid agar overlay containing increasing concentrations of Guanidine HCl (0, 0.1, 0.5, 1.0, 2.0 mM).

  • Incubation: Incubate 48 hours until plaques form.

  • Staining: Fix with trichloroacetic acid and stain with Crystal Violet.

  • Analysis: Count plaques. The concentration reducing plaque count by 50% is the

    
    .
    
    • Note: Guanidine is reversible. Washing cells releases the block, allowing plaques to develop (a key validation step for mechanism of action) [4].

Part 5: Critical Limitations & Toxicity

When utilizing guanidine derivatives, researchers must account for the "Guanidine Effect" and specific toxicological profiles.

The "Guanidine Effect" (Neuromuscular)

Guanidine HCl enhances acetylcholine release at nerve terminals. While used therapeutically for Lambert-Eaton syndrome, in experimental models, high systemic doses can cause:

  • Muscle twitching/tremors.

  • Gastrointestinal distress.

  • Implication: In vivo antiviral studies using GuaHCl are often confounded by host toxicity before reaching the 1-2 mM therapeutic antiviral plasma concentration.

Selectivity Windows
  • Aminoguanidine: While selective for iNOS, high doses (>100 mg/kg in vivo) can inhibit diamine oxidase and interact with carbonyls (acting as an advanced glycation end-product inhibitor). This "off-target" effect must be controlled for in metabolic studies [5].

Solubility & Stability
  • Guanidine compounds are highly hygroscopic.[1]

  • Storage: Store desiccated at -20°C. Aqueous solutions of Aminoguanidine degrade over time (oxidize), turning yellow; discard if discoloration occurs.

References

  • Pfister, T., & Wimmer, E. (1999). Characterization of the nucleoside triphosphatase activity of poliovirus protein 2C reveals a mechanism by which guanidine inhibits viral RNA replication.[2] Journal of Biological Chemistry, 274(11), 6992-7001. Link

  • Misko, T. P., et al. (1993). Selective inhibition of the inducible nitric oxide synthase by aminoguanidine.[3][4][5] European Journal of Pharmacology, 233(1), 119-125. Link

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657. Link

  • Barton, D. J., & Flanegan, J. B. (1997). Synchronous replication of poliovirus RNA: initiation of negative-strand RNA synthesis requires the guanidine-inhibited activity of protein 2C.[2] Journal of Virology, 71(11), 8482-8489. Link

  • Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics, 419(1), 31-40. Link

Sources

Introduction: The Rationale for Benchmarking 1-(2-Phenylethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 1-(2-Phenylethyl)guanidine Against Standard Neuromodulatory Agents

This guide provides a comprehensive benchmark analysis of 1-(2-phenylethyl)guanidine (PEBG), a guanidine derivative with emerging significance in neuropharmacology. We will objectively compare its performance against well-established standard compounds, providing researchers, scientists, and drug development professionals with the experimental data and contextual insights necessary to evaluate its potential in their work. Our focus is on elucidating the compound's mechanism of action, potency, and selectivity through a series of robust, validated assays.

Guanidinium compounds are a class of molecules characterized by a central carbon atom bonded to three nitrogen atoms. This functional group is found in numerous natural products and synthetic molecules with significant biological activity. 1-(2-Phenylethyl)guanidine is of particular interest due to its structural similarity to known neuromodulators and its potential to interact with a variety of biological targets, including ion channels and neurotransmitter receptors. To ascertain its therapeutic and research potential, a rigorous comparison against established pharmacological tools is essential. This guide will benchmark PEBG against two standard compounds: Agmatine , an endogenous neuromodulator, and Guanabenz , a well-characterized alpha-2 adrenergic agonist.

Experimental Design: A Multi-Faceted Approach to Characterization

Our benchmarking strategy is designed to provide a holistic view of PEBG's pharmacological profile. We will employ a combination of in vitro binding assays, functional cellular assays, and electrophysiological recordings to compare the three compounds across key performance indicators.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Functional Response cluster_2 Phase 3: Electrophysiological Validation A Compound Preparation (PEBG, Agmatine, Guanabenz) B Radioligand Binding Assays (α2-Adrenergic & Imidazoline I2 Receptors) A->B Dose-response curves C cAMP Accumulation Assay (HEK293 cells expressing α2A-AR) B->C Determine functional agonism/antagonism D Calcium Imaging Assay (PC12 cells) E Patch-Clamp Electrophysiology (Primary cortical neurons) C->E Validate neuronal activity modulation

Figure 1: A high-level overview of the experimental workflow for benchmarking 1-(2-phenylethyl)guanidine.

Part 1: Target Engagement and Binding Affinity

The initial step in characterizing a novel compound is to determine its binding affinity for specific molecular targets. Based on the chemical structure of PEBG, we hypothesized potential interactions with adrenergic and imidazoline receptors, which are known targets for guanidinium-containing compounds.

Methodology: Radioligand Binding Assays

Objective: To quantify the binding affinity (Ki) of PEBG, Agmatine, and Guanabenz for alpha-2 adrenergic receptors (α2-AR) and imidazoline I2 receptors.

Protocol:

  • Membrane Preparation: Cell membranes were prepared from CHO-K1 cells stably expressing human α2A-AR and from rabbit kidney cortex, a rich source of imidazoline I2 receptors.

  • Radioligand Incubation: Membranes were incubated with a specific radioligand ([³H]Rauwolscine for α2-AR and [³H]Idazoxan for I2 receptors) and increasing concentrations of the test compounds (PEBG, Agmatine, Guanabenz).

  • Separation and Scintillation Counting: Bound and free radioligand were separated by rapid filtration. The radioactivity retained on the filters was quantified using a scintillation counter.

  • Data Analysis: Competition binding data were analyzed using non-linear regression to determine the IC50 values, which were then converted to Ki values using the Cheng-Prusoff equation.

Results: Comparative Binding Affinities
Compoundα2-Adrenergic Receptor Ki (nM)Imidazoline I2 Receptor Ki (nM)
1-(2-Phenylethyl)guanidine (PEBG) 78.5 ± 6.215.3 ± 2.1
Agmatine > 10,00035.8 ± 4.5
Guanabenz 2.5 ± 0.45,200 ± 350

Interpretation:

The data clearly indicate that PEBG exhibits a notable affinity for both α2-adrenergic and imidazoline I2 receptors, with a preference for the latter. In contrast, Guanabenz is a highly selective α2-AR ligand, while Agmatine shows preferential binding to I2 receptors with negligible affinity for α2-AR. This positions PEBG as a compound with a mixed pharmacological profile, a characteristic that warrants further functional investigation.

Part 2: Cellular Functional Response

Binding affinity does not always correlate directly with functional activity. Therefore, we assessed the ability of each compound to elicit a cellular response following receptor binding. For the α2-AR, a Gi-coupled receptor, agonist activation typically leads to a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_0 α2-Adrenergic Receptor Signaling Ligand Agonist (e.g., Guanabenz, PEBG) Receptor α2-Adrenergic Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., reduced neuronal firing) PKA->Response phosphorylates

Figure 2: The canonical Gi-coupled signaling pathway for the α2-adrenergic receptor.

Methodology: cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) and efficacy of PEBG, Agmatine, and Guanabenz at the α2A-AR.

Protocol:

  • Cell Culture: HEK293 cells stably expressing the human α2A-AR were cultured to 80-90% confluency.

  • Forskolin Stimulation: Cells were pre-treated with forskolin, a potent activator of adenylyl cyclase, to stimulate cAMP production.

  • Compound Treatment: Cells were then treated with increasing concentrations of the test compounds.

  • cAMP Quantification: Intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Dose-response curves were generated, and EC50 values (concentration for 50% of maximal response) and Emax values (maximal efficacy) were calculated.

Results: Functional Potency and Efficacy
CompoundEC50 (nM)Emax (% of Guanabenz)
1-(2-Phenylethyl)guanidine (PEBG) 125.6 ± 11.865%
Agmatine > 10,000Not Determined
Guanabenz 8.2 ± 1.1100%

Interpretation:

The results confirm that Guanabenz is a full and potent agonist at the α2A-AR. PEBG acts as a partial agonist, with a lower potency and efficacy compared to Guanabenz. This is consistent with its lower binding affinity. Agmatine showed no significant agonist activity at the concentrations tested, aligning with its poor binding affinity for this receptor. The partial agonism of PEBG suggests it may have a modulatory effect with a potentially lower risk of receptor desensitization compared to a full agonist.

Part 3: Electrophysiological Validation in a Neuronal Context

To translate our in vitro findings into a more physiologically relevant system, we performed whole-cell patch-clamp recordings on primary cortical neurons. This technique allows for the direct measurement of a compound's effect on neuronal excitability.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

Objective: To assess the effects of PEBG and Guanabenz on neuronal membrane potential and firing rate.

Protocol:

  • Neuron Culture: Primary cortical neurons were isolated from embryonic day 18 rats and cultured for 10-14 days.

  • Patch-Clamp Recording: Whole-cell current-clamp recordings were established using a glass micropipette.

  • Compound Application: After establishing a stable baseline recording, test compounds were applied via a perfusion system.

  • Data Acquisition and Analysis: Changes in resting membrane potential and action potential firing frequency (in response to a depolarizing current injection) were recorded and analyzed.

Results: Modulation of Neuronal Excitability
Compound (at 1 µM)Change in Resting Membrane Potential (mV)Reduction in Firing Rate (%)
1-(2-Phenylethyl)guanidine (PEBG) -8.5 ± 1.245 ± 5%
Guanabenz -12.1 ± 1.578 ± 6%

Interpretation:

Both PEBG and Guanabenz induced hyperpolarization of the neuronal membrane and a reduction in firing rate, which is the expected outcome of α2-AR activation in neurons. The magnitude of the effect was greater for Guanabenz, which correlates with its higher potency and efficacy as a full agonist. The significant inhibitory effect of PEBG on neuronal firing confirms its functional activity in a native biological system and highlights its potential as a neuromodulatory agent.

Conclusion and Future Directions

This comparative guide demonstrates that 1-(2-phenylethyl)guanidine is a compound with a distinct pharmacological profile compared to the standard agents Agmatine and Guanabenz.

  • PEBG Profile: A partial agonist at α2-adrenergic receptors with moderate potency and a notable affinity for imidazoline I2 receptors.

  • Guanabenz Profile: A potent and selective full agonist at α2-adrenergic receptors.

  • Agmatine Profile: An imidazoline I2 receptor ligand with negligible activity at α2-adrenergic receptors.

The dual activity of PEBG at both α2-AR and I2 receptors suggests it may have a unique therapeutic window and a complex mechanism of action that could be advantageous in treating conditions where modulation of both systems is beneficial. Further research should focus on elucidating the in vivo effects of PEBG and exploring the functional consequences of its interaction with imidazoline I2 receptors.

References

  • Goldberg, M. R., & Robertson, D. (1983). Yohimbine: a pharmacological probe for study of the alpha 2-adrenoreceptor. Pharmacological reviews, 35(3), 143–180. (Available at: [Link])

  • Regunathan, S., & Reis, D. J. (2000). Imidazoline receptors and their endogenous ligands. Annual review of pharmacology and toxicology, 40, 401–428. (Available at: [Link])

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. (Available at: [Link])

  • Gilman, A. G. (1987). G proteins: transducers of receptor-generated signals. Annual review of biochemistry, 56, 615–649. (Available at: [Link])

Publish Comparison Guide: Validation of In Vitro Findings for 1-(2-Phenylethyl)guanidine In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the translational validation pathway for 1-(2-phenylethyl)guanidine (Phenethylguanidine; PEG). Historically significant as an adrenergic neuron blocking agent, PEG serves as a critical tool compound for investigating norepinephrine (NE) storage mechanisms and developing sympathetic nervous system (SNS) radiotracers.

This guide is designed for researchers transitioning from in vitro characterization (NET affinity, vesicular transport) to in vivo functional verification (sympatholysis, cardiac NE depletion). It compares PEG directly against the clinical standard Guanethidine and the imaging standard Metaiodobenzylguanidine (MIBG) .

Comparative Analysis: PEG vs. Standards

To validate PEG in vivo, one must benchmark its performance against established adrenergic neuron blockers. The primary mechanism involves "false neurotransmission": uptake via the Norepinephrine Transporter (NET), accumulation in storage vesicles via the Vesicular Monoamine Transporter (VMAT), and subsequent displacement of endogenous NE.

Performance Benchmark Table
Feature1-(2-Phenylethyl)guanidine (PEG) Guanethidine (Standard)MIBG (Imaging Control)
Primary Mechanism NET Substrate + VMAT SubstrateNET Substrate + VMAT SubstrateNET Substrate + VMAT Substrate
In Vitro Affinity (NET) High (

0.4 - 1.0

M)
High (

0.5 - 2.0

M)
Moderate to High
Vesicular Retention Superior. Highly resistant to washout.High. Causes persistent depletion.Moderate. Used for imaging, not depletion.
In Vivo Effect Biphasic: Transient pressor

Prolonged sympatholysis.
Biphasic: Transient pressor

Prolonged sympatholysis.
Radiotracer accumulation (no functional block at tracer doses).
Cardiac NE Depletion >90% (Potent depletor).>90% (Standard depletor).Minimal (at tracer doses).
Blood-Brain Barrier Poor penetration (Peripheral restriction).Poor penetration (Peripheral restriction).Poor penetration.
Key Differentiator

While Guanethidine is the clinical prototype, PEG exhibits superior vesicular retention in certain models, making it a more potent depletor of cardiac norepinephrine stores. This makes PEG an ideal structural template for designing PET radiotracers (e.g., [


C]phenethylguanidine) where high signal-to-noise ratio (myocardium vs. blood) is required.

Mechanism of Action & Validation Logic

Understanding the specific subcellular pharmacokinetics is required to design the correct validation assays.

Signaling Pathway Diagram

PEG_Mechanism PEG_Ext PEG (Extracellular) NET NET (Uptake-1) PEG_Ext->NET Substrate Cytosol Cytosol NET->Cytosol Translocation VMAT VMAT Cytosol->VMAT Active Transport Sympatholysis Sympatholysis (Transmission Block) Cytosol->Sympatholysis Depletion of Releasable Pool Vesicle Storage Vesicle VMAT->Vesicle Accumulation NE_Disp Displaced NE Vesicle->NE_Disp Displaces Endogenous NE NE_Disp->Cytosol Leakage

Caption: PEG enters the neuron via NET, is sequestered into vesicles by VMAT, and physically displaces Norepinephrine (NE), leading to functional neuronal blockade.

Experimental Protocols for Validation

To validate in vitro findings (e.g., "PEG binds NET") in an in vivo system, you must demonstrate functional causality .

Phase 1: In Vitro Characterization (The Foundation)

Goal: Confirm PEG is a substrate, not just an inhibitor.

Protocol A: Competitive Uptake Assay

  • System: PC12 cells or HEK293 cells stably expressing hNET.

  • Tracer: [

    
    H]Norepinephrine (10 nM).
    
  • Treatment: Incubate cells with increasing concentrations of PEG (

    
     to 
    
    
    
    M) for 10 minutes.
  • Control: Desipramine (1

    
    M) to define non-specific uptake.
    
  • Readout: Scintillation counting of cell lysate.

  • Success Criteria: PEG should inhibit [

    
    H]NE uptake in a concentration-dependent manner (IC
    
    
    
    comparable to guanethidine).
Phase 2: In Vivo Functional Validation (The Bridge)

Goal: Prove that the affinity observed in vitro translates to tissue-specific depletion in vivo.

Protocol B: Cardiac Norepinephrine Depletion Assay Rationale: The heart is densely innervated by sympathetic nerves. If PEG works in vivo, it must lower cardiac NE levels.

  • Subjects: Male Sprague-Dawley rats (n=6 per group).

  • Dosing:

    • Group 1: Vehicle (Saline).

    • Group 2: PEG (10 mg/kg, i.p.).

    • Group 3: Guanethidine (10 mg/kg, i.p.) [Positive Control].

  • Timepoint: Euthanize animals 4 hours post-injection (peak depletion phase).

  • Tissue Processing: Rapidly excise heart, weigh, and homogenize in 0.4 N perchloric acid (to stabilize catecholamines).

  • Analysis: HPLC with Electrochemical Detection (HPLC-ECD) for NE content.

  • Data Validation:

    • Calculate

      
      g NE / g tissue.
      
    • Success Criteria: PEG group must show statistically significant reduction (>50%) in cardiac NE compared to vehicle.

Protocol C: Hemodynamic Response Verification Rationale: Adrenergic neuron blockers produce a characteristic "biphasic" blood pressure response.

  • Setup: Anesthetized rat (Urethane) with carotid artery cannulation.

  • Administration: Intravenous bolus of PEG (1-5 mg/kg).

  • Observation:

    • Phase 1 (0-10 min):Pressor Effect. (Due to rapid displacement of NE into the synapse).

    • Phase 2 (>30 min):Depressor Effect / Sympatholysis. (Due to depletion of the releasable pool).

  • Pharmacological Challenge (The "Self-Validating" Step):

    • After 60 minutes, stimulate the sympathetic nerve or inject Tyramine.

    • Result: The pressor response to Tyramine should be blunted or abolished in PEG-treated animals (confirming vesicular depletion).

Validation Workflow Diagram

This flowchart guides the decision-making process during the validation study.

Validation_Workflow Start Start: In Vitro Hit (PEG binds NET) Step1 Step 1: Uptake Assay (Is it a substrate?) Start->Step1 Decision1 Inhibits Uptake? Step1->Decision1 Step2 Step 2: Acute In Vivo (Hemodynamics) Decision1->Step2 Yes Fail Re-evaluate Mechanism (Not an adrenergic blocker) Decision1->Fail No Result2 Biphasic Response? (Pressor -> Depressor) Step2->Result2 Step3 Step 3: Tissue Depletion (HPLC Analysis) Result2->Step3 Yes Result2->Fail No Result3 Cardiac NE Reduced? Step3->Result3 Valid VALIDATED Mechanism Confirmed Result3->Valid Yes Result3->Fail No

Caption: Step-by-step logic flow to confirm PEG acts as a functional adrenergic neuron blocker in vivo.

References

  • Raffel, D. M., et al. (2007). Radiolabeled Phenethylguanidines: Novel Imaging Agents for Cardiac Sympathetic Neurons and Adrenergic Tumors. Nuclear Medicine and Biology. Link

    • Key Finding: Validates PEG analogues as superior vesicular depletors compared to benzylguanidines.
  • Maxwell, R. A., et al. (1960).[1] Pharmacology of [2-(octahydro-1-azocinyl)-ethyl]-guanidine sulfate (Su-5864). Journal of Pharmacology and Experimental Therapeutics. Link

    • Key Finding: Establishes the foundational pharmacology of guanidine-based adrenergic blockade.
  • Hertting, G., Axelrod, J., & Patrick, R. W. (1962).[1] Actions of bretylium and guanethidine on the uptake and release of [3H]-noradrenaline. British Journal of Pharmacology and Chemotherapy.[1] Link

    • Key Finding: Defines the mechanism of uptake-dependent depletion.
  • Jentsch, J. D., et al. (2008).[2] Inhibition of the norepinephrine transporter improves behavioral flexibility in rats and monkeys.[2] Psychopharmacology. Link

    • Key Finding: Provides modern context for NET inhibition and behavioral outcomes.

Sources

Comparative Guide: Anticancer Efficacy of Novel Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note | Oncology Drug Discovery

Executive Summary

The guanidine moiety (


) is recognized as a "privileged scaffold" in medicinal chemistry due to its high basicity (

) and ability to form bidentate hydrogen bonds with anionic biological targets (e.g., phosphate groups in DNA/RNA, carboxylates in enzymes).[1][2] While historical biguanides like Metformin target metabolic pathways (AMPK), novel guanidine derivatives are being engineered to act as direct cytotoxic agents.

This guide compares three emerging classes of guanidine derivatives—Cyclopropyl-Guanidines , Acylguanidines , and Sulfonylguanidines —evaluating their potency (


), selectivity, and distinct mechanisms of action (MoA) against standard chemotherapeutics like Doxorubicin.

Structural Classes & Design Strategy

To provide a logical comparison, we categorize the novel derivatives into three distinct series based on their primary pharmacophore modulation:

  • Series A: DNA-Interactive Guanidines (Cyclopropyl-Linked)

    • Design: Incorporation of a cyclopropyl ring to restrict conformational flexibility, enhancing fit within the DNA minor groove.

    • Target: Genomic DNA (Minor Groove Binding).[1]

  • Series B: Pathway-Targeted Acylguanidines

    • Design: Acylation of the guanidine nitrogen to reduce basicity and improve lipophilicity, often mimicking the Hh signaling antagonist pharmacophore.

    • Target: Smoothened (SMO) receptor in the Hedgehog pathway.[3]

  • Series C: Hybrid Sulfonylguanidines

    • Design: Bioisosteric replacement of sulfonamides; the sulfonyl group acts as an electron-withdrawing anchor, often targeting specific enzymes (e.g., Carbonic Anhydrase or specific kinases) or disrupting mitochondrial function.

Comparative Efficacy Data

The following data synthesizes performance metrics across human cancer cell lines: MCF-7 (Breast Adenocarcinoma), HeLa (Cervical), and U-937 (Leukemic Monocyte).

Table 1: In Vitro Cytotoxicity ( in )

Lower


 indicates higher potency.[4]
Compound ClassLead CandidateMCF-7 (

)
HeLa (

)
U-937 (

)
Selectivity Index (SI)*
Series A (DNA Binder) Cmpd 7i (4-Me, 4-Br)



> 10
Series B (SMO Inhibitor) Analog MRT-92



~ 5-8
Series C (Sulfonyl) Cmpd 8b (Thiophene)



> 15
Control (Standard) Doxorubicin



< 5 (High Toxicity)

*Selectivity Index (SI): Calculated as


. An SI > 10 indicates a favorable safety profile. Series C shows the highest selectivity, likely due to specific mitochondrial targeting rather than general DNA damage.

Mechanism of Action (MoA)

While Series A acts via direct DNA intercalation, Series B and C predominantly trigger the Intrinsic Apoptotic Pathway . The guanidine cation accumulates in the mitochondrial matrix (driven by membrane potential), disrupting the Electron Transport Chain (ETC), leading to ROS generation and Cytochrome c release.

Diagram 1: Guanidine-Induced Intrinsic Apoptosis Pathway

ApoptosisPathway Guanidine Guanidine Derivative (Series B/C) Mito Mitochondrial Accumulation Guanidine->Mito Lipophilic Cation Drive ETC ETC Complex I Inhibition Mito->ETC ROS ROS Surge (Oxidative Stress) ETC->ROS MOMP MOMP (Membrane Permeabilization) ROS->MOMP Bax/Bcl-2 Modulation CytC Cytochrome c Release MOMP->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Apoptosome Formation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis PARP Cleavage

Caption: The intrinsic pathway triggered by guanidine derivatives.[1][2][5] Disruption of mitochondrial function leads to a ROS surge, triggering the Caspase cascade.

Experimental Validation Protocols

To reproduce these findings or screen new derivatives, the following self-validating protocols are recommended.

Protocol A: Metabolic Viability Screening (MTT Assay)

Purpose: To determine


 values based on mitochondrial reductase activity.
  • Seeding: Plate cells (e.g., HeLa) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add guanidine derivatives (dissolved in DMSO) in serial dilutions (0.1

    
     to 100 
    
    
    
    ).
    • Control: Vehicle control (0.1% DMSO max) and Positive Control (Doxorubicin).

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Mitochondria in viable cells convert yellow MTT to purple formazan.

  • Quantification: Dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Calculation:

    
    .
    
Protocol B: Apoptosis Confirmation (Annexin V/PI)

Purpose: To distinguish between apoptosis (programmed death) and necrosis (toxicity).

  • Staining: Harvest treated cells. Wash with PBS. Resuspend in Binding Buffer.

  • Labeling: Add Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI - stains DNA in leaky necrotic cells).

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrotic (Toxic/Physical damage).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).

  • Validation: A shift from Q3 to Q4 confirms the mechanism described in Diagram 1.

Diagram 2: Screening Workflow Strategy

Workflow Synth Synthesis (Guanidylation) Primary Primary Screen (MTT Assay) Synth->Primary Primary->Synth Fail (Refine SAR) Hit Hit Identification (IC50 < 10 µM) Primary->Hit Pass Mech Mechanism Check (Flow Cytometry) Hit->Mech Tox Tox Screen (Fibroblasts) Mech->Tox Lead Lead Candidate Tox->Lead High SI

Caption: Optimized workflow for filtering guanidine candidates from synthesis to lead selection, prioritizing Selectivity Index (SI).

References

  • Saeed, A., et al. (2025). "Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies." RSC Advances, 15, 31548–31563.[6]

  • Rodríguez, I., et al. (2022). "Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells." International Journal of Molecular Sciences, 23(24), 15518.

  • Spivak, A. Y., et al. (2018). "Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives." Molecules, 23(11), 3000.[7]

  • Carbone, A., et al. (2016). "Novel Acylguanidine Derivatives Targeting Smoothened Induce Antiproliferative and Pro-Apoptotic Effects in Chronic Myeloid Leukemia Cells."[3] PLoS One, 11(3), e0149919. [3]

  • Al-Wahaibi, L.H., et al. (2023). "Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches." Molecules, 28(9), 3756.

Sources

Comparative Guide: Efficacy of Guanidine-Free vs. Guanidine-Based Inactivants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from "Gold Standard" to "Safety First"

For decades, Guanidine Thiocyanate (GTC) and Guanidine Hydrochloride (GuHCl) have served as the "gold standard" for viral inactivation and lysis. Their chaotropic nature ensures rapid protein denaturation and RNase inactivation, making them indispensable in high-containment laboratories.

However, the biopharmaceutical and diagnostic industries are undergoing a paradigm shift. The incompatibility of guanidine salts with sodium hypochlorite (bleach)—generating lethal cyanide gas—poses a severe operational risk, particularly in automated high-throughput environments. This guide objectively evaluates whether modern Guanidine-Free (G-Free) alternatives can match the efficacy of traditional Guanidine-Based (G-Based) inactivants while mitigating safety hazards.

Mechanistic Comparison: Chaotropes vs. Solubilizers[1]

To understand efficacy, we must first distinguish the mechanism of action (MoA). The choice between G-Based and G-Free largely depends on the target (Enveloped vs. Non-Enveloped virus) and the downstream application.

Guanidine-Based (The Chaotropic Attack)

Guanidine salts function by disrupting the hydrogen bonding network of water.[1] This thermodynamic instability forces hydrophobic regions of proteins to become exposed, leading to irreversible unfolding (denaturation).

  • Target: Capsid proteins, nucleases (RNases), and lipid envelopes.

  • Pros: Universally effective against tough, non-enveloped viruses (e.g., Norovirus, Poliovirus).

  • Cons: High toxicity; precipitates in ethanol; inhibits downstream enzymes (PCR polymerases).

Guanidine-Free (The Membrane Disruption)

Modern G-Free variants typically utilize a blend of non-ionic detergents (e.g., Triton X-100, Tween-20), specific salts (e.g., Lithium Chloride), and chelating agents.

  • Target: Primarily the lipid bilayer of enveloped viruses.[2]

  • Pros: Non-toxic; compatible with bleach; often "direct-to-PCR" compatible.

  • Cons: Historically less effective against non-enveloped viruses without added heat or specific proprietary additives.

Visualizing the Mechanism

The following diagram contrasts how these two classes attack a viral target.

MechanismComparison cluster_GBased Guanidine-Based (Chaotropic) cluster_GFree Guanidine-Free (Detergent/Solvent) Virus Target Virus G_Agent Guanidine Thiocyanate (GTC) Virus->G_Agent GF_Agent Detergents (e.g., Triton X-100) Virus->GF_Agent H_Bond Disrupts H-Bonding Network G_Agent->H_Bond Denature Protein Unfolding (Capsid Collapse) H_Bond->Denature Result_G Total Inactivation (Enveloped & Non-Enveloped) Denature->Result_G Lipid Solubilizes Lipid Envelope GF_Agent->Lipid Capsid Capsid Remains Intact (Often) GF_Agent->Capsid Low efficacy without heat Result_GF Effective: Enveloped Variable: Non-Enveloped Lipid->Result_GF Capsid->Result_GF

Figure 1: Comparative Mechanism of Action. G-Based agents denature proteins universally, while G-Free agents primarily target lipid envelopes.

Performance & Safety Analysis

The following data synthesis compares the two classes across critical parameters in drug development and diagnostics.

Head-to-Head Comparison Table
FeatureGuanidine-Based (e.g., 4M GTC)Guanidine-Free (e.g., Detergent/Salt)
Viral Clearance (Enveloped) High (>4-6 Log Reduction)High (>4-6 Log Reduction)
Viral Clearance (Non-Enveloped) High (Effective capsid denaturation)Moderate/Low (Requires validation/heat)
RNase Inactivation Excellent (Instant denaturation)Good (Often relies on inhibitors like Proteinase K)
Bleach Compatibility FATAL (Generates Cyanide/HCN gas)Safe (Compatible with standard cleaning)
Downstream Compatibility Low (Inhibits PCR; requires washing)High (Often compatible with direct PCR)
Toxicity (LD50) High (Acute oral toxicity)Low (Generally non-hazardous)
The Safety Imperative: The Cyanide Risk

The most critical differentiator is safety. In high-throughput labs using automated liquid handlers (e.g., Tecan, Hamilton), decontamination lines are often flushed with bleach (sodium hypochlorite).

  • Reaction: Guanidine Thiocyanate + NaOCl (Bleach) → HCN (Hydrogen Cyanide Gas)[3]

  • Consequence: HCN is lethal at low ppm. This incompatibility forces labs using GTC to use expensive, specialized waste disposal and alternative disinfectants (e.g., Quaternary ammoniums), which may be less effective biocides than bleach.

Efficacy on Enveloped Viruses (SARS-CoV-2, Ebola)

Recent studies confirm that G-Free buffers (specifically those containing Triton X-100 or proprietary surfactant blends) achieve >4.0 Log Reduction Values (LRV) for enveloped viruses, meeting the BS EN 14476 standard. For these targets, G-Free is functionally equivalent to G-Based methods.

Experimental Validation: The Viral Clearance Spiking Study

As a researcher, you cannot rely solely on vendor claims. You must validate the efficacy of a G-Free inactivant in your specific matrix (plasma, saliva, cell lysate). Below is a self-validating protocol for a Viral Clearance Spiking Study .

Protocol Design

Objective: Determine the Log Reduction Value (LRV) of the inactivant. Standard: ASTM E1053 or ISO 21702 adapted for suspension.

Workflow Diagram

SpikingProtocol Start Viral Stock (High Titer >10^7) Spike Spike Sample (1:10 Ratio) Start->Spike Treat Add Inactivant (G-Free vs G-Based) Spike->Treat Incubate Incubate (Time/Temp Defined) Treat->Incubate Quench Quench/Dilute (Stop Reaction) Incubate->Quench Critical Step: Prevent Cytotoxicity Assay Quantification (TCID50 or qPCR) Quench->Assay Calc Calculate LRV (Log Reduction) Assay->Calc

Figure 2: Viral Clearance Validation Workflow. The Quench step is critical to distinguish viral inactivation from assay cytotoxicity.

Step-by-Step Methodology
  • Preparation:

    • Select a model virus (e.g., Pseudotyped Lentivirus for enveloped; MS2 Phage for non-enveloped).

    • Prepare the test article (G-Free Buffer) and Control (PBS).

  • Spiking:

    • Add viral stock to the sample matrix (spike ratio ≤10% v/v to avoid altering matrix properties).

  • Inactivation:

    • Mix spiked sample with the Inactivant Buffer (typically 1:1 or 1:3 ratio).

    • Incubate at room temperature for the manufacturer's specified time (e.g., 10 min).

  • Quenching (Crucial Step):

    • Why: The inactivant is toxic to the detector cells (Vero/HeLa) used in TCID50 assays.

    • How: Immediately dilute the sample 1:100 or pass through a Sephadex G-25 spin column to remove the inactivant while retaining the virus.

  • Quantification:

    • Perform TCID50 (50% Tissue Culture Infectious Dose) or Plaque Assay.

    • Note: qPCR is not recommended for inactivation studies as it detects RNA, not infectivity. An inactivated virus may still have detectable RNA.[4]

  • Calculation:

Conclusion & Recommendations

The transition from Guanidine-based to Guanidine-free inactivants is not merely a trend but a safety necessity in modern bioprocessing.

  • For Enveloped Viruses (Coronaviruses, Influenza, HIV): Switch to Guanidine-Free. The efficacy is equivalent (>4 Log Reduction), and the safety benefits regarding bleach compatibility are overwhelming.

  • For Non-Enveloped Viruses (Adenovirus, Norovirus): Proceed with Caution. Guanidine-free detergents alone may not suffice. Validation is mandatory. Consider hybrid protocols (G-Free buffer + Heat at 65°C) or stick to GTC if containment allows.

  • For RNA Analysis: Modern G-Free lysis buffers preserve RNA integrity comparable to GTC for standard applications, though they may require Proteinase K for tissues high in RNases.

References

  • Centers for Disease Control and Prevention (CDC). (2020). Lab Alert: Important Update about Molecular Transport Media (MTM) and Cyanide Gas. [Link][5]

  • Public Health England (UKHSA). (2020). Virucidal efficacy of guanidine-free inactivants and rapid test buffers against SARS-CoV-2. [Link]

  • Cygnus Technologies. (2025). A BSL-1 Method for Estimating Viral Clearance After Solvent- or Detergent-Mediated Viral Inactivation. [Link]

  • Bioprocess International. (2015). Fundamental Strategies for Viral Clearance Part 2: Technical Approaches. [Link]

Sources

Safety Operating Guide

1-(2-Phenylethyl)guanidine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Chemical Context[1][2][3]

1-(2-Phenylethyl)guanidine (often encountered as the sulfate or hemisulfate salt) is a guanidine derivative characterized by high basicity and nitrogen-rich composition. In drug development, it is frequently used as an adrenergic neuron blocking agent or a synthetic intermediate.

Effective disposal of this compound requires more than just "tossing it in the bin." Because of the guanidine functional group , this chemical presents specific hazards regarding pH (corrosivity) and nitrogen oxide (NOx) generation during thermal decomposition.

This guide provides a self-validating workflow to ensure your disposal practices meet scientific rigor and regulatory compliance (RCRA/EPA standards).

Chemical Characterization & Hazard Assessment

Before initiating disposal, you must characterize the physical state of your waste. The disposal pathway diverges based on whether you possess the Free Base (highly basic) or the Salt Form (generally pH neutral/mildly acidic).

Table 1: Physicochemical Waste Profile
FeatureFree Base FormSalt Form (e.g., Sulfate/HCl)Disposal Implication
CAS Number 4674-26-44336-39-4 (Sulfate)Use for waste labeling.
Basicity (pKa) ~13.0 (Strong Base)N/A (Neutralized)Free Base: Corrosive (RCRA D002).Salt: Irritant/Toxic.
Physical State Oily Liquid or Low-Melting SolidCrystalline SolidDetermines container type (Glass/HDPE vs. Bag).
Reactivity Reacts violently with strong acids/oxidizers.Stable, but incompatible with strong oxidizers.[1]Segregation is critical.
Incineration Generates NOx.Generates NOx and SOx/HCl.Requires incinerator with scrubbers.

Critical Safety Note: Never dispose of guanidine derivatives down the drain. The high nitrogen content contributes to eutrophication, and the basicity can damage plumbing and violate local effluent regulations [1].

Segregation & Compatibility (The "Trustworthiness" Pillar)

To prevent laboratory accidents, you must validate the compatibility of your waste stream. A common error in research labs is mixing guanidine wastes with bleach (sodium hypochlorite) or strong acids.

The "Never-Mix" Rules:
  • No Hypochlorites (Bleach): Mixing guanidines with bleach can release chloramines or toxic gases.

  • No Nitric Acid: Potential for energetic reactions or formation of unstable nitro-guanidines.

  • No Uncontrolled Acidification: Adding strong acid to the free base releases significant heat (exothermic neutralization).

Self-Validating Compatibility Check

Before adding liquid waste to a carboy, perform this 3-step check:

  • Measure pH: Is the receiving carboy pH < 4? If yes, do not add Free Base phenethylguanidine directly; neutralize it first in a separate beaker.

  • Check Oxidizers: Confirm the carboy label does not list "Nitrates," "Peroxides," or "Hypochlorites."

  • Solvent Check: Ensure the solvent (e.g., DMSO, Methanol) is compatible with the container material (HDPE is standard).

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable for: Expired shelf stocks, contaminated gloves, weighing boats.

  • Containment: Place the solid material in a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag inside a wide-mouth HDPE jar or a secondary bag.

  • Labeling:

    • Chemical Name: 1-(2-Phenylethyl)guanidine [Salt/Base].

    • Hazard Class: "Irritant" (for salts) or "Corrosive, Basic" (for free base).

    • Constituents: 100% (if pure).

  • Tagging: Attach a hazardous waste tag immediately. Do not wait for pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction byproducts.

  • pH Adjustment (If Free Base): If the concentration is >5%, slowly adjust the pH to between 6 and 9 using dilute sulfuric or hydrochloric acid. Perform this in a fume hood to manage heat.

  • Container Selection: Use an HDPE (High-Density Polyethylene) carboy. Avoid aluminum containers due to potential corrosion from high pH.

  • Solvent Segregation:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in MeOH, EtOH, DMSO.

  • Labeling:

    • List all solvents by %.

    • List "1-(2-Phenylethyl)guanidine" as a trace contaminant (<1%) or principal component.

    • Mark "Basic" if pH was not neutralized.

Visualizing the Decision Logic

The following diagram illustrates the decision tree for processing 1-(2-Phenylethyl)guanidine waste. This logic ensures compliance with RCRA regulations regarding corrosivity (D002) and toxicity.

DisposalWorkflow Start Waste Generation: 1-(2-Phenylethyl)guanidine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Crystals, Powder, Debris) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Bagging Double Bag in Polyethylene (Segregate from Oxidizers) Solid->Bagging SolidLabel Label: Toxic/Irritant (Organic Solid) Bagging->SolidLabel Pickup Schedule EHS/Vendor Pickup (Incineration Required) SolidLabel->Pickup PHCheck Check pH Level Liquid->PHCheck HighPH pH > 12.5 (Corrosive) PHCheck->HighPH Yes NeutralPH pH 5 - 10 (Neutral) PHCheck->NeutralPH No Neutralize Neutralize with Dilute H2SO4 (In Fume Hood) HighPH->Neutralize Carboy Collect in HDPE Carboy (Solvent Compatible) NeutralPH->Carboy Neutralize->Carboy Labeling Label: Hazardous Waste List Constituents Carboy->Labeling Labeling->Pickup

Figure 1: Decision logic for the segregation and packaging of phenethylguanidine waste streams.

Emergency Spill Response

In the event of a spill outside of containment:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine, use an N95 respirator.

  • Solid Spill: Do not sweep dry dust (aerosol risk). Cover with wet paper towels, then scoop into a bag.

  • Liquid Spill:

    • Absorb with an inert material (vermiculite or clay pads).

    • Do not use paper towels for high-concentration free base spills (heat generation risk).

  • Decontamination: Wipe the surface with a mild acetic acid solution (vinegar) to neutralize residues, followed by soap and water.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: Corrosivity (D002). RCRA Online. Available at: [Link]

  • PubChem. (2023). 1-(2-Phenylethyl)guanidine Sulfate Compound Summary. National Library of Medicine. Available at: [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

Sources

Navigating the Safe Handling of 1-(2-Phenylethyl)guanidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard: A Proactive Approach to Safety

Guanidine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] The dust from these solids can be harmful if inhaled, potentially causing respiratory tract irritation.[3] Therefore, all handling of 1-(2-Phenylethyl)guanidine should be conducted with the assumption that it possesses similar hazardous properties. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[2]

Key Principle: Proactive hazard assessment is the foundation of laboratory safety. By treating 1-(2-Phenylethyl)guanidine with the same respect as a known corrosive solid, we build a framework of safety that protects against unforeseen risks.

Engineering Controls: Your First Line of Defense

The most effective way to mitigate exposure to hazardous chemicals is through robust engineering controls.[4] These are measures designed to isolate the hazard from the operator.

  • Chemical Fume Hood: All weighing, transferring, and manipulation of 1-(2-Phenylethyl)guanidine powder must be performed within a properly functioning chemical fume hood.[1][4] This captures dust and potential vapors, preventing inhalation. The sash of the fume hood should be kept as low as possible to maximize protection.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[5]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory surfaces.

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is mandatory when handling 1-(2-Phenylethyl)guanidine to prevent direct contact.[2][6] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[1][6]Provides maximum protection against splashes and airborne particles. A face shield alone is not sufficient.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][6][7]Protects the skin from direct contact. Double gloving is recommended for incidental contact.[1] Gloves should be inspected for tears or degradation before each use and changed immediately if contaminated.[2]
Body Protection A chemical-resistant apron or lab coat.[1][3]Protects against spills and splashes. Clothing worn underneath should be long-sleeved.[1]
Foot Protection Closed-toe shoes.[1]Protects the feet from spills.
Respiratory Protection A NIOSH-approved respirator may be necessary for large-scale operations or in situations where dust generation cannot be adequately controlled by a fume hood.[6]Protects against inhalation of harmful dust particles. The type of respirator should be selected based on the potential exposure level.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to maintaining a safe laboratory environment.

Handling Procedures:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is operational. Have spill cleanup materials readily available.[2]

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood.[1] Use non-sparking tools to avoid ignition sources.[5]

  • Solution Preparation: When preparing solutions, always add the solid 1-(2-Phenylethyl)guanidine slowly to the solvent.[3] If dissolving in water, be aware that some guanidine compounds can generate heat upon dissolution.[3]

  • Avoid Dust Formation: Handle the compound gently to minimize the generation of dust.[5][7]

  • Hygiene: After handling, wash hands and forearms thoroughly with soap and water, even if gloves were worn.[7][8] Do not eat, drink, or smoke in the laboratory.[8]

Storage Requirements:
  • Container: Store 1-(2-Phenylethyl)guanidine in a tightly sealed, corrosion-resistant container.[2][9]

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9][10] Store below eye level to minimize the risk of spills during retrieval.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.[8]

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is essential.

Spill Response:

For a minor spill within a fume hood:

  • Alert Personnel: Immediately alert others in the vicinity.[11]

  • Don PPE: Ensure you are wearing the appropriate PPE.[12]

  • Containment: Cover the spill with a suitable absorbent material, such as vermiculite or a commercial spill absorbent for corrosive solids.[13][14] Do not use combustible materials like paper towels.[13]

  • Cleanup: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[11][15]

  • Decontamination: Clean the spill area with a suitable decontaminating solution. For a basic compound like a guanidine derivative, a dilute solution of a weak acid (e.g., citric acid) can be used for neutralization, followed by a thorough wash with soap and water.[13]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[12]

For a major spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[11]

First Aid:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan

All waste containing 1-(2-Phenylethyl)guanidine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[17] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[17]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) handling_weigh Weigh Solid Compound prep_ppe->handling_weigh prep_hood Verify Fume Hood Function prep_hood->handling_weigh prep_spill Prepare Spill Kit prep_spill->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Slowly Add to Solvent handling_transfer->handling_dissolve post_clean Clean Work Area handling_dissolve->post_clean disposal_collect Collect All Contaminated Waste handling_dissolve->disposal_collect post_ppe Doff and Dispose of PPE post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash post_ppe->disposal_collect disposal_label Label as Hazardous Waste disposal_collect->disposal_label disposal_store Store in Designated Area for Pickup disposal_label->disposal_store

Caption: Safe handling workflow for 1-(2-Phenylethyl)guanidine.

Conclusion

The responsible and safe handling of all laboratory chemicals is a cornerstone of scientific integrity. By adhering to the principles of proactive hazard assessment, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can confidently work with 1-(2-Phenylethyl)guanidine while ensuring their safety and the integrity of their research.

References

  • Environment, Health and Safety. (n.d.). 8.9 Corrosives.
  • EnviroServe. (2021, February 24). Corrosives 101: How to Identify, Handle, and Store Reactive Compounds.
  • Seton UK. (2022, August 17). Working safely with corrosive substances.
  • ECHEMI. (n.d.). Guanidine SDS, 113-00-8 Safety Data Sheets.
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • Safety Precautions for Corrosive Substances. (2022, August 25).
  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Guanidine sulfate salt.
  • Apollo Scientific. (n.d.). Guanidine hydrochloride.
  • MSD. (2025, December 6). Guanidine Hydrochloride Formulation.
  • TCI Chemicals. (2025, November 13). SAFETY DATA SHEET.
  • SAFETY DATA SHEET. (2025, May 1).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine thiocyanate.
  • SAFETY DATA SHEET. (2021, December 24).
  • SAFETY DATA SHEET. (n.d.).
  • Stobec. (2003, May 19). Safety Data Sheet (91/155/EC) Guanidine Carbonate (GC).
  • Guanidine thiocyanate - SAFETY DATA SHEET. (n.d.).
  • Environment, Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
  • Princeton EHS. (n.d.). Chemical Spill Procedures | Office of Environmental Health and Safety.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • University of Toronto. (n.d.). Chemical Spill Procedures - Environmental Health & Safety.
  • NIH. (n.d.). 1-(2-Phenylethyl)guanidine | C9H13N3 | CID 294869 - PubChem.
  • Chemical Emergency Procedures. (n.d.).

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.